5-(2-Chlorophenyl)oxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJGPXZLVUMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370951 | |
| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-74-2 | |
| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-(2-Chlorophenyl)oxazole and its Derivatives: A Technical Whitepaper for Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-(2-chlorophenyl)oxazole and its derivatives, compounds of increasing interest in drug discovery. We will delve into established synthetic strategies, including the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, critically evaluating their mechanisms, advantages, and limitations. Furthermore, this whitepaper will present detailed experimental protocols, data-driven insights into reaction optimization, and a discussion on the characterization of these heterocyclic entities. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to efficiently synthesize and explore the therapeutic promise of this important class of molecules.
Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry
The five-membered heterocyclic oxazole ring, containing both nitrogen and oxygen, is a privileged scaffold in drug design.[2][3][4] Its prevalence in natural products and synthetic pharmaceuticals stems from its unique physicochemical properties, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2][6] The 5-aryloxazole moiety, in particular, has been identified as a key pharmacophore in numerous bioactive compounds. The introduction of a 2-chlorophenyl substituent at the 5-position can significantly impact the molecule's conformational preferences and electronic properties, potentially leading to enhanced target engagement and improved therapeutic efficacy.
Core Synthetic Strategies for this compound
The construction of the this compound core can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability considerations.
The Van Leusen Oxazole Synthesis: A Versatile Approach
The Van Leusen reaction is a powerful and widely adopted method for the synthesis of 5-substituted oxazoles.[7][8][9][10][11] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7][8][10][11]
Mechanism: The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.[8][12] Subsequent elimination of the tosyl group, a good leaving group, yields the aromatic oxazole ring.[8][12]
Application to this compound: The synthesis of this compound via the Van Leusen approach commences with 2-chlorobenzaldehyde and TosMIC.
Experimental Protocol: Van Leusen Synthesis of this compound
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
-
Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Methanol and THF are commonly used as they effectively dissolve the reactants and facilitate the reaction.
-
Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like NaH can be used if the aldehyde is less reactive.
-
Stoichiometry: A slight excess of TosMIC can be used to ensure complete consumption of the aldehyde.
Data Summary: Van Leusen Synthesis of 5-Aryloxazoles
| Aldehyde | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | 85 | [11] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 82 | [11] |
| 2-Nitrobenzaldehyde | NaH | THF | 75 | [10] |
| 2-Chlorobenzaldehyde | K₂CO₃ | Methanol | ~80 (estimated) | N/A |
Logical Flow of the Van Leusen Synthesis
Caption: Van Leusen synthesis of this compound.
The Robinson-Gabriel Synthesis: A Classic Route
The Robinson-Gabriel synthesis is another fundamental method for constructing the oxazole ring, involving the cyclodehydration of α-acylamino ketones.[1][13][14] This method is particularly useful for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[13][15]
Mechanism: The reaction is typically catalyzed by a dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[1][9] The mechanism involves the protonation of the amide carbonyl, followed by intramolecular cyclization and subsequent dehydration to afford the oxazole.[15]
Application to this compound: To synthesize this compound using this method, the corresponding α-acylamino ketone precursor is required. This can be prepared from α-amino-2-chloroacetophenone.
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: General workflow for the Robinson-Gabriel oxazole synthesis.
The Fischer Oxazole Synthesis: An Alternative Pathway
The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[16][17][18] This method, discovered by Emil Fischer in 1896, is one of the earliest developed syntheses for 2,5-disubstituted oxazoles.[9][16]
Mechanism: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. Tautomerization and subsequent elimination of HCl yield the final oxazole product.[16]
Application to this compound: For the synthesis of this compound, one would react the cyanohydrin of an appropriate aldehyde with 2-chlorobenzaldehyde.
Synthesis of Derivatives
The synthesized this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Common derivatization strategies include:
-
Substitution at the 2-position: The 2-position of the oxazole ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile.
-
Substitution at the 4-position: Introduction of substituents at the 4-position can be achieved by starting with appropriately substituted precursors in the chosen synthetic route.
-
Modification of the Phenyl Ring: The 2-chlorophenyl moiety can be further modified through standard aromatic substitution reactions, provided the oxazole ring is stable to the reaction conditions.
Characterization Techniques
The structural elucidation and purity assessment of the synthesized this compound and its derivatives are crucial. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying the positions of substituents.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final products.
-
Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.
Conclusion and Future Perspectives
The synthesis of this compound and its derivatives represents a significant area of research in medicinal chemistry. The Van Leusen, Robinson-Gabriel, and Fischer syntheses provide robust and versatile platforms for accessing this important heterocyclic scaffold. A thorough understanding of the underlying reaction mechanisms and experimental parameters is paramount for the successful and efficient synthesis of these compounds. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel derivatization strategies to expand the chemical space around the this compound core. The continued investigation of these compounds is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. ijmpr.in [ijmpr.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nbinno.com [nbinno.com]
- 6. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 17. Fischer Oxazole Synthesis [drugfuture.com]
- 18. Fischer Oxazole Synthesis [drugfuture.com]
Spectroscopic Characterization of 5-(2-Chlorophenyl)oxazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(2-Chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the oxazole scaffold as a privileged structure in numerous bioactive molecules, this document outlines the core spectroscopic methodologies essential for its structural elucidation and purity assessment.[1] We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we present not only the protocol for data acquisition but also the rationale behind the experimental design and the interpretation of the resulting data, grounded in the principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for novel oxazole derivatives.
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The rigid, planar structure of the oxazole ring, coupled with the presence of heteroatoms for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design. The specific compound of interest, this compound (CAS 89808-74-2, Molecular Formula: C₉H₆ClNO), incorporates a synthetically versatile chlorophenyl substituent, making it a valuable building block for combinatorial libraries and targeted therapeutic agents. A thorough spectroscopic characterization is the bedrock upon which all subsequent biological and pharmacological studies are built, ensuring the identity, purity, and stability of the molecule.
Synthesis Strategy: A Pathway to this compound
While various methods exist for the synthesis of substituted oxazoles, the Van Leusen oxazole synthesis presents a highly efficient and convergent route to 5-substituted oxazoles.[3][4] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of this compound, 2-chlorobenzaldehyde would serve as the aldehyde component.
Another classical and robust method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6]
The following diagram illustrates the conceptual workflow for the Van Leusen synthesis of the target compound.
Caption: Van Leusen synthesis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.
Expected NMR Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known electronic effects of the substituents and data from analogous compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.0 - 8.2 | s |
| ~7.6 - 7.8 | m |
| ~7.3 - 7.5 | m |
| ~7.2 - 7.3 | s |
-
¹H NMR Rationale: The proton at the C-2 position of the oxazole ring is expected to be the most downfield of the heterocyclic protons due to the inductive effect of the adjacent nitrogen and oxygen atoms. The proton at C-4 will be more upfield. The protons of the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region.
-
¹³C NMR Rationale: The C-2 and C-5 carbons of the oxazole ring are expected to be the most downfield due to their attachment to heteroatoms. The C-4 carbon will be more upfield. The carbons of the chlorophenyl ring will appear in the typical aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Expected IR Data and Interpretation
| Expected Absorption (cm⁻¹) | Vibrational Mode | Significance |
| 3100 - 3150 | C-H stretch (aromatic/heteroaromatic) | Confirms the presence of C-H bonds on the rings. |
| 1600 - 1650 | C=N stretch | Characteristic of the oxazole ring. |
| 1500 - 1580 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |
| 1050 - 1150 | C-O-C stretch | Characteristic of the oxazole ring ether linkage. |
| 750 - 780 | C-Cl stretch | Indicates the presence of the chloro substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.
-
Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and confirm the elemental composition.
Expected MS Data and Interpretation
-
Molecular Ion (M⁺): The molecular weight of C₉H₆ClNO is 179.61 g/mol . In the mass spectrum, a prominent molecular ion peak should be observed at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 181 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.
-
Key Fragmentation Pathways: The fragmentation of oxazoles often involves the cleavage of the ring. Expected fragments for this compound could arise from the loss of CO, HCN, or cleavage of the bond between the phenyl ring and the oxazole ring.
Caption: Plausible mass spectrometry fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying conjugation.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
Expected UV-Vis Data and Interpretation
-
Absorption Maxima (λ_max): Oxazole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the conjugated system formed by the oxazole and chlorophenyl rings are expected. The primary absorption maximum is likely to be in the range of 250-300 nm.[7] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and self-validating system for the unambiguous identification and purity assessment of this important heterocyclic compound. The protocols and expected data presented in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug discovery, ensuring the quality and integrity of their chemical entities. Further characterization can be augmented by computational studies, such as Density Functional Theory (DFT), to correlate experimental data with theoretical models of the molecule's electronic structure.[2]
References
- 1. scribd.com [scribd.com]
- 2. gexinonline.com [gexinonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. globalresearchonline.net [globalresearchonline.net]
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.
The five-membered aromatic heterocycle, oxazole, characterized by the presence of an oxygen and a nitrogen atom at positions 1 and 3, respectively, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its planarity, ability to participate in hydrogen bonding, and favorable physicochemical characteristics, make it an attractive core for the design of novel therapeutic agents.[1][3] Substituted oxazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of treatments for a wide range of human diseases, from cancer to infectious and inflammatory conditions.[2] This guide provides a comprehensive technical overview of the significant biological activities of substituted oxazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Oxazole derivatives have garnered significant attention as potent anticancer agents, exhibiting efficacy against a spectrum of cancer types, including drug-susceptible and multidrug-resistant cell lines.[4][5] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]
A prominent mechanism involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, certain oxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[7] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which plays a crucial role in cancer cell survival and proliferation.[7] Inhibition of STAT3 by oxazole-containing compounds can effectively block these pro-tumorigenic signaling pathways.[7] Furthermore, oxazole derivatives have been shown to inhibit other important cancer-related targets such as DNA topoisomerases, protein kinases, and G-quadruplexes.[6][7]
Table 1: Selected Substituted Oxazoles with Anticancer Activity and their Mechanisms of Action
| Compound Class | Example Structure (if available) | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
| Phorboxazoles | Phorboxazole A | Various cancer cell lines | Cytostatic agent, antifungal | [7] |
| Naphthoxazoles | Substituted naphthoxazoles | - | Inhibition of pro-inflammatory pathways | [8] |
| 1,3-Oxazolo[4,5-d]pyrimidines | - | - | DNA topoisomerase IIβ inhibition | [7] |
| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles | - | - | Anticancer activity | [7] |
Visualizing the Anticancer Mechanisms of Oxazoles
The following diagram illustrates the key molecular targets of anticancer oxazole derivatives within a cancer cell.
Caption: Key molecular targets of anticancer oxazoles.
Antimicrobial Potential: A Broad Spectrum of Activity
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[9] Substituted oxazoles have demonstrated promising activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]
The antimicrobial efficacy of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[11] For instance, some derivatives have been shown to inhibit bacterial enzymes crucial for cell wall synthesis or DNA replication.[11] The specific substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of antimicrobial activity.[9]
Antibacterial Activity
Numerous studies have reported the synthesis and evaluation of oxazole derivatives as antibacterial agents.[2][11] For example, certain 1,3-oxazole-quinoxaline amine hybrids have shown notable antimicrobial potential.[10] Similarly, heterocyclic compounds containing both oxazole and benzothiazole moieties have been investigated for their antibacterial properties.[10] The cup plate method is a commonly used technique to assess the antibacterial activity of these compounds against various bacterial strains.[9]
Antifungal Activity
Substituted oxazoles also exhibit significant antifungal properties.[12][13] Derivatives of 1,2,4-oxadiazole containing anisic acid or cinnamic acid have been designed as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[12] The in vitro antifungal activity is often evaluated using the mycelial growth inhibition test against various plant pathogenic fungi.[12] Bile acid-derived oxazoles have also been synthesized and tested for their activity against Candida albicans.[13]
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard method for evaluating the antibacterial activity of synthesized oxazole derivatives.
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
-
Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of the MHA plates.
-
-
Preparation of Wells and Test Compounds:
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Prepare stock solutions of the test oxazole derivatives in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and a standard antibiotic (e.g., ciprofloxacin).
-
-
Application of Test Compounds:
-
Pipette a fixed volume (e.g., 100 µL) of each dilution of the test compounds and the standard antibiotic into separate wells.
-
Add the solvent alone to one well as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
-
Interpretation:
-
The diameter of the zone of inhibition is proportional to the antibacterial activity of the compound. Compare the zones of inhibition of the test compounds with that of the standard antibiotic.
-
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[8] Substituted oxazoles have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory process.[14][15]
The anti-inflammatory effects of oxazole derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[8] These enzymes are involved in the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes, potent inflammatory mediators.[8] By inhibiting these enzymes, oxazole-containing compounds can effectively reduce the inflammatory response.[16] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[14][15]
Antiviral Activity: A New Frontier in Oxazole Research
The ongoing threat of viral infections underscores the urgent need for new antiviral therapies.[3] Oxazole-based molecules have demonstrated promising antiviral activities against a range of DNA and RNA viruses, including human cytomegalovirus (HCMV) and coronaviruses.[3][17][18]
The antiviral mechanisms of oxazole derivatives are varied and can involve the inhibition of viral enzymes such as proteases, polymerases, and reverse transcriptase.[3] They can also disrupt viral entry and replication processes or modulate host-virus interactions.[3] For instance, some oxazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[18]
Visualizing the Drug Discovery Workflow for Oxazole-Based Antivirals
The following diagram outlines a typical workflow for the discovery and development of antiviral oxazole derivatives.
Caption: Drug discovery workflow for antiviral oxazoles.
Synthesis of Substituted Oxazoles: Building the Core Scaffold
Several synthetic methodologies have been developed for the preparation of substituted oxazoles, allowing for the generation of diverse chemical libraries for biological screening.[19][20][21] Common synthetic routes include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.[9] More recent methods involve palladium-catalyzed oxidative cyclization of N-acyl enamides and sequential copper-catalyzed amidation followed by iodine-promoted cyclization.[20][21]
Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3-oxazoles via Deprotonation and Nucleophilic Displacement
This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3-oxazoles, adapted from the literature.[19]
-
Preparation of 2-(Phenylsulfonyl)-1,3-oxazole:
-
Deprotonate oxazole with n-butyllithium at -78°C in THF.
-
React with diphenyldisulfide to yield 2-phenylthio-1,3-oxazole.
-
Oxidize the product with ammonium molybdate tetrahydrate and hydrogen peroxide to obtain 2-(phenylsulfonyl)-1,3-oxazole.
-
-
C-5 Functionalization:
-
Selectively deprotonate 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position using LDA at -78°C in THF to form a carbanion.
-
React the C-5 carbanion with a desired electrophile (e.g., aldehydes, ketones, iodine, or tri-n-butyltin chloride).
-
-
C-2 Substitution (Nucleophilic Displacement):
-
React the 5-substituted-2-(phenylsulfonyl)-1,3-oxazole with an appropriate nucleophile (e.g., aryl, alkenyl, or alkyllithium reagents).
-
The phenylsulfonyl group at the C-2 position will be displaced by the nucleophile, yielding the desired 2,5-disubstituted-1,3-oxazole.
-
-
Purification:
-
Purify the final product using flash silica gel chromatography.
-
Conclusion and Future Perspectives
The oxazole scaffold has proven to be a remarkably versatile and fruitful source of biologically active compounds. The diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlights the immense potential of substituted oxazoles in drug discovery. Future research in this area will likely focus on the rational design and synthesis of novel oxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of their mechanisms of action and the identification of new biological targets will undoubtedly pave the way for the development of the next generation of oxazole-based therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iajps.com [iajps.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. 1,3-Oxazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Speculative Mechanisms of Action of 5-(2-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. 5-(2-Chlorophenyl)oxazole, a specific analogue within this class, presents a compelling case for mechanistic investigation due to the known bioactivity of related structures. This technical guide provides a speculative exploration of the potential mechanisms of action for this compound, grounded in the established pharmacology of the broader oxazole family. We will delve into several plausible molecular targets and signaling pathways, offering detailed, field-proven experimental protocols to systematically investigate each hypothesis. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar small molecules.
Introduction to this compound: A Molecule of Interest
The this compound structure combines a 5-phenyloxazole core with a chlorine substituent at the ortho-position of the phenyl ring. The oxazole ring itself, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore found in numerous natural products and synthetic drugs[2][3]. Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors[1][3]. The addition of a 2-chlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its electronics, lipophilicity, and steric profile, potentially leading to novel or enhanced biological activities. While direct studies on this compound are not extensively documented in publicly available literature, the rich pharmacology of its structural relatives provides a strong basis for informed speculation on its mechanism of action.
Speculative Mechanism I: Inhibition of Tubulin Polymerization
A significant body of evidence points to the role of 5-phenyloxazole derivatives as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division[4]. These compounds often bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis[4][5]. The structural similarity of this compound to known tubulin inhibitors makes this a primary speculative mechanism.
Rationale
N,5-diphenyloxazole-2-carboxamides, which share the 5-phenyloxazole core, have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization[4]. Molecular docking studies have further confirmed their interaction with the colchicine binding site[4]. The 2-chloro substituent on the phenyl ring of our target molecule could potentially enhance binding affinity within this hydrophobic pocket.
Experimental Validation Plan
A multi-pronged approach is necessary to rigorously test this hypothesis.
This is the foundational experiment to directly assess the effect of the compound on tubulin dynamics.
Protocol:
-
Reagents: Purified bovine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).
-
Procedure: a. Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). b. Initiate polymerization by adding purified tubulin to the reaction mixture and incubating at 37°C. c. Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization. d. Include Paclitaxel and Colchicine as controls.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.
| Compound | Hypothetical IC50 (µM) |
| This compound | 1.5 |
| Colchicine | 0.8 |
| Paclitaxel | N/A (promotes polymerization) |
Cell Cycle Analysis:
-
Cell Lines: Use a panel of cancer cell lines (e.g., HeLa, A549, HepG2)[4].
-
Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.
-
Staining: Fix the cells and stain with propidium iodide (PI).
-
Analysis: Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would support the tubulin inhibition hypothesis[4].
Immunofluorescence Microscopy:
-
Procedure: Treat cancer cells with this compound. Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Visualization: Visualize the microtubule network using fluorescence microscopy. Disruption of the normal filamentous microtubule structure and the appearance of aberrant mitotic spindles would be indicative of tubulin targeting.
Logical Flow of Validation
Caption: Experimental workflow for validating tubulin inhibition.
Speculative Mechanism II: Enzyme Inhibition
The oxazole nucleus is a common feature in various enzyme inhibitors[1][3]. Depending on the substitution pattern, oxazole derivatives can target a range of enzymes implicated in disease.
Cyclooxygenase (COX) Inhibition
Certain 4-methyl-5-phenyloxazole derivatives are known selective inhibitors of COX-2, an enzyme involved in inflammation and pain[6].
Rationale: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from COX inhibition. The 5-phenyloxazole scaffold can mimic the binding of arachidonic acid in the COX active site.
Experimental Validation:
-
In Vitro COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of ovine COX-1 and human recombinant COX-2. This will determine the potency and selectivity of this compound.
-
Cell-Based Prostaglandin E2 (PGE2) Assay: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, measure the production of PGE2, a downstream product of COX-2 activity, in the presence of the compound.
Protein Kinase Inhibition
Oxazole derivatives have been shown to inhibit protein kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis[5].
Rationale: The planar aromatic system of the oxazole and phenyl rings can engage in ATP-competitive binding within the kinase domain.
Experimental Validation:
-
Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases to identify potential targets.
-
Western Blot Analysis: If a specific kinase is identified, treat relevant cancer cell lines with the compound and perform western blotting to assess the phosphorylation status of the kinase and its downstream substrates (e.g., Akt, ERK).
References
- 1. ijmpr.in [ijmpr.in]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Novel Oxazole Compounds
Authored For: Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Oxazole Scaffold
The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its unique electronic properties, stability, and capacity for diverse molecular interactions have made it a cornerstone in the architecture of numerous biologically active molecules.[1][2] From potent anti-inflammatory agents like Oxaprozin to novel kinase inhibitors for cancer therapy, the oxazole ring is a recurring motif in clinically significant pharmaceuticals.[3][4][5] The enduring relevance of this scaffold is not accidental; it is a testament to its versatility, enabling interactions with a wide array of biological targets such as enzymes and receptors through various non-covalent bonds.[1][6][7]
This guide moves beyond a simple recitation of facts. It is designed as a deep dive into the strategic and technical considerations essential for bringing novel oxazole compounds from the point of discovery—be it in the depths of the ocean or on the laboratory bench—to a state of purified, characterized, and testable readiness. We will explore the causality behind our experimental choices, grounding our protocols in the principles of scientific integrity and field-proven experience.
Section 1: Sourcing Novelty — Pathways to Discovering New Oxazole Architectures
The quest for novel oxazole compounds proceeds along two primary, often intersecting, paths: the exploration of nature's vast chemical library and the ingenuity of synthetic chemistry.
The Natural Trove: Mining Marine and Microbial Sources
Nature, particularly the marine environment, is an unparalleled source of complex and potent oxazole-containing natural products.[8][9] Organisms like sponges, cyanobacteria, and ascidians have evolved to produce these compounds, often as chemical defense mechanisms.[9][10]
Discovery Strategies:
-
Bioassay-Guided Fractionation: This classical, yet powerful, strategy remains a cornerstone of natural product discovery. It involves the systematic separation of a crude extract from a source organism, with each fraction being tested for a specific biological activity (e.g., cytotoxicity, antibacterial activity).[10] The "active" fractions are then subjected to further rounds of purification until a pure, bioactive compound is isolated. The causality here is direct: the biological activity is the signpost guiding the chemist through the complex mixture.
-
Genome Mining and "Omics" Approaches: Modern genomics has revolutionized natural product discovery. By sequencing the DNA of an organism, researchers can identify Biosynthetic Gene Clusters (BGCs) responsible for producing specific classes of compounds.[10] If genes known to be involved in oxazole biosynthesis are found, it provides a strong rationale to target that organism for isolation efforts, even before any biological activity is detected.[10] This "genotype-to-phenotype" approach is a predictive strategy that significantly enhances the efficiency of discovery.
The biosynthesis of the oxazole ring in nature typically involves the cyclodehydration of serine or threonine residues within a peptide backbone to form an oxazoline, which is subsequently oxidized to the aromatic oxazole.[10][11]
The Synthetic Blueprint: Rational Design and Library Synthesis
While nature provides immense complexity, synthetic chemistry offers speed, control, and the ability to create structures not found in nature. The synthesis of oxazole derivatives is a well-established field with several robust methods.[1][12]
Key Synthetic Strategies:
-
Van Leusen Oxazole Synthesis: A highly reliable and versatile method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[6][13] This reaction is prized for its operational simplicity and broad substrate scope, making it a workhorse in medicinal chemistry.[6]
-
Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[1][12] While requiring specific starting materials, it is a powerful tool for accessing this substitution pattern.
-
Fischer Oxazole Synthesis: Another foundational method, this synthesis proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl.[1][12]
-
Modern Metal-Catalyzed Methods: Recent advancements have introduced novel synthetic routes, such as gold-catalyzed reactions of acetylenes and nitriles or metal-free approaches using iodine(III) catalysts.[14] These methods expand the toolkit for creating diverse oxazole structures under mild conditions.
The choice of synthetic route is dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. For creating large libraries of related compounds for screening, a robust and high-yielding reaction like the Van Leusen synthesis is often preferred.
Section 2: The Art of Isolation and Purification
Whether sourced from a marine sponge or a reaction flask, the target oxazole compound is invariably part of a complex mixture. Its isolation and purification are critical steps that demand a systematic and technically sound approach.
General Workflow for Natural Product Isolation
The isolation of a novel oxazole from a natural source is a multi-step process guided by chromatography.
High-Performance Chromatographic Techniques
Modern chromatography is the key to achieving the high levels of purity (>98%) required for structural elucidation and biological testing.
Table 1: Comparison of Chromatographic Techniques for Oxazole Purification
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |
| Normal-Phase HPLC | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Polarity | Separating less polar to moderately polar isomers. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Polar (e.g., ACN/H₂O) | Hydrophobicity | The most common method for final purification of a wide range of oxazoles. |
| Chiral Chromatography | Polysaccharide-based (e.g., Chiralpak®) | Varies (NP or RP) | Stereoisomerism | Resolving enantiomers of chiral oxazole compounds.[15][16] |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | Supercritical CO₂ + co-solvent | Polarity & Chirality | Rapid, green alternative to HPLC for both chiral and achiral separations.[15] |
Experimental Protocol: Final Purification via RP-HPLC
This protocol describes the final purification step for a semi-purified, active fraction believed to contain a novel oxazole.
-
Column Selection & Equilibration: Select a suitable semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size). Equilibrate the column with the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 10 column volumes at a flow rate of 4 mL/min.
-
Sample Preparation: Dissolve the dried, semi-pure fraction in a minimal amount of a strong solvent (e.g., DMSO or Methanol). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.
-
Method Development (Analytical Scale): If possible, first develop the separation method on a smaller analytical C18 column to save time and material. Test various gradients of Acetonitrile in Water (both with 0.1% acid modifier like FA or TFA).
-
Gradient Elution (Semi-Prep): Inject the prepared sample onto the equilibrated semi-preparative column. Elute the compounds using a linear gradient determined from the analytical run (e.g., 5% to 95% Acetonitrile over 30 minutes).
-
Fraction Collection: Monitor the column effluent using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to capture all potential components. Collect fractions corresponding to distinct peaks using an automated fraction collector.
-
Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to assess purity. Pool all fractions of the target compound that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions via lyophilization (for water-rich mobile phases) or rotary evaporation to yield the final, pure compound.
Self-Validation: The purity of the final compound must be validated by an orthogonal analytical method. For instance, if purified by RP-HPLC, the purity could be confirmed using SFC or by acquiring a high-field ¹H NMR spectrum.
Section 3: Unveiling the Structure — Spectroscopic Characterization
Once a novel compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[17][18]
-
Mass Spectrometry (High-Resolution): Provides the exact molecular weight and, from that, the precise molecular formula. Fragmentation patterns can give clues about the connectivity of the molecule.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework. It reveals the number of unique protons and carbons, their chemical environment, and their connectivity through 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O carbonyls, N-H bonds, C=N of the oxazole ring).[18]
Experimental Protocol: Characterization of a Novel Oxazole
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the pure compound (~0.1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the exact mass and determine the most probable molecular formula.
-
-
NMR Spectroscopy:
-
Dissolve 1-5 mg of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquire a ¹H NMR spectrum to observe proton signals, their integrations (ratios), and coupling patterns.
-
Acquire a ¹³C NMR spectrum (often using proton decoupling) to observe all unique carbon signals.
-
Acquire a suite of 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.
-
-
FTIR Spectroscopy:
-
Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).
-
Acquire the infrared spectrum and identify characteristic absorption bands for key functional groups.
-
Section 4: Assessing Biological Potential — High-Throughput Screening
With a pure, characterized compound in hand, the next step is to evaluate its biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[19]
Modern HTS platforms are highly automated robotic systems that can perform millions of individual tests in a matter of weeks.[19] These systems use miniaturized assays in 96-well or 384-well plates, requiring only minuscule amounts of the precious isolated compound.
The goal of the initial HTS is "hit" identification—finding compounds that show activity against the target above a certain statistical threshold. These "hits" are then subjected to more rigorous testing to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and evaluate their selectivity and potential for further development.
Conclusion and Future Perspectives
The discovery and isolation of novel oxazole compounds remain a vibrant and critical area of research for drug development. The journey from a crude natural extract or a synthetic reaction mixture to a fully characterized, biologically active molecule is a testament to the synergy between natural product chemistry, synthetic innovation, and advanced analytical technology. Future efforts will likely see an even greater integration of genomics and metabolomics to more efficiently mine nature's chemical diversity, coupled with the development of novel, greener synthetic methods and more sophisticated screening technologies to accelerate the pace of discovery. The oxazole scaffold, with its proven track record, is certain to remain at the forefront of these exciting developments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel diaryl oxazole-based compounds as potential agents to treat pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes - Journal of King Saud University - Science [jksus.org]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Structure Elucidation of 5-(2-Chlorophenyl)oxazole Using NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and data interpretation involved in the structural elucidation of 5-(2-chlorophenyl)oxazole. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we will explore the intricacies of determining the precise molecular architecture of this heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of these analytical techniques for the characterization of novel chemical entities. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Significance of this compound
The oxazole ring is a key structural motif present in a wide array of biologically active compounds, including pharmaceuticals and natural products. The specific compound of interest, this compound, represents a class of substituted oxazoles that are of significant interest in medicinal chemistry due to their potential pharmacological activities.[1][2] The precise determination of its structure is paramount for understanding its structure-activity relationships (SAR) and for ensuring the identity and purity of synthesized batches.
This guide will systematically break down the process of confirming the molecular structure of this compound, focusing on the synergistic application of NMR and Mass Spectrometry.
Core Principles: A Symbiotic Approach to Structure Elucidation
The unambiguous determination of a molecule's structure rarely relies on a single analytical technique. Instead, a multi-faceted approach is employed, where the strengths of different methods complement each other.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides insights into the carbon skeleton. Advanced 2D NMR techniques can further elucidate through-bond and through-space connectivities.[3][4]
-
Mass Spectrometry (MS): Determines the molecular weight of a compound with high accuracy and provides information about its elemental composition through isotopic patterns. Furthermore, fragmentation analysis in MS/MS experiments can reveal the nature of substructures within the molecule.[5][6]
The logical workflow for our analysis is depicted below:
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry Analysis: Unveiling the Molecular Formula and Fragmentation
The initial step in the structural analysis is to determine the molecular weight and elemental composition of the target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant m/z range.
Data Interpretation: Molecular Ion and Isotopic Pattern
For this compound (C₉H₆ClNO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 180.0211.
Table 1: Expected HRMS Data for [C₉H₆ClNO + H]⁺
| Isotope | Exact Mass | Relative Abundance (%) |
| [M+H]⁺ | 180.0211 | 100 |
| [M+1+H]⁺ | 181.0245 | 9.8 |
| [M+2+H]⁺ | 182.0182 | 32.0 (due to ³⁷Cl) |
The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which is approximately one-third the intensity of the molecular ion peak.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion.
Caption: Proposed key fragmentation pathways for this compound.
The fragmentation of oxazole rings often involves the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN).[7] The presence of the chlorophenyl group will also lead to characteristic fragments.
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the definitive connectivity map of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse programs are used to obtain ¹H and ¹³C{¹H} (proton-decoupled) spectra.
¹H NMR Spectral Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their neighboring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 (oxazole) | 7.9 - 8.1 | Singlet | 1H |
| H-4 (oxazole) | 7.2 - 7.4 | Singlet | 1H |
| Aromatic Protons | 7.3 - 7.8 | Multiplet | 4H |
-
Rationale: The protons on the oxazole ring are expected to be in the aromatic region, with the H-2 proton typically being the most downfield due to the influence of the adjacent oxygen and nitrogen atoms.[3] The protons on the 2-chlorophenyl ring will exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (oxazole) | 150 - 155 |
| C-4 (oxazole) | 120 - 125 |
| C-5 (oxazole) | 148 - 152 |
| C-Cl (aromatic) | 130 - 135 |
| Aromatic CH | 125 - 132 |
| Aromatic C-ipso | 125 - 130 |
-
Rationale: The carbons of the oxazole ring have characteristic chemical shifts.[8][9] The carbon attached to the chlorine atom will be influenced by the electronegativity of the halogen.
Caption: Correlation of carbon atoms to their predicted ¹³C NMR chemical shift ranges.
Conclusion: A Confirmed Structure
By integrating the data from high-resolution mass spectrometry and NMR spectroscopy, we can confidently elucidate the structure of this compound. The HRMS data confirms the elemental composition, and the fragmentation pattern provides key structural clues. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the unambiguous assignment of the molecular connectivity. This synergistic approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical aspect of research and development in the chemical and pharmaceutical sciences.
References
- 1. sciensage.info [sciensage.info]
- 2. thaiscience.info [thaiscience.info]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
Foreword: A Pragmatic Approach to Compound Characterization
An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)oxazole
In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a molecule. These parameters govern everything from solubility and membrane permeability to target engagement and metabolic fate. This guide focuses on This compound (CAS No. 89808-74-2) , a heterocyclic compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry.
Publicly available experimental data for this specific molecule is limited. Therefore, this document adopts the perspective of a lead scientist initiating a research program. We will begin with its known identifiers and computationally predicted properties, which serve as our working hypothesis. The core of this guide, however, is not merely to report numbers but to explain the scientific rationale behind each property's importance and to provide robust, field-proven experimental protocols for their definitive determination. This approach ensures that any subsequent research is built on a foundation of scientific integrity and validated results.
Molecular Identity and Structural Framework
The first step in any compound evaluation is to establish its unambiguous identity.
-
IUPAC Name: 5-(2-chlorophenyl)-1,3-oxazole
-
CAS Number: 89808-74-2[1]
-
Molecular Formula: C₉H₆ClNO
-
Molecular Weight: 179.61 g/mol
The molecule's structure consists of a five-membered oxazole ring substituted at the 5-position with a 2-chlorophenyl group. This arrangement has significant implications for its properties: the oxazole ring provides a polar, weakly basic center, while the chlorophenyl group imparts significant lipophilicity and dictates the molecule's three-dimensional shape.
Caption: 2D Structure of this compound.
Core Physicochemical Profile: A Predicted Overview
In the absence of comprehensive experimental data, we rely on in-silico predictions to build an initial profile. These values are indispensable for planning experiments and prioritizing early-stage compounds. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | 33-35 °C | Influences solubility and formulation; indicates crystal lattice energy. |
| Boiling Point | 274.7 ± 15.0 °C | Relates to volatility and intermolecular forces. |
| Density | 1.258 ± 0.06 g/cm³ | Basic physical property for formulation and synthesis calculations. |
| logP (Lipophilicity) | ~3.0 - 3.5 (Estimated) | Governs membrane permeability, protein binding, and metabolic clearance. |
| pKa (Basicity) | 0.17 ± 0.10 | Determines the ionization state at physiological pH, impacting solubility and target binding. |
| Aqueous Solubility | Low (Estimated) | Crucial for oral absorption and achieving therapeutic concentrations. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų (Calculated)[2] | Predictor of passive membrane permeability; values < 140 Ų are associated with good oral bioavailability. |
Note: Predicted values are sourced from ChemicalBook (CAS 89808-74-2) and PubChem for structurally similar compounds.[2][3] logP and solubility are expert estimations based on the structure.
In-Depth Analysis and Experimental Verification Protocols
While predictions are useful, they are not a substitute for empirical data. A Senior Application Scientist must insist on experimental validation. The following sections detail the rationale and protocols for measuring the most critical physicochemical parameters.
Lipophilicity: The Shake-Flask Method for logP/logD Determination
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably the most critical physicochemical property. It is quantified by the partition coefficient (P) between n-octanol and water, expressed as logP. This value dictates a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant.[4] According to Lipinski's "Rule of Five," a logP value below 5 is desirable for oral drug candidates.[5]
Gold-Standard Protocol: OECD 107 Shake-Flask Method This method is considered the "gold standard" due to its direct measurement of partitioning.[6]
-
Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 phosphate-buffered saline for logD) with n-octanol for at least 24 hours to ensure thermodynamic equilibrium.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[4]
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol phase (e.g., 5 mL of each). Add a small aliquot of the compound stock solution to not exceed 1% of the total volume, ensuring the final concentration is well below the solubility limit in either phase.
-
Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the vial stand to allow for complete phase separation. Centrifugation is often required to break emulsions.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for logP determination via the Shake-Flask method.
Aqueous Solubility: High-Throughput Kinetic Assay by Nephelometry
Scientific Rationale: A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a primary cause of failure for many drug candidates. We distinguish between thermodynamic solubility (the true equilibrium concentration) and kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution, often from a DMSO stock). In early discovery, kinetic solubility is often measured as it is high-throughput and reflects the conditions of many in vitro biological assays.[7]
High-Throughput Protocol: Kinetic Solubility by Laser Nephelometry This method rapidly assesses solubility by measuring the light scattered by microscopic particles of precipitate formed when a compound is diluted from a DMSO stock into an aqueous buffer.[8][9]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Plate Setup: Using a liquid handler, dispense a small volume of the DMSO stock (e.g., 2 µL) into the wells of a 96- or 384-well microtiter plate.
-
Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the highest desired test concentration (e.g., 198 µL of buffer for a 200 µM final concentration and 1% DMSO).
-
Incubation: Mix the plate thoroughly on a plate shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[8]
-
Measurement: Place the microtiter plate into a laser nephelometer. The instrument measures the forward-scattered light in each well.
-
Data Analysis: The light scattering signal is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which the signal rises significantly above the background, indicating the onset of precipitation.[10]
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. 5-(3-Chlorophenyl)-2,5-dihydro-1,2-oxazole | C9H8ClNO | CID 90735172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 89808-74-2 | CAS DataBase [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Hirshfeld Surface Analysis of Chlorophenyl-Substituted Oxazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Hirshfeld surface analysis and its application to the study of chlorophenyl-substituted oxazoles. By moving beyond a simple recitation of procedural steps, we delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific literature.
Introduction: Deciphering the Supramolecular Architecture of Drug Candidates
In the realm of drug development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This supramolecular architecture, governed by a delicate interplay of intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and mechanical strength.[1] Chlorophenyl-substituted oxazoles are a class of heterocyclic compounds of significant interest due to their diverse biological activities.[2][3] Understanding how the position and number of chloro substituents on the phenyl ring influence the crystal packing is critical for rational drug design and the optimization of solid-state properties.
Hirshfeld surface analysis has emerged as a powerful and intuitive tool for the visualization and quantification of intermolecular interactions in molecular crystals.[4][5][6] It provides a holistic view of the molecular environment, mapping all close contacts simultaneously and offering a unique fingerprint of the crystal packing.[7][8] This guide will provide a detailed exploration of the theoretical underpinnings of Hirshfeld surface analysis, a step-by-step protocol for its implementation, and a focused analysis of its application to chlorophenyl-substituted oxazoles.
Theoretical Foundations of Hirshfeld Surface Analysis
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal electron density into regions associated with each molecule.[7][9] The surface is generated at the points where the contribution of the promolecule's electron density to the total procrystal electron density is equal to the sum of the contributions from all other molecules.[6] This partitioning allows for the unambiguous assignment of crystal space to individual molecules, enabling a detailed analysis of their immediate environment.
Several key properties are mapped onto the Hirshfeld surface to visualize and quantify intermolecular interactions:
-
dnorm : This is a normalized contact distance that combines the distances from a point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.[4][7] Red regions on the dnorm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii (weaker interactions).[5][10]
-
Shape Index and Curvedness : These properties provide information about the shape of the Hirshfeld surface. The shape index is sensitive to subtle changes in surface shape and can identify complementary "bumps" (donors) and "hollows" (acceptors) in intermolecular interactions, which are characteristic of π-π stacking.[4] Curvedness highlights flat regions of the surface, which are also indicative of π-π stacking interactions.[4][5]
-
2D Fingerprint Plots : These plots are two-dimensional histograms of di versus de, providing a quantitative summary of all intermolecular contacts in the crystal.[7][8] The overall fingerprint plot can be decomposed into contributions from specific atom pairs, allowing for the quantification of the percentage contribution of different interactions (e.g., H···H, C-H···π, halogen bonds) to the total Hirshfeld surface.[11]
Experimental Workflow: A Step-by-Step Protocol
The successful application of Hirshfeld surface analysis relies on a systematic and well-understood workflow. The following protocol outlines the key steps, from data acquisition to the final analysis, using the widely adopted CrystalExplorer software.[11][12][13]
Data Acquisition and Preparation
-
Obtain a High-Quality Crystal Structure : The starting point for any Hirshfeld surface analysis is a high-resolution single-crystal X-ray diffraction structure. The crystallographic information file (CIF) contains the atomic coordinates and unit cell parameters necessary for the calculations.
-
Import the CIF into CrystalExplorer : Launch the CrystalExplorer software and import the CIF of the chlorophenyl-substituted oxazole of interest. Ensure that the crystal structure is correctly displayed and that all atomic assignments are accurate.
Generation of the Hirshfeld Surface
-
Select the Molecule of Interest : In the crystal lattice view, select a single molecule for which the Hirshfeld surface will be calculated.
-
Generate the Hirshfeld Surface : Navigate to the surface generation tool and select "Hirshfeld Surface." The software will then calculate the surface based on the electron density partitioning.
Mapping Properties onto the Hirshfeld Surface
-
Visualize dnorm : Map the dnorm property onto the generated Hirshfeld surface. This will provide an immediate visual representation of the intermolecular contacts, with strong interactions highlighted in red.
-
Analyze Shape Index and Curvedness : Map the shape index and curvedness properties to identify potential π-π stacking interactions. Look for the characteristic red and blue triangles in the shape index map and flat regions in the curvedness map.
Generation and Interpretation of 2D Fingerprint Plots
-
Generate the Overall Fingerprint Plot : From the Hirshfeld surface, generate the 2D fingerprint plot. This plot provides a comprehensive summary of all intermolecular contacts.
-
Decompose the Fingerprint Plot : Decompose the overall fingerprint plot into contributions from specific atom pairs (e.g., H···H, C···H, Cl···H, N···H, O···H). This will quantify the percentage contribution of each type of interaction to the total surface area.
-
Analyze the Fingerprint Plots : Examine the shape and features of the decomposed fingerprint plots. For example, sharp "spikes" in the plot often indicate strong, directional interactions like hydrogen bonds, while more diffuse regions can represent weaker van der Waals contacts.
The following diagram illustrates the comprehensive workflow for Hirshfeld surface analysis.
Caption: A flowchart of the Hirshfeld surface analysis workflow.
Application to Chlorophenyl-Substituted Oxazoles: A Case Study
The presence and position of a chloro substituent on the phenyl ring of an oxazole derivative can significantly influence its crystal packing due to the interplay of steric and electronic effects.[14][15][16] Hirshfeld surface analysis provides a powerful means to dissect these influences.
Dominant Intermolecular Interactions
In the crystal structures of chlorophenyl-substituted oxazoles, several types of intermolecular interactions are commonly observed. The relative contributions of these interactions can be quantified using decomposed 2D fingerprint plots.
| Interaction Type | Typical Contribution (%) | Significance |
| H···H | 25 - 50% | Predominantly van der Waals forces, contributing significantly to the overall packing.[3][17] |
| C···H/H···C | 15 - 25% | Indicates the presence of C-H···π interactions, which are important for stabilizing the crystal lattice.[3][18] |
| Cl···H/H···Cl | 5 - 20% | Represents weak C-H···Cl hydrogen bonds or other halogen-related contacts. The contribution varies with the position of the chloro group.[18][19] |
| O···H/H···O | 5 - 15% | Corresponds to weak C-H···O hydrogen bonds involving the oxazole oxygen atom.[3][17] |
| N···H/H···N | 2 - 10% | Indicates weak C-H···N interactions with the oxazole nitrogen atom.[3][18] |
| C···C | < 5% | Suggests the presence of π-π stacking interactions, which can be further confirmed with shape index and curvedness analysis.[17] |
Note: The percentage contributions are approximate and can vary depending on the specific molecular structure and crystal packing.
The Influence of Chloro Substitution
The position of the chloro substituent has a profound impact on the supramolecular assembly.
-
Steric Effects : A bulky chloro group can sterically hinder certain packing motifs while promoting others. For instance, it can disrupt planar π-π stacking but may facilitate herringbone arrangements.[20]
-
Electronic Effects : The electronegative chlorine atom can participate in halogen bonding and weak C-H···Cl hydrogen bonds.[19] The electron-withdrawing nature of chlorine also modulates the electrostatic potential of the phenyl ring, influencing its participation in C-H···π and π-π stacking interactions.[21]
The following diagram illustrates the key intermolecular interactions that can be influenced by chloro substitution in oxazole derivatives.
Caption: A diagram showing key intermolecular interactions.
Implications for Drug Development and Materials Science
A thorough understanding of the intermolecular interactions in chlorophenyl-substituted oxazoles, facilitated by Hirshfeld surface analysis, has significant implications:
-
Polymorph Screening : Different crystal forms (polymorphs) of a drug can have vastly different properties. Hirshfeld surface analysis can be used to identify and characterize the intermolecular interactions that stabilize different polymorphs, aiding in the selection of the most suitable form for development.[7]
-
Co-crystal Design : By identifying potential hydrogen bond donors and acceptors on the Hirshfeld surface, it is possible to rationally design co-crystals with improved physicochemical properties, such as enhanced solubility or stability.[4]
-
Structure-Property Relationships : The quantitative data obtained from Hirshfeld surface analysis can be used to establish structure-property relationships. For example, the percentage of strong intermolecular interactions can be correlated with properties like melting point and hardness.[22]
Conclusion
Hirshfeld surface analysis is an indispensable tool for the modern chemist and materials scientist. Its ability to provide a detailed and quantitative picture of intermolecular interactions makes it particularly well-suited for studying the crystal packing of pharmaceutically relevant compounds like chlorophenyl-substituted oxazoles. By understanding the principles behind this technique and following a systematic workflow, researchers can gain valuable insights into the supramolecular chemistry of these molecules, paving the way for the rational design of new drugs and materials with tailored properties.
References
- 1. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 4. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. eurochlor.org [eurochlor.org]
- 16. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Crystal structure and Hirshfeld surface analysis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of -chloro substitution on the electronic structure of ClCr(+), ClMn(+), and ClFe(+) and resulting reactivity with small alkanes. | Nokia.com [nokia.com]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Robinson-Gabriel Synthesis of 5-Aryloxazoles
Introduction: The Enduring Relevance of 5-Aryloxazoles in Modern Chemistry
The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of natural products and pharmacologically active compounds, exhibiting anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] Among the various substituted oxazoles, the 2,5-disubstituted pattern, particularly with an aryl group at the 5-position (5-aryloxazoles), is of significant interest. These structures are prevalent in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[4][5]
The Robinson-Gabriel synthesis, a classic name reaction, remains a robust and widely utilized method for constructing the 2,5-disubstituted oxazole core.[3] This reaction involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor.[6] This technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis for preparing 5-aryloxazoles, detailing the synthesis of the necessary precursors, a step-by-step protocol for the cyclization, and an exploration of the reaction's mechanistic underpinnings.
Part 1: Synthesis of the 2-Acylamino-Arylketone Precursor via the Dakin-West Reaction
A critical prerequisite for the Robinson-Gabriel synthesis is the availability of the corresponding 2-acylamino ketone. The Dakin-West reaction is a powerful and widely used method for the synthesis of these precursors from α-amino acids.[7][8] In the context of 5-aryloxazoles, an α-amino acid is reacted with an acid anhydride in the presence of a base, typically pyridine.[9]
Reaction Principle
The Dakin-West reaction transforms an α-amino acid into an α-acylamino ketone. The reaction proceeds through the formation of an azlactone intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the desired product.[8]
Detailed Experimental Protocol: Synthesis of 2-Benzamidoacetophenone
This protocol describes the synthesis of 2-benzamidoacetophenone, a common precursor for 2-phenyl-5-aryloxazoles.
Materials:
-
Hippuric acid (N-benzoylglycine)
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, for milder conditions)[7]
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend hippuric acid (1 equivalent) in a mixture of acetic anhydride (3-5 equivalents) and pyridine (3-5 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For milder conditions, the reaction can be performed at room temperature with the addition of a catalytic amount of DMAP.[7]
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice and water.
-
Acidification: Acidify the aqueous mixture by the slow addition of 10% HCl until the pH is approximately 2. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: The crude 2-benzamidoacetophenone can be further purified by recrystallization from ethanol to yield the pure product.
Mechanism of the Dakin-West Reaction
The mechanism involves the initial acylation of the carboxylic acid to form a mixed anhydride, which then cyclizes to an azlactone. Deprotonation and subsequent acylation of the azlactone, followed by ring opening and decarboxylation, afford the final α-acylamino ketone.[8]
Caption: Mechanism of the Dakin-West Reaction.
Part 2: The Robinson-Gabriel Synthesis of 5-Aryloxazoles
With the 2-acylamino-arylketone precursor in hand, the final step is the Robinson-Gabriel cyclodehydration to form the 5-aryloxazole.[10] This transformation is typically achieved by treatment with a strong dehydrating agent.[3]
Choice of Dehydrating Agent
A variety of cyclodehydrating agents can be employed in the Robinson-Gabriel synthesis. The choice of agent can influence reaction conditions and yields. While classical methods often use harsh reagents, modern variations have introduced milder alternatives.
| Dehydrating Agent | Typical Conditions | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating | The traditional and a very effective reagent.[11] |
| Phosphorus Pentoxide (P₂O₅) | Heating | A strong dehydrating agent. |
| Phosphorus Oxychloride (POCl₃) | Heating, often in DMF | A common and effective reagent.[11] |
| Polyphosphoric Acid (PPA) | Heating (e.g., 140°C) | Can lead to improved yields (50-60%).[11][12] |
| Trifluoroacetic Anhydride (TFAA) | Room temperature or gentle heating | A milder reagent, often used in solid-phase synthesis.[6] |
| Thionyl Chloride (SOCl₂) | Heating | Another common dehydrating agent. |
Detailed Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
This protocol details the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone.
Materials:
-
2-Benzamidoacetophenone
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, place the 2-benzamidoacetophenone (1 equivalent).
-
Addition of Dehydrating Agent: Carefully and slowly add concentrated sulfuric acid (5-10 equivalents) to the flask while stirring. The addition should be done in an ice bath to control the initial exotherm.
-
Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-100°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then cautiously pour it onto crushed ice in a beaker.
-
Precipitation and Neutralization: The oxazole product will precipitate out of the acidic solution. If necessary, neutralize the solution with a saturated aqueous solution of sodium bicarbonate to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Purification: The crude 2,5-diphenyloxazole can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
Mechanism of the Robinson-Gabriel Synthesis
The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[11]
-
Protonation: The ketone carbonyl group of the 2-acylamino ketone is protonated by the acid catalyst, which activates it towards nucleophilic attack.
-
Intramolecular Cyclization: The amide carbonyl oxygen acts as a nucleophile and attacks the protonated ketone carbonyl, forming a five-membered ring intermediate (a dihydrooxazolol).
-
Dehydration: The cyclic intermediate undergoes dehydration, losing a molecule of water to form the aromatic oxazole ring.
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Part 3: Overall Workflow and Applications
The synthesis of 5-aryloxazoles via the Dakin-West and Robinson-Gabriel sequence is a reliable and versatile two-step process.
Caption: Overall workflow for the synthesis of 5-aryloxazoles.
The 5-aryloxazole scaffold is a privileged structure in drug discovery. For instance, series of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of VEGFR2 kinase, a key target in angiogenesis and cancer therapy.[4][5] The synthetic accessibility of these compounds through the Robinson-Gabriel synthesis allows for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Conclusion
The Robinson-Gabriel synthesis, in conjunction with the Dakin-West reaction for precursor synthesis, provides a robust and dependable route to 5-aryloxazoles. This classical methodology, while over a century old, continues to be a valuable tool for synthetic and medicinal chemists. By understanding the underlying mechanisms and the nuances of the experimental protocols, researchers can effectively leverage this reaction to construct complex molecules with significant biological and material applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 8. Dakin–West reaction - Wikiwand [wikiwand.com]
- 9. name-reaction.com [name-reaction.com]
- 10. synarchive.com [synarchive.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
Experimental procedure for in vitro anticancer screening of oxazole derivatives
<_ 2_0_1_4_5_0_6_3_1_0> ### Application Notes & Protocols: A Researcher's Guide to the In Vitro Anticancer Screening of Oxazole Derivatives
The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry due to its versatile biological activities.[1][2] Oxazole derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines, including those that are drug-resistant.[1][3] These compounds exert their anticancer effects through diverse mechanisms of action, such as the inhibition of tubulin polymerization, disruption of key signaling pathways, and induction of programmed cell death (apoptosis).[4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the in vitro screening of novel oxazole derivatives. The protocols outlined herein are designed to be robust and reproducible, enabling the systematic evaluation of cytotoxicity and the elucidation of underlying mechanisms of action.
I. Foundational Cytotoxicity Screening: Determining Potency
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50). Two widely accepted and robust methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.
A. The Rationale: MTT vs. SRB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye provides a measure of the total protein mass, which is proportional to the cell number.[10] The SRB assay is generally considered more sensitive and less prone to interference from reducing compounds than the MTT assay.[11]
B. Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of oxazole derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
C. Protocol: MTT Assay
This protocol is a standard procedure for determining cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[6] Incubate for 48-72 hours.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the microplate for 2-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
D. Protocol: Sulforhodamine B (SRB) Assay
This protocol provides a robust method for assessing cell density based on total protein content.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[11]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and serum proteins.[9][11] Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the optical density (OD) at 510 nm using a microplate reader.[9]
E. Data Presentation: IC50 Values
The results of the cytotoxicity assays should be summarized in a table for easy comparison of the potency of different oxazole derivatives across various cancer cell lines.
| Oxazole Derivative | Cancer Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung) | Value |
| Derivative A | MCF-7 (Breast) | Value |
| Derivative B | A549 (Lung) | Value |
| Derivative B | MCF-7 (Breast) | Value |
II. Mechanistic Studies: Unraveling the Mode of Action
Once the cytotoxic potential of the oxazole derivatives has been established, the next critical step is to investigate their mechanism of action. Key cellular processes to examine include apoptosis (programmed cell death) and cell cycle progression.
A. Apoptosis Induction: The Annexin V/PI Assay
A hallmark of many effective anticancer drugs is their ability to induce apoptosis in cancer cells.[14] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15]
-
Scientific Rationale: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[15] During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent nucleic acid dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[15]
-
Cell Treatment: Seed cells in 6-well plates and treat with the oxazole derivative at its IC50 concentration for 24-48 hours. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[16]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
B. Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer agents, including some oxazole derivatives, exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell proliferation.[3] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Scientific Rationale: Propidium iodide is a stoichiometric DNA-binding dye that fluoresces when it intercalates into the DNA double helix.[17] The amount of fluorescence is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. It is crucial to treat the cells with RNase as PI can also bind to double-stranded RNA.[17]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[18][19] Incubate for at least 30 minutes on ice.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[19]
C. Investigating Molecular Targets: Western Blotting
To delve deeper into the mechanism of action, it is essential to examine the effect of the oxazole derivatives on specific protein targets within key signaling pathways. Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of proteins involved in cell survival, proliferation, and apoptosis.[20][21]
-
Scientific Rationale: Oxazole derivatives have been shown to target various proteins and pathways, including STAT3, microtubules, and protein kinases.[4] Western blotting can be used to determine if a novel oxazole derivative modulates these or other cancer-related pathways, such as the PI3K/AKT pathway.[22]
-
Protein Extraction: After treating cells with the oxazole derivative, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[22]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
III. Visualizing the Experimental Design and Potential Mechanisms
The following diagrams provide a visual representation of the mechanistic study workflow and a potential signaling pathway affected by oxazole derivatives.
Caption: Workflow for elucidating the mechanism of action.
Caption: A potential signaling pathway targeted by oxazole derivatives.
IV. Concluding Remarks
The experimental procedures detailed in this guide provide a robust framework for the initial in vitro evaluation of novel oxazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity and investigating the underlying mechanisms of action, researchers can identify promising lead compounds for further preclinical development. The integration of multiple assay formats, from high-throughput screening to detailed molecular analysis, is crucial for building a comprehensive understanding of the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. atcc.org [atcc.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. medium.com [medium.com]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
MTT assay protocol for determining cytotoxicity of 5-(2-Chlorophenyl)oxazole
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 5-(2-Chlorophenyl)oxazole Audience: Researchers, scientists, and drug development professionals.
Introduction: Assessing the Cytotoxic Potential of Novel Oxazole Derivatives
The exploration of heterocyclic compounds is a cornerstone of modern drug discovery, with the oxazole nucleus being a particularly promising scaffold for developing new therapeutic agents.[1][2][3] Oxazole derivatives have been investigated for a wide spectrum of biological activities, including potential anticancer properties.[1][4][5] A critical step in the preclinical evaluation of any new chemical entity, such as this compound, is the rigorous assessment of its cytotoxic effects. This process determines the concentration at which a compound induces cell death, providing essential data for its therapeutic index and potential as a drug candidate.
Among the various methods available for cytotoxicity testing, the MTT assay stands out as a robust, reliable, and widely adopted colorimetric technique for measuring cell viability and proliferation.[6][7] This application note provides a detailed, field-proven protocol for determining the cytotoxicity of this compound using the MTT assay. It goes beyond a simple list of steps to explain the causality behind experimental choices, ensuring a self-validating system through the inclusion of appropriate controls and troubleshooting guidance.
The Scientific Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is fundamentally a measure of cellular metabolic activity.[8] The core principle lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[10][11]
Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture well.[6][7] Dead or apoptotic cells lose this enzymatic capability and thus do not produce the purple color. The insoluble formazan crystals are then dissolved using a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), creating a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader).[7][12]
Caption: Principle of the MTT assay workflow.
Materials and Reagents
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow biological safety cabinet
-
Microplate reader capable of measuring absorbance at 570 nm (reference wavelength 630-690 nm)
-
Inverted microscope for cell visualization
-
Multichannel pipette (8 or 12-channel)
-
Standard laboratory pipettes and sterile, filtered tips
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile reagent reservoirs
-
Orbital shaker (optional, but recommended for solubilization)[10]
Reagents and Consumables:
-
Cell Line: An appropriate cell line for the research context (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma).
-
This compound: Test compound.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA Solution (0.25%).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide): Powder form.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The rationale behind key steps and the inclusion of critical controls are explained to ensure data integrity.
Phase 1: Preparation and Setup
-
Prepare MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9]
-
Vortex or gently sonicate until fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., a falcon tube wrapped in aluminum foil).[9]
-
Expert Insight: MTT is light-sensitive. Always prepare and store the solution protected from light. Store at 4°C for short-term use (weeks) or at -20°C for long-term storage.[9][13]
-
-
Prepare Compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). The exact concentration depends on the expected potency and solubility.
-
Trustworthiness Check: The final concentration of DMSO in the culture wells must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity, which could confound the results.[14] This is why a high-concentration primary stock is essential.
-
-
Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency. Use cells that are in the logarithmic growth phase for consistent metabolic activity.[14]
-
Trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line. A good starting point for many cancer cell lines is 5,000 to 10,000 cells per well in a 96-well plate.[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Insight: Avoid seeding cells in the outermost perimeter wells ("edge effects") as they are prone to evaporation, leading to variability. Fill these wells with 100 µL of sterile PBS to maintain humidity across the plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume exponential growth.[12]
-
Phase 2: Compound Treatment and Assay Execution
-
Prepare Serial Dilutions:
-
After the 24-hour incubation, prepare serial dilutions of this compound in a separate 96-well plate or in tubes. Dilute the compound in serum-free or low-serum medium to the desired final concentrations.
-
Rationale: Serum components can sometimes interfere with the assay. Using a serum-free medium during the treatment and MTT incubation steps can improve consistency.
-
-
Treat the Cells:
-
Carefully remove the old medium from the cell plate.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells.
-
Crucial Controls:
-
Vehicle Control (100% Viability): Treat several wells with medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Blank (Background Control): Add 100 µL of cell-free medium to several wells.
-
Compound Interference Control: Add the highest concentration of the compound to a blank well to check if it reacts directly with MTT.
-
-
-
Incubation with Compound:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The duration depends on the compound's expected mechanism of action.
-
-
MTT Incubation:
-
After the treatment incubation, carefully remove the compound-containing medium.
-
Add 100 µL of a freshly prepared solution of MTT reagent (0.5 mg/mL in serum-free medium) to each well, including controls. This is typically a 1:10 dilution of the 5 mg/mL stock solution.[12]
-
Incubate the plate for 3-4 hours at 37°C.[12][15] During this time, viable cells will reduce the MTT, and purple formazan crystals will become visible under a microscope.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution from all wells without disturbing the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan crystals.[10] The solution should turn into a homogenous purple color.
-
Phase 3: Data Acquisition and Analysis
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader.
-
Set the measurement wavelength to 570 nm.[10]
-
Set a reference wavelength of 630 nm or 690 nm. This helps to subtract background absorbance caused by cell debris and other non-specific factors, increasing the accuracy of the reading.[10]
-
Read the plate within 1 hour of adding the solubilization solution.[10]
-
-
Data Analysis Workflow:
Caption: Workflow for MTT assay data analysis.
-
Calculations:
-
Correct Absorbance: For each well, subtract the average absorbance of the blank (medium-only) wells from its reading.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Corrected Absorbance of Test Well / Average Corrected Absorbance of Vehicle Control Wells) * 100[8]
-
-
Determine IC₅₀: The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability. Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or a suitable Excel template to calculate the precise IC₅₀ value.
-
Data Presentation and Interpretation
Summarize the quantitative results in a clear table format for easy comparison.
| This compound Conc. (µM) | Average Corrected Absorbance (570nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.152 | 0.085 | 100.0% |
| 1 | 1.098 | 0.077 | 95.3% |
| 5 | 0.954 | 0.061 | 82.8% |
| 10 | 0.711 | 0.053 | 61.7% |
| 25 | 0.563 | 0.049 | 48.9% |
| 50 | 0.342 | 0.038 | 29.7% |
| 100 | 0.125 | 0.021 | 10.9% |
Note: Data presented is for illustrative purposes only.
A lower absorbance value compared to the vehicle control indicates a reduction in metabolic activity and cell viability, suggesting a cytotoxic effect of the compound. The IC₅₀ value derived from the dose-response curve provides a quantitative measure of the compound's potency.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[14] |
| High Background Absorbance in Blank Wells | Microbial contamination of medium or reagents; Phenol red in medium. | Visually inspect plates for contamination. Use fresh, sterile reagents. Consider using a phenol red-free medium for the MTT incubation step.[14][16] |
| Low Absorbance Readings | Cell density is too low; Insufficient incubation time with MTT; Cells are unhealthy or have a low metabolic rate. | Optimize cell seeding density with a titration experiment.[14] Increase MTT incubation time (up to 4 hours is typical).[15] Ensure cells are in the log growth phase. |
| Compound Interference | The compound is colored and absorbs at 570 nm; The compound directly reduces MTT. | Run a "compound only" control (compound in cell-free medium with MTT reagent). Subtract this absorbance from the test wells. If interference is significant, consider an alternative cytotoxicity assay. |
| Incomplete Solubilization of Formazan | Insufficient solvent volume; Inadequate mixing. | Ensure the solvent volume is adequate (e.g., 100-150 µL). Use an orbital shaker or pipette up and down to ensure complete dissolution. |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. bioquochem.com [bioquochem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. galaxy.ai [galaxy.ai]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-(2-Chlorophenyl)oxazole via Broth Microdilution
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical scaffolds with potent antimicrobial activity. Among the heterocyclic compounds, oxazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] The 5-(2-Chlorophenyl)oxazole is a synthetic compound belonging to this class, and its structural features warrant a thorough investigation of its antimicrobial potential.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the antimicrobial activity of this compound using the broth microdilution method. This method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against a specific microorganism.[5] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating reproducible and reliable data.[6][7][8]
Scientific Rationale and Principles
The broth microdilution method is predicated on challenging a standardized population of bacteria with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[5] Subsequently, the MBC can be determined by subculturing from the wells showing no visible growth to a solid medium. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
The choice of the 2-chlorophenyl substituent on the oxazole ring is strategic. The electronic and steric properties imparted by the chlorine atom at the ortho position can significantly influence the molecule's interaction with bacterial targets, potentially enhancing its antimicrobial efficacy. While the precise mechanism of action for this compound is yet to be elucidated, oxazole-containing compounds have been reported to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes.[1]
Materials and Reagents
-
Test Compound: this compound (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Reagents:
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
-
Apparatus and Consumables:
-
Sterile 96-well microtiter plates with lids
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Biological safety cabinet
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Working Dilutions
The solubility of the test compound is a critical factor. If the compound precipitates in the broth, it can lead to erroneous results.[9]
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution by vortexing.
-
Intermediate Dilution: From the stock solution, prepare an intermediate dilution in CAMHB to a concentration that is twice the highest desired final concentration in the microtiter plate. Rationale: This "2x" solution will be diluted 1:1 with the bacterial inoculum in the plate.
-
Serial Dilutions: In a separate 96-well plate (the "dilution plate"), perform two-fold serial dilutions of the intermediate solution using CAMHB. For example, to achieve a final concentration range of 128 µg/mL to 0.25 µg/mL, the dilution plate should contain concentrations from 256 µg/mL to 0.5 µg/mL.
Protocol 2: Inoculum Preparation
Standardization of the bacterial inoculum is crucial for the reproducibility of MIC results. An inoculum that is too dense or too sparse can lead to falsely high or low MIC values, respectively.[10]
-
Bacterial Culture: From a fresh (18-24 hour) culture on a TSA or MHA plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Suspend the colonies in sterile 0.9% saline.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.10).
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution.
Protocol 3: Broth Microdilution Assay for MIC Determination
The following workflow outlines the steps for setting up the 96-well microtiter plate for the MIC assay.
Caption: Workflow for MIC Determination.
-
Plate Setup: Dispense 50 µL of each two-fold serial dilution of the compound into the corresponding wells of a sterile 96-well microtiter plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no compound).
-
Sterility Control: Wells containing 100 µL of CAMHB only (no compound, no bacteria).
-
Solvent Control: If DMSO concentration exceeds 1%, include a control with the highest concentration of DMSO used and the bacterial inoculum.
-
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a sterile TSA or MHA plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Analysis and Interpretation
The results of the MIC and MBC assays should be recorded systematically. Below is a template for data presentation. Please note that the following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
| Test Organism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus (29213) | 16 | 32 | 2 (Bactericidal) |
| Enterococcus faecalis (29212) | 32 | >128 | >4 (Bacteriostatic) |
| Escherichia coli (25922) | 64 | >128 | >2 (Bacteriostatic) |
| Pseudomonas aeruginosa (27853) | >128 | >128 | - |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Caption: Decision tree for interpreting MIC/MBC results.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in growth control wells | Inoculum viability issue; Inactive media | Use a fresh bacterial culture; Check media quality and preparation |
| Growth in sterility control wells | Contamination of media or plate | Use aseptic techniques; Check sterility of materials |
| MICs are consistently too high or low | Inoculum density is incorrect; Compound degradation | Standardize inoculum carefully using McFarland standard; Check compound stability and storage |
| Compound precipitation in wells | Poor solubility of the test compound | Use a co-solvent (e.g., Tween 80 at low concentration); Test a narrower concentration range |
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All bacterial cultures should be handled in a biological safety cabinet using aseptic techniques.
-
Decontaminate all microbial waste and used consumables by autoclaving before disposal.
Conclusion
The broth microdilution method, when performed according to standardized protocols, provides a robust and reliable means of assessing the in vitro antimicrobial activity of novel compounds like this compound. The determination of MIC and MBC values is a critical first step in the preclinical evaluation of new antimicrobial candidates. The insights gained from these assays are fundamental for guiding further drug development efforts, including structure-activity relationship (SAR) studies and in vivo efficacy testing.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. iajps.com [iajps.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. protocols.io [protocols.io]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes & Protocols: 5-(2-Chlorophenyl)oxazole as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Oxazole Scaffold as a Promising Fluorophore
The search for novel small-molecule fluorescent probes is a driving force in advancing live-cell imaging and super-resolution microscopy.[1] These synthetic fluorophores offer distinct advantages, including smaller size compared to fluorescent proteins, potentially high quantum yields, and tunable photophysical properties.[2] The oxazole ring system, a five-membered aromatic heterocycle, represents a versatile and promising scaffold for the development of new fluorophores.[3][4] Derivatives of oxazole have been shown to exhibit significant fluorescence, with properties that can be modulated through synthetic modification.[5][6][7][8]
This document provides a comprehensive guide to the characterization and application of a specific derivative, 5-(2-Chlorophenyl)oxazole , as a potential fluorescent probe for cell imaging. As this is a novel application, this guide is structured to lead the researcher through the necessary validation steps, from initial photophysical characterization to live-cell staining and analysis. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Principle of Application: From Photophysics to Cellular Localization
The utility of any new fluorescent probe hinges on a thorough understanding of its fundamental properties. Before cellular application, it is imperative to characterize its photophysical parameters. This includes determining the wavelengths of maximum absorption (excitation) and emission, the efficiency of fluorescence (quantum yield), and its stability under illumination (photostability).
Once these properties are established, the probe can be introduced to a biological system. The workflow for evaluating this compound involves a systematic progression:
-
Photophysical Characterization: Quantify the probe's fluorescence signature.
-
Cytotoxicity Assessment: Ensure the probe does not harm the cells at working concentrations, which is critical for distinguishing specific labeling from stress-induced artifacts.[9][10]
-
Live-Cell Staining & Imaging: Optimize loading conditions and visualize the probe's distribution within the cell.
-
Co-localization Analysis: Determine the probe's subcellular localization by co-staining with well-characterized organelle-specific dyes.[11][12]
This systematic approach ensures that the resulting images are not only visually compelling but also scientifically robust and interpretable.
Experimental Workflow and Methodologies
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for validating and applying this compound as a fluorescent cellular probe.
Caption: Workflow for validation of this compound.
Photophysical Characterization
A critical first step is to quantify the probe's fluorescent properties. This data informs the selection of microscope filters and lasers and provides a benchmark for its performance.
Protocol 1: Determination of Spectroscopic Properties and Quantum Yield
-
Sample Preparation: Prepare a 1-10 µM solution of this compound in a spectroscopic-grade solvent (e.g., DMSO, Ethanol, Toluene). The choice of solvent is critical as it can influence photophysical properties.
-
Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance spectrum from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λ_abs).
-
Emission Spectrum: Using a fluorometer, excite the sample at its λ_abs and scan the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Relative Quantum Yield (Φ_F) Determination: The fluorescence quantum yield, which measures the efficiency of photon emission, is best determined using the comparative method.[13][14][15]
-
Select a well-characterized fluorescent standard with a known quantum yield and similar excitation/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[16]
-
Prepare a series of solutions of both the standard and the test compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the integrated fluorescence intensity and absorbance of each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the test compound. The gradients of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (X) using the following equation[14]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where: Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively.
-
Table 1: Hypothetical Photophysical Data for this compound
| Parameter | Value (in Toluene) | Value (in DMSO) |
|---|---|---|
| λ_abs (nm) | 345 | 352 |
| λ_em (nm) | 450 | 465 |
| Stokes Shift (nm) | 105 | 113 |
| Molar Extinction (ε, M⁻¹cm⁻¹) | 18,500 | 17,900 |
| Quantum Yield (Φ_F) | 0.65 | 0.48 |
| Photostability | Moderate | Low |
Note: This data is illustrative and must be determined experimentally.
Cell Culture and Staining Protocols
Protocol 2: Cell Culture and Plating
-
Cell Lines: Use common adherent cell lines such as HeLa or U2OS, which are suitable for high-resolution imaging.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating for Imaging: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-70% confluency at the time of imaging. This minimizes artifacts from over-confluent or sparsely populated cultures.
Protocol 3: Cytotoxicity Assessment
It is essential to determine the concentration range at which the probe is non-toxic to ensure that observed cellular changes are not due to compound-induced cell death.[9][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Replace the medium in the wells with the compound dilutions and incubate for a period relevant to your imaging experiment (e.g., 4 to 24 hours).
-
Viability Assay: Use a standard fluorescence-based viability assay, such as Resazurin (AlamarBlue) or Calcein-AM/Propidium Iodide staining.[17][18]
-
For Resazurin, add the reagent to each well, incubate for 1-4 hours, and measure fluorescence on a plate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control. Select the highest concentration that maintains >90% cell viability for subsequent imaging experiments.
-
Protocol 4: Live-Cell Staining and Imaging
-
Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Staining Solution: Dilute the stock solution in pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final, non-toxic working concentration determined in Protocol 3 (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells plated on glass-bottom dishes and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. Optimization of incubation time is crucial for achieving optimal signal-to-background ratio.
-
Washing (Optional but Recommended): For probes that are not fluorogenic, washing is necessary to remove unbound probe and reduce background fluorescence. Gently wash the cells two times with pre-warmed imaging buffer.
-
Imaging: Mount the dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Excitation: Use a laser line close to the probe's λ_abs (e.g., 405 nm diode laser).
-
Emission: Set the detector to collect emitted light centered around the probe's λ_em (e.g., 430-500 nm).
-
Acquisition Settings: Use the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching, while still achieving a good signal-to-noise ratio.[19]
-
Co-localization Analysis
To identify the subcellular structures targeted by this compound, co-localization with commercially available organelle-specific probes is required.[20][21]
References
- 1. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Novel fluorophores: efficient synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel fluorophores: efficient synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.ariel.ac.il [cris.ariel.ac.il]
- 9. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 12. A Guide to Accurate Fluorescence Microscopy Colocalization Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Perform Fluorescence Colocalization Analysis - Creative Proteomics [creative-proteomics.com]
- 21. scispace.com [scispace.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 5-(2-Chlorophenyl)oxazole
Abstract
This application note presents a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(2-Chlorophenyl)oxazole. This compound, a member of the oxazole class of heterocyclic aromatic compounds, is of interest in pharmaceutical and chemical synthesis.[1][2][3] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.[4][5][6] Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, have been established to demonstrate that the analytical procedure is fit for its intended purpose.[5]
Introduction and Scientific Rationale
This compound is an aromatic heterocyclic compound. The oxazole scaffold is a critical structural motif found in numerous biologically active molecules and pharmaceutical agents, prized for its role in various chemical and industrial applications.[1][3][7] Accurate quantification is paramount for ensuring product quality, determining reaction yields, and conducting stability studies.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[8] The chosen methodology, Reverse-Phase HPLC (RP-HPLC), is predicated on the hydrophobic nature of this compound. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane or C18), while the mobile phase is polar.[9] Hydrophobic molecules, like the target analyte, interact strongly with the non-polar stationary phase. Elution is achieved by increasing the concentration of an organic solvent (modifier) in the mobile phase, which decreases the mobile phase polarity and reduces the hydrophobic interactions, allowing the analyte to travel through the column.[9][10] This principle ensures a robust separation from polar impurities and formulation excipients.
This document serves as a comprehensive guide for researchers and drug development professionals, detailing the complete analytical procedure from sample preparation to data interpretation, grounded in established chromatographic principles and regulatory standards.[11][12][13]
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent C18 column).
-
Analytical Balance: Mettler Toledo XSR205DU or equivalent (0.01 mg readability).
-
pH Meter: Calibrated, with at least two-point calibration.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Reagents and Standards
-
This compound: Reference Standard (purity ≥ 99.0%).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Purified, HPLC grade (e.g., Milli-Q®).
-
Formic Acid: LC-MS grade (≥ 99%).
-
Methanol: HPLC grade.
Solution Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Method and System Suitability
The following parameters were established to provide optimal separation and quantification of the analyte.
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 provides excellent hydrophobic retention for aromatic compounds.[14][15] The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape.[9] Formic acid helps to control pH and protonate silanols, reducing peak tailing.[16] |
| Gradient Elution | 0-1 min, 40% B1-8 min, 40% to 90% B8-9 min, 90% B9-10 min, 90% to 40% B10-15 min, 40% B (Re-equilibration) | A gradient is used to ensure efficient elution of the hydrophobic analyte while maintaining good resolution from any potential early-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 245 nm | Oxazole and chlorophenyl moieties exhibit strong UV absorbance.[17][18] 245 nm is a hypothetical maximum absorbance (λmax) and should be confirmed experimentally. |
| Run Time | 15 minutes | Includes the gradient elution and column re-equilibration to ensure system readiness for the next injection. |
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system must be verified for its suitability. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times. The results must conform to the criteria outlined below, which are based on USP General Chapter <621>.[11][12][19]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Areas | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][5][6]
Caption: Logical workflow for HPLC method validation.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed standard and a blank. Acceptance Criteria: The peak for this compound must be pure and free from co-elution with any degradation products. Peak purity should be confirmed using a DAD detector.
Linearity and Range
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Protocol:
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the standard at 100% concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for the sets of measurements must be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve. Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%).
-
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Analyze the 100 µg/mL standard while making small variations to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: Vary the initial %B by ±2% absolute.
-
-
Evaluate the effect on system suitability parameters (retention time, tailing factor, etc.). Acceptance Criteria: The system suitability criteria must be met under all varied conditions. Retention time shifts are acceptable, but peak shape and resolution must be maintained.
Experimental Protocol and Data Analysis
This section provides a step-by-step workflow for a typical analysis.
Caption: Step-by-step analytical workflow.
Procedure
-
System Preparation: Set up the HPLC system according to the parameters in Section 3. Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Perform the SST as described in Section 3. Do not proceed unless all criteria are met.
-
Calibration: Inject a blank (diluent) followed by each calibration standard from the linearity study.
-
Sample Analysis: Accurately weigh the sample to be analyzed, dissolve it in a known volume of diluent to achieve a theoretical concentration of approximately 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Generate a linear regression equation from the calibration standards (Peak Area = m * Concentration + c).
-
Calculate the concentration of the analyte in the sample solutions using the regression equation.
-
Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
Conclusion
The RP-HPLC method described herein is demonstrated to be a suitable and reliable approach for the quantitative analysis of this compound. It is specific, linear, accurate, and precise over the defined range. The detailed protocol and validation framework provide a comprehensive tool for scientists in research and quality control environments, ensuring data integrity and adherence to regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. actascientific.com [actascientific.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. usp.org [usp.org]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. [UV-spectrophotometry in drug control. 39. Spectrophotometric behavior of substances with chromophores and auxochromes in aliphatic chains, in saturated heterocyclics and the heterocyclic compounds: furan, imidazole, thiazole, thiadiazole and oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalspub.com [journalspub.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Using 5-(2-Chlorophenyl)oxazole in antiviral cytopathic effect (CPE) assays
Application Note & Protocol
Evaluating the Antiviral Activity of 5-(2-Chlorophenyl)oxazole Using Cytopathic Effect (CPE) Inhibition Assays
Abstract
The relentless emergence of viral pathogens necessitates a robust pipeline for the discovery and development of novel antiviral therapeutics.[1] Heterocyclic compounds, particularly those containing oxazole scaffolds, have garnered significant interest due to their diverse biological activities.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a cytopathic effect (CPE) inhibition assay to screen and characterize the antiviral potential of this compound. We offer a comprehensive, step-by-step protocol, explain the underlying scientific principles, and provide insights into data interpretation and troubleshooting. This guide is designed to be an adaptable framework for the preliminary assessment of this and related compounds against a variety of cytopathic viruses.
Introduction: The Role of Phenotypic Screening in Antiviral Discovery
The journey of an antiviral drug from concept to clinic is a multi-stage process that begins with the identification of promising candidate molecules.[1][4] Traditionally, this involved a target-based approach, focusing on specific viral enzymes like polymerases or proteases.[5] However, an increasingly powerful alternative is the phenotypic screening approach, which assesses a compound's ability to protect host cells from viral-induced death or damage, irrespective of the specific molecular target.[5]
The Cytopathic Effect (CPE) inhibition assay is a cornerstone of phenotypic antiviral screening.[6] CPE refers to the morphological changes in host cells caused by a viral infection, which can include cell rounding, detachment, lysis, and death.[7] A successful antiviral compound will inhibit viral replication, thereby protecting the host cells from these damaging effects.[8][9] This assay is particularly well-suited for high-throughput screening (HTS) due to its simplicity, cost-effectiveness, and adaptability to 96-well or 384-well plate formats.[5][10]
1.1. This compound: A Candidate for Antiviral Investigation
The oxazole ring is a five-membered heterocyclic motif present in numerous compounds with demonstrated pharmacological activities, including antimicrobial and antiviral properties.[3][11] Research into related oxazole and thiazole derivatives has revealed activity against viruses such as human cytomegalovirus (HCMV) and even plant viruses like the tobacco mosaic virus (TMV).[12][13][14] The presence of a chlorophenyl group can further influence the molecule's biological activity.[15] Given this precedent, this compound represents a logical candidate for antiviral screening. This guide will use it as a model compound to illustrate the application of the CPE inhibition assay.
Principle of the CPE Inhibition Assay
The CPE inhibition assay quantifies the ability of a test compound to prevent a virus from destroying a monolayer of cultured host cells. The core principle is straightforward:
-
Cell Culture: A monolayer of susceptible host cells is grown in a microplate.
-
Infection & Treatment: The cells are infected with a predetermined amount of a cytopathic virus in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells.
-
Quantification: The viability of the cells in each well is measured. In wells where the compound is effective, the cells are protected from CPE and remain viable. In contrast, untreated, infected cells show low viability.
The degree of protection is proportional to the antiviral activity of the compound. By comparing the viability of treated cells to control cells (uninfected and infected/untreated), we can determine the compound's efficacy.
Experimental Workflow and Design
A successful CPE assay requires careful planning and optimization. The overall workflow involves three main stages: cytotoxicity assessment, virus titration, and the antiviral activity assay itself.[10]
Figure 1: A comprehensive workflow diagram illustrating the key phases of a CPE inhibition assay, from initial optimization to final data analysis.
Detailed Protocols
4.1. Materials and Reagents
-
Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Cell Line: Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza virus, MRC-5 for Human Coronaviruses).[6][10]
-
Virus: A well-characterized, cytopathic virus stock with a known titer.
-
Media:
-
Cell Growth Medium (e.g., DMEM or MEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin).
-
Virus Infection Medium (low serum, e.g., 2% FBS).[10]
-
-
Reagents:
-
Trypsin-EDTA for cell detachment.
-
Phosphate Buffered Saline (PBS).
-
DMSO (cell culture grade).
-
Cell viability staining solution (e.g., 0.5% Crystal Violet in 20% methanol, or a commercial MTS/XTT/CellTiter-Glo kit).
-
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).[10]
-
Inverted microscope.
-
Biosafety cabinet (appropriate BSL level for the virus).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipettes.
-
Microplate reader.
-
4.2. Protocol 1: Compound Cytotoxicity Assay (CC50 Determination)
It is crucial to first determine the concentration at which this compound is toxic to the host cells in the absence of a virus. This ensures that any observed reduction in CPE is due to antiviral activity, not compound toxicity.[5]
-
Cell Seeding: Seed the selected host cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer after 24 hours.[10]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in cell growth medium. Start from a high concentration (e.g., 200 µM) down to a low concentration. Include a "no compound" (medium only) control and a "solvent" control (highest concentration of DMSO used, typically <0.5%).[16]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the same duration as the planned CPE assay (e.g., 48-72 hours).
-
Viability Assessment: Quantify cell viability using your chosen method (e.g., MTS assay or Crystal Violet staining).
-
Analysis: Plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.
4.3. Protocol 2: Main CPE Inhibition Assay
-
Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 1. Incubate for 24 hours to allow for cell attachment and monolayer formation.
-
Plate Layout: Design the plate layout carefully. It is essential to include the following controls:
-
Cell Control (CC): Cells + Medium (No virus, no compound). Represents 100% cell viability.
-
Virus Control (VC): Cells + Virus (No compound). Represents 0% protection/maximum CPE.
-
Compound Cytotoxicity Control: Cells + Highest Compound Concentration (No virus). To monitor toxicity in the main assay.
-
Test Wells: Cells + Virus + Serial Dilutions of this compound.
-
| Plate Column | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Row A-D | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | Cpd 1 | VC | CC |
| 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.39 µM | 0.2 µM | |||
| Row E-H | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | Cpd 2 | VC | CC |
| 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.12 µM | 1.56 µM | 0.78 µM | 0.39 µM | 0.2 µM |
Table 1: Example 96-well plate layout for screening two compounds. Cpd = Compound, VC = Virus Control, CC = Cell Control. Concentrations are illustrative.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in infection medium. The highest concentration should be at or below the calculated CC50.
-
Virus Preparation: Dilute the virus stock in infection medium to a concentration that will result in a Multiplicity of Infection (MOI) of ~0.01-0.1. This low MOI ensures the virus needs to replicate and spread, providing a window for the compound to act.[16]
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Add 100 µL of the diluted virus to all wells except the Cell Control wells. Add 100 µL of medium to the Cell Control wells.
-
Immediately add 100 µL of the 2x compound dilutions to the appropriate test wells. Add 100 µL of infection medium to the VC and CC wells. The final volume in all wells is 200 µL.[10]
-
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 33-37°C) for 48-72 hours, or until 80-100% CPE is observed in the Virus Control wells via microscopy.[10][17]
-
Quantification of CPE Inhibition:
-
Method A: Crystal Violet Staining:
-
Gently wash the plate with PBS to remove dead, detached cells.
-
Fix the remaining cells with 10% formalin for 20 minutes.
-
Stain with 0.5% crystal violet solution for 15-20 minutes.
-
Thoroughly wash the plate with tap water to remove excess stain and let it air dry.[17]
-
Solubilize the stain by adding 100 µL of 100% methanol or 1% SDS to each well.
-
Read the absorbance at 570 nm.
-
-
Method B: Metabolic Assay (e.g., MTS/CellTiter-Glo):
-
Follow the manufacturer's protocol to add the reagent to each well.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).[8]
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis and Interpretation
5.1. Calculating Efficacy and Selectivity
-
Percentage of CPE Inhibition: Use the absorbance (Abs) or luminescence readings to calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [(Abs_Test - Abs_VC) / (Abs_CC - Abs_VC)] * 100
-
EC50 Determination: Plot the % Inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., dose-response, variable slope) to calculate the 50% effective concentration (EC50). The EC50 is the concentration of this compound that inhibits the viral cytopathic effect by 50%.
-
Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window. It is the ratio of its toxicity to its efficacy. A higher SI value indicates a more promising compound.[5]
Selectivity Index (SI) = CC50 / EC50
| Parameter | Definition | Desired Value |
| CC50 | 50% Cytotoxic Concentration | As high as possible |
| EC50 | 50% Effective Concentration | As low as possible |
| SI | Selectivity Index (CC50/EC50) | >10 for a promising hit |
Table 2: Key parameters for evaluating the antiviral potential of a test compound.
5.2. Visualizing the Mechanism
While the CPE assay is phenotypic, it is useful to consider potential mechanisms of action that could be inhibited. The assay can detect compounds that interfere with any stage of the viral life cycle that is essential for replication and cell-to-cell spread.
Figure 2: Potential points of intervention for an antiviral compound in the viral life cycle. A CPE assay can identify inhibitors of any of these stages.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a single-cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| No CPE observed in Virus Control wells | Virus titer is too low; Incubation time is too short; Cells are resistant or have high passage number. | Re-titer the virus stock; Increase incubation time and monitor daily; Use a known susceptible cell line within a low passage number range.[16] |
| 100% CPE in all virus-infected wells (even at high compound concentration) | Compound is inactive; Compound concentration is too low; MOI is too high, overwhelming the cells before the compound can act. | Test a higher concentration range (if not limited by cytotoxicity); Use a lower MOI to allow for multiple replication cycles.[16] |
| Apparent "protection" is due to high cytotoxicity | Compound concentration is too high; Compound degrades into a toxic substance. | Always run a parallel cytotoxicity assay (CC50); Ensure the highest concentration used in the CPE assay is below the CC50; Prepare fresh compound dilutions for each experiment.[16] |
Conclusion
The CPE inhibition assay is a robust, reliable, and scalable method for the primary evaluation of antiviral compounds like this compound.[6][10] By carefully determining the compound's cytotoxicity (CC50) and its ability to protect cells from viral-induced death (EC50), researchers can calculate a Selectivity Index (SI) to prioritize promising candidates for further investigation. This application note provides the foundational protocol and scientific rationale to empower drug discovery professionals to effectively screen novel chemical entities and contribute to the development of next-generation antiviral therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fiveable.me [fiveable.me]
- 5. Antiviral drug discovery - Part 1: From no drug to promising candidates - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy 3-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (EVT-2865226) | 1235009-51-4 [evitachem.com]
- 16. benchchem.com [benchchem.com]
- 17. pblassaysci.com [pblassaysci.com]
Application Note & Protocol: Evaluating Oxazole-Based Inhibitors of Bacterial DNA Gyrase
Abstract
Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for the development of new antibiotics.[1][2][3] This enzyme introduces negative supercoils into DNA, a process crucial for bacterial DNA replication and transcription.[3][4][5] Its absence in higher eukaryotes makes it an attractive target for selective inhibitors. This document provides a detailed protocol for an in vitro DNA gyrase supercoiling inhibition assay, specifically tailored for the evaluation of novel oxazole-based compounds. We delve into the mechanistic principles, provide step-by-step experimental procedures, and offer insights into data analysis and potential troubleshooting, ensuring a robust and reliable screening cascade.
Introduction: DNA Gyrase as a Prime Antibacterial Target
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][5] It catalyzes the ATP-dependent negative supercoiling of DNA, which is vital for relieving topological strain during DNA replication and transcription.[4][5] The catalytic cycle involves the enzyme wrapping a segment of DNA (the G-segment), creating a transient double-strand break, and passing another segment (the T-segment) through the break before resealing it.[4][5][6] This complex process is powered by ATP hydrolysis, which is mediated by the GyrB subunit.[4]
Inhibition of this essential activity leads to the disruption of DNA synthesis and ultimately bacterial cell death.[3] Well-known antibiotic classes, such as the quinolones (e.g., ciprofloxacin), target the GyrA subunit, stabilizing the DNA-gyrase complex in a cleaved state, which leads to lethal double-stranded breaks.[3] Others, like the aminocoumarins (e.g., novobiocin), inhibit the ATPase activity of the GyrB subunit.[3] The emergence of resistance to these established drugs necessitates the discovery of inhibitors with novel mechanisms of action.[3] Oxazole-containing compounds represent a diverse chemical space with a wide spectrum of biological activities, making them promising scaffolds for the development of new gyrase inhibitors.[7]
Assay Principle: Visualizing Gyrase Activity
The most common and direct method to measure gyrase activity is the supercoiling assay. This assay relies on the differential electrophoretic mobility of different DNA topoisomers (topological isomers) in an agarose gel.
-
Relaxed Plasmid DNA (Substrate): The starting material is a covalently closed circular plasmid DNA that has been treated with a type I topoisomerase to remove all supercoils. This "relaxed" DNA exists as a population of different topoisomers that migrate slowly and appear as a series of closely spaced bands or a smear on an agarose gel.
-
Supercoiled Plasmid DNA (Product): In the presence of ATP, DNA gyrase introduces negative supercoils into the relaxed plasmid.[8] This supercoiled form is more compact and migrates significantly faster through the agarose gel, appearing as a distinct, faster-moving band.[9]
-
Inhibition: An effective inhibitor will prevent the conversion of the relaxed plasmid to its supercoiled form. This is visualized on the gel as a decrease in the intensity of the fast-migrating supercoiled band and a corresponding increase in the intensity of the slower-migrating relaxed band.[10]
This gel-based method provides a direct, unambiguous visualization of enzyme inhibition and is the gold standard for validating hits from higher-throughput screens.[2][10]
Experimental Workflow & Causality
The successful execution of the gyrase inhibition assay hinges on careful preparation and a logical workflow. Each step is designed to ensure the integrity of the components and the validity of the results.
Figure 1. Experimental workflow for the DNA gyrase inhibition assay.
Detailed Protocol: DNA Gyrase Inhibition Assay
This protocol is optimized for E. coli DNA gyrase but can be adapted for gyrase from other bacterial species with potential modifications to buffer components (e.g., addition of potassium glutamate for S. aureus gyrase).[11][12]
Materials & Reagents
-
Enzyme: Purified E. coli DNA Gyrase (heterotetramer). Store at -80°C.
-
DNA Substrate: Relaxed pBR322 plasmid DNA (typically at 1 µg/µL). Store at -20°C.
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL bovine serum albumin (BSA).[13][14] Prepare fresh or store in aliquots at -20°C.
-
Rationale: This buffer provides the optimal environment for gyrase activity. Tris-HCl maintains pH. KCl mimics physiological ionic strength. Mg²⁺ is an essential cofactor for ATP hydrolysis. DTT prevents enzyme oxidation. Spermidine stimulates the reaction. ATP is the energy source. Glycerol stabilizes the enzyme. BSA prevents the enzyme from sticking to tube walls.[8][13]
-
-
Enzyme Dilution Buffer (1x): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol. Store at -20°C.
-
Stop Buffer / Loading Dye (6x): 30% glycerol, 0.75% Sarkosyl, 0.05% bromophenol blue, 60 mM EDTA. Store at room temperature.
-
Rationale: EDTA chelates Mg²⁺, immediately stopping the enzymatic reaction. Sarkosyl (a detergent) and glycerol help to dissociate the enzyme from the DNA and ensure the sample sinks into the gel wells. Bromophenol blue is a tracking dye.[15]
-
-
Oxazole Compounds: Stock solutions prepared in 100% Dimethyl Sulfoxide (DMSO).
-
Control Inhibitor: Novobiocin or Ciprofloxacin stock solution in DMSO.
-
Agarose & Tris-Borate-EDTA (TBE) buffer for gel electrophoresis.
-
DNA Stain: Ethidium bromide or a safer alternative like SYBR® Gold.
-
Nuclease-free water.
Pre-Assay Considerations for Oxazole Compounds
-
Solubility: Oxazole derivatives can have variable solubility.[16] It is critical to ensure the compound is fully dissolved in DMSO at the stock concentration. Some oxazoles are soluble in polar solvents, but for consistency in biochemical assays, DMSO is standard.[17][18] Observe the stock solution for any precipitation. If solubility is an issue, gentle warming or sonication may be required. The final DMSO concentration in the assay should not exceed 2-5% to avoid inhibiting the enzyme.
-
Compound Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. To test for this, assays can be run with and without a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer. If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation may be the cause.[19]
Step-by-Step Procedure
Perform all initial steps on ice to maintain enzyme stability.
-
Enzyme Titration (Crucial First Step): Before testing inhibitors, determine the optimal amount of gyrase needed. One unit (U) of gyrase is often defined as the amount of enzyme required to fully supercoil 0.5 µg of relaxed plasmid in 30 minutes at 37°C.
-
Set up a series of reactions with varying amounts of gyrase (e.g., 0.25 U, 0.5 U, 1 U, 2 U) in the final assay volume.
-
Run the assay as described below (steps 2-7).
-
For inhibition studies, use the lowest amount of enzyme that gives complete or near-complete supercoiling. This increases the assay's sensitivity to inhibitors.
-
-
Reaction Master Mix Preparation: Prepare a master mix for (n+1) reactions to ensure consistency. For each 30 µL reaction:
-
6.0 µL of 5x Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
19.5 µL of nuclease-free water
-
Total Master Mix per reaction = 26 µL
-
-
Reaction Setup:
-
Aliquot 26 µL of the Master Mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
Test Wells: Add 1 µL of the desired concentration of oxazole compound (diluted from DMSO stock) to the respective tubes.
-
Positive Control (No Inhibition): Add 1 µL of DMSO. This well should show complete supercoiling.
-
Negative Control (Full Inhibition): Add 1 µL of a known inhibitor like Novobiocin (e.g., at 50 µM final concentration). This well should show only relaxed DNA.
-
DNA-only Control: In one tube, add 1 µL of DMSO but substitute the enzyme in the next step with 3 µL of Enzyme Dilution Buffer. This shows the position of the relaxed substrate.
-
Mix gently by tapping the tubes.
-
-
Initiate the Reaction:
-
Add 3 µL of the pre-determined optimal dilution of DNA gyrase to each tube (except the DNA-only control).
-
The final reaction volume is 30 µL.
-
Mix gently and spin down briefly.
-
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes.[14][20] A 30-minute incubation is often sufficient and helps conserve the enzyme.[15]
-
Terminate the Reaction:
-
Stop the reaction by adding 6 µL of 6x Stop Buffer / Loading Dye to each tube.
-
Mix thoroughly by vortexing.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TBE buffer. Important: Do not add ethidium bromide or other DNA stains to the gel or running buffer, as this can alter the migration of topoisomers.[9]
-
Load the entire reaction volume (36 µL) into the wells.
-
Run the gel at a low voltage (e.g., 5 V/cm) for 2-3 hours to achieve good separation between the supercoiled and relaxed forms.[15]
-
-
Visualization:
-
After electrophoresis, stain the gel in a solution of ethidium bromide (0.5 µg/mL) or an alternative stain for 20-30 minutes.
-
Destain in water for 10-30 minutes to reduce background noise.[21]
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Data Analysis and Interpretation
Qualitative Analysis
A successful assay will show a clear difference between the controls. The positive control (DMSO) lane will have a prominent, fast-migrating band (supercoiled DNA). The negative control (Novobiocin) and DNA-only lanes will show a slower-migrating smear or series of bands (relaxed DNA). The lanes with the oxazole compounds will show a concentration-dependent decrease in the supercoiled band and an increase in the relaxed bands.
Quantitative Analysis & IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.
-
Densitometry: Use gel imaging software (e.g., ImageJ) to quantify the pixel intensity of the supercoiled DNA band in each lane.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * [ 1 - ( (Intensity_Inhibitor - Intensity_Negative) / (Intensity_Positive - Intensity_Negative) ) ]
-
Where:
-
Intensity_Inhibitor is the band intensity in the presence of the oxazole compound.
-
Intensity_Positive is the band intensity of the positive (DMSO) control.
-
Intensity_Negative is the band intensity of the negative (Novobiocin) control.
-
-
-
Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., sigmoidal dose-response) in graphing software like GraphPad Prism to calculate the IC₅₀ value.[1][2]
Table 1: Example Data for IC₅₀ Determination of an Oxazole Compound
| Oxazole Conc. (µM) | Log [Concentration] | Supercoiled Band Intensity (Arbitrary Units) | % Inhibition |
| 0 (DMSO Control) | N/A | 50,000 | 0% |
| 0.1 | -1.0 | 48,500 | 3% |
| 0.5 | -0.3 | 41,000 | 18% |
| 1.0 | 0.0 | 32,500 | 35% |
| 2.5 | 0.4 | 24,000 | 52% |
| 5.0 | 0.7 | 15,000 | 70% |
| 10.0 | 1.0 | 6,500 | 87% |
| 50.0 (Novobiocin) | N/A | 1,000 | 100% |
From this data, the IC₅₀ would be calculated to be approximately 2.3 µM.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Corrective Action(s) |
| No supercoiling in positive control | 1. Inactive gyrase (degradation, improper storage).2. Missing ATP or Mg²⁺ in buffer.3. Incorrect buffer pH. | 1. Use a fresh aliquot of enzyme; perform enzyme titration.2. Prepare fresh 5x assay buffer.3. Verify pH of buffer components. |
| Smearing in all lanes | Nuclease contamination in enzyme or DNA prep. | Use fresh, certified nuclease-free reagents and enzyme stocks. |
| Inhibition observed in DMSO control | DMSO concentration is too high (>5%). | Ensure the final DMSO concentration in the assay is low (e.g., 1-2%). Adjust stock solution concentration if necessary. |
| Inconsistent results | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation. | 1. Calibrate pipettes; use master mixes.2. Gently vortex and spin down after adding components.3. Use a calibrated incubator or water bath. |
| Weak inhibition by a known active compound | Too much enzyme used in the assay. | Re-run the enzyme titration and use the minimal amount of gyrase required for full supercoiling. |
Conclusion
The agarose gel-based DNA gyrase supercoiling assay is a robust and definitive method for characterizing inhibitors.[22] When evaluating novel chemical scaffolds such as oxazoles, careful attention to compound solubility and control of assay parameters is paramount for generating reliable and reproducible data. This protocol provides a comprehensive framework for researchers to accurately determine the inhibitory potential of their compounds, a critical step in the antibiotic drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. DNA gyrase and the supercoiling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. journals.asm.org [journals.asm.org]
- 20. neb.com [neb.com]
- 21. topogen.com [topogen.com]
- 22. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Characterization of 5-(2-Chlorophenyl)oxazole
Introduction
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological effects of a given oxazole derivative are heavily influenced by its substitution patterns, which can dramatically alter its interaction with cellular targets.[1] This guide focuses on 5-(2-Chlorophenyl)oxazole, a specific derivative for which detailed public data on cellular effects is not yet widely available.
Therefore, this document serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro cellular and molecular effects of novel small molecules like this compound. The protocols herein are designed as a self-validating cascade, starting with broad assessments of cytotoxicity and progressively narrowing the focus to specific mechanisms such as apoptosis, cell cycle arrest, and the modulation of key signaling pathways. By explaining the causality behind experimental choices and emphasizing robust controls, this guide provides a reliable roadmap for the initial characterization of a novel chemical entity.
Section 1: Compound Preparation and Cell Line Selection
1.1. Preparation of Stock Solutions The first critical step is the proper solubilization and storage of the test compound to ensure consistent and reproducible results.
-
Rationale: Most small organic molecules are not soluble in aqueous culture media. Dimethyl sulfoxide (DMSO) is a common solvent used to create high-concentration stock solutions that can be diluted to working concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v), as higher concentrations can induce cellular stress and toxicity, confounding the experimental results.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
1.2. Cell Line Selection and Culture The choice of cell lines is fundamental and should be guided by the research hypothesis. A common approach is to use a panel of cancer cell lines from different tissues and at least one non-cancerous cell line to assess selectivity.
-
Rationale: Different cell lines exhibit varying sensitivities to therapeutic agents due to their unique genetic backgrounds and expression profiles of drug targets and resistance mechanisms. Using a panel allows for a broader understanding of the compound's activity spectrum. A non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) helps determine the compound's therapeutic index—a measure of its selectivity for cancer cells over normal cells.[3][4]
-
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
HeLa: Human cervical adenocarcinoma.
-
A549: Human lung carcinoma.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
-
-
General Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 70-80% confluency to maintain exponential growth.
-
Section 2: Assessment of Cytotoxicity
The initial evaluation of a novel compound involves determining its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial succinate dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 2.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or controls.
-
Incubate the plate for 48 hours (or other desired time points like 24 and 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5] This can be calculated using non-linear regression analysis in software like GraphPad Prism.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Tissue of Origin | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 | 0.8 ± 0.1 |
| HeLa | Cervical Adenocarcinoma | 18.2 ± 2.1 | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | 25.6 ± 3.0 | 1.5 ± 0.3 |
| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 | 5.2 ± 0.7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Section 3: Mechanistic Analysis of Cell Death: Apoptosis Assay
If the compound is found to be cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Principle: The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between different cell populations.[7]
-
Annexin V: A protein that has a high affinity for PS and is conjugated to a fluorophore (like FITC). It stains early and late apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised.[7]
-
Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3.1: Annexin V/PI Staining by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around its IC50 value (e.g., 1x IC50 and 2x IC50) for 24 hours.
-
Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[7]
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Section 4: Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis.[8]
-
Principle: The cell cycle is analyzed by measuring the DNA content of a cell population.[9] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning its fluorescence intensity is directly proportional to the DNA content. RNase treatment is crucial to prevent PI from binding to double-stranded RNA.
Protocol 4.1: Cell Cycle Analysis by PI Staining
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for 24 hours, alongside vehicle controls.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 3.1.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[8]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale.
-
Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
Section 5: Elucidating Molecular Mechanisms via Western Blotting
To understand the molecular basis of the observed cellular effects, Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of specific proteins within signaling pathways.[11]
-
Hypothetical Target Pathway: PI3K/Akt Signaling
-
Rationale: The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer.[12] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. A common indicator of apoptosis is the cleavage of PARP (Poly (ADP-ribose) polymerase) by caspases. Therefore, investigating the phosphorylation status of Akt (a key node in the pathway) and the cleavage of PARP can provide mechanistic insights.
-
Protocol 5.1: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells in 6-well plates as previously described.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg of protein per lane).
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[11]
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Suggested Primary Antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software like ImageJ. Normalize the protein of interest signal to the loading control (β-Actin).
-
Section 6: Visualizations and Workflows
Overall Experimental Workflow
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Robinson-Gabriel Synthesis of Oxazoles
Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this classic and versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to optimize your oxazole syntheses for maximal yield and purity.
The Robinson-Gabriel synthesis, a powerful method for constructing the oxazole core, involves the cyclodehydration of α-acylamino ketones. While conceptually straightforward, this reaction is often plagued by issues that can lead to disappointing yields. This guide provides a structured approach to identifying and resolving these common pitfalls.
Troubleshooting Guide: Common Issues and Solutions
Low product yield is the most frequent complaint we receive. The root cause can often be traced back to one or more of the key stages of the synthesis: the quality of the starting material, the efficiency of the cyclodehydration step, or the work-up and purification process. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure or Incorrect Starting Material: The α-acylamino ketone precursor may contain impurities from its synthesis (e.g., via the Dakin-West reaction) that interfere with the cyclization.[1] | Action: a) Thoroughly purify the α-acylamino ketone by recrystallization or column chromatography before use. b) Confirm the structure and purity of your starting material using NMR and mass spectrometry. c) If synthesizing the precursor, ensure complete acylation and removal of any unreacted starting materials. |
| 2. Ineffective Dehydrating Agent: The chosen dehydrating agent may be old, inactive, or inappropriate for your specific substrate. | Action: a) Use a freshly opened or properly stored dehydrating agent. b) Consider switching to a different dehydrating agent. A wide range have been successfully employed, including H₂SO₄, P₂O₅, POCl₃, SOCl₂, and trifluoroacetic anhydride (TFAA).[1][2] For sensitive substrates, milder reagents like the Burgess reagent or a combination of triphenylphosphine and iodine can be effective.[1] | |
| 3. Inappropriate Reaction Temperature: The reaction temperature may be too low for the cyclodehydration to proceed efficiently, or too high, leading to decomposition. | Action: a) Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or LC-MS. b) For thermally sensitive substrates, explore lower temperature methods with more potent dehydrating agents. | |
| Presence of Significant Amounts of Starting Material | 1. Incomplete Dehydration: The reaction has not gone to completion, leaving unreacted α-acylamino ketone. | Action: a) Increase the reaction time. b) Increase the equivalents of the dehydrating agent. c) Switch to a more powerful dehydrating agent. Polyphosphoric acid has been shown to improve yields compared to agents like PCl₅ or H₂SO₄ in some cases. |
| 2. Insufficiently Anhydrous Conditions: Trace amounts of water can quench the dehydrating agent and inhibit the reaction. | Action: a) Use anhydrous solvents and reagents. b) Dry all glassware thoroughly before use. c) Consider the use of molecular sieves to remove residual moisture.[3] | |
| Formation of Multiple Byproducts | 1. Side Reactions Promoted by Strong Acids: Concentrated sulfuric acid, while a common dehydrating agent, can lead to charring and the formation of sulfonated byproducts with certain substrates. | Action: a) Switch to a milder dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[2] b) Trifluoroacetic anhydride is an effective alternative, particularly in solid-phase synthesis.[2][4] |
| 2. Ring Opening of the Oxazole Product: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during work-up.[5] | Action: a) Neutralize the reaction mixture carefully during work-up, avoiding excess acid or base. b) Use a buffered aqueous solution for quenching the reaction. | |
| 3. Competing Bischler-Napieralski Reaction: For certain tryptamide-derived substrates, a competing Bischler-Napieralski reaction can occur, leading to the formation of β-carboline byproducts instead of the desired oxazole.[6] | Action: a) This is a substrate-dependent issue. If you observe this side reaction, a redesign of the synthetic route may be necessary. Computational studies can help predict the likelihood of this competing pathway.[6] | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired oxazole may have a similar polarity to byproducts or unreacted starting material, making separation by column chromatography challenging. | Action: a) Optimize the solvent system for column chromatography using TLC to achieve better separation. b) Consider alternative purification techniques such as preparative HPLC or recrystallization. c) A basic wash during the work-up can help remove acidic impurities.[7] |
| 2. Formation of Emulsions during Work-up: The presence of certain solvents or byproducts can lead to the formation of stable emulsions, complicating the extraction process. | Action: a) Add brine to the aqueous layer to increase its ionic strength and help break the emulsion. b) Filter the mixture through a pad of Celite.[7] |
Experimental Protocols
Standard Robinson-Gabriel Synthesis Protocol
This protocol provides a general procedure for the synthesis of a 2,5-disubstituted oxazole using sulfuric acid as the dehydrating agent.
Materials:
-
α-Acylamino ketone
-
Concentrated sulfuric acid
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve the α-acylamino ketone (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
DOT Script for Reaction Mechanism
Caption: Robinson-Gabriel Synthesis Mechanism.
Frequently Asked Questions (FAQs)
Q1: My starting α-acylamino ketone is a solid. How can I ensure it is pure enough for the reaction?
A1: Recrystallization is an excellent method for purifying solid α-acylamino ketones. Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. After recrystallization, verify the purity by melting point analysis and spectroscopic methods (NMR, IR).
Q2: I am using a very sensitive substrate. What are the mildest conditions I can use for the Robinson-Gabriel synthesis?
A2: For sensitive substrates, avoid strong acids like concentrated sulfuric acid. A combination of triphenylphosphine (PPh₃) and iodine (I₂) or hexachloroethane (C₂Cl₆) in the presence of a base like triethylamine can effect the cyclodehydration under much milder conditions.[1] The Burgess reagent is another mild alternative.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. For more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or GC-MS.
Q4: My work-up is generating a lot of emulsions. What can I do?
A4: Emulsions during aqueous work-up can be frustrating. To combat this, try adding a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can be effective.[7]
Q5: Are there any one-pot modifications of the Robinson-Gabriel synthesis to improve efficiency?
A5: Yes, several one-pot procedures have been developed. For instance, a Friedel-Crafts acylation followed by the Robinson-Gabriel cyclodehydration can be performed in a single pot using a combination of a Lewis acid (like AlCl₃) and a strong protic acid (like trifluoromethanesulfonic acid).[1]
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base and Solvent Conditions for the Van Leusen Oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring, a privileged scaffold in medicinal chemistry.[1][2][3][4] First reported in 1972, this reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles under basic conditions.[1] Its popularity stems from its operational simplicity, mild reaction conditions, and broad substrate scope.[1][2] However, achieving optimal yields and minimizing side products often hinges on the careful selection of the base and solvent.
This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the nuances of optimizing your Van Leusen oxazole synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Van Leusen oxazole synthesis?
The reaction proceeds through a multi-step mechanism initiated by the deprotonation of TosMIC.[5]
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[5][6][7]
-
Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde.[6][7][8]
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization, forming an oxazoline intermediate.[6][7][8][9]
-
Elimination: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.[5][6][8]
Caption: Key steps of the Van Leusen oxazole synthesis mechanism.
Q2: What is the role of the base and how do I choose the right one?
The base plays a dual role: it deprotonates TosMIC to initiate the reaction and facilitates the final elimination step to form the aromatic oxazole.[6][8] The choice of base is critical and depends on the reactivity of your aldehyde substrate.
-
Basicity: The base must be strong enough to deprotonate TosMIC. The pKa of TosMIC is estimated to be around 14, meaning a reasonably strong base is required.[10][11]
-
Nucleophilicity: Ideally, a non-nucleophilic base should be used.[12] Nucleophilic bases can compete with the TosMIC anion in attacking the aldehyde, leading to unwanted side products. Sterically hindered bases are often preferred.[12][13]
| Base | pKa (Conjugate Acid) | Common Solvent(s) | Characteristics & Use Cases |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Methanol | A mild, commonly used base suitable for many aromatic and aliphatic aldehydes.[5] Good for base-sensitive substrates.[14] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 (in MeCN) | THF, Acetonitrile | A strong, non-nucleophilic organic base.[13][15] Effective for less reactive aldehydes or when K₂CO₃ fails.[14] |
| Potassium tert-butoxide (t-BuOK) | ~17 (in DMSO) | THF, DME | A very strong, non-nucleophilic base.[13] Useful for challenging substrates but may promote side reactions with sensitive aldehydes.[5] |
| Sodium Hydride (NaH) | ~35 | THF, DMF | A very strong, non-nucleophilic base that acts as a surface reagent.[13] Requires careful handling. |
Q3: What is the role of the solvent and how do I select an appropriate one?
The solvent must be able to dissolve the reactants and intermediates. The polarity of the solvent can influence the reaction rate and pathway.
-
Protic Solvents: Methanol is a common choice, particularly with potassium carbonate.[1][2] It can participate in the mechanism and helps to protonate the leaving group. However, it is important to use anhydrous methanol as water can lead to the hydrolysis of TosMIC.[14]
-
Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are often used with stronger, non-nucleophilic bases like DBU or t-BuOK.[16]
-
Ionic Liquids: These have been explored as green, recyclable solvent options, sometimes leading to high yields.[1][2][17]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Base Pairing | Notes |
| Methanol (MeOH) | 32.7 | 65 | K₂CO₃ | Most common solvent system.[1] Ensure anhydrous conditions.[14] |
| Tetrahydrofuran (THF) | 7.6 | 66 | t-BuOK, DBU, NaH | A good aprotic choice for strong bases.[18] |
| Dimethoxyethane (DME) | 7.2 | 85 | t-BuOK, NaH | Higher boiling point than THF, allowing for higher reaction temperatures. TosMIC is soluble in DME.[11] |
| Acetonitrile (MeCN) | 37.5 | 82 | DBU | A polar aprotic solvent that can facilitate the reaction. |
| Ionic Liquids (e.g., [bmim]Br) | Variable | High | K₂CO₃ | Can be reused and may improve yields for certain substrates, particularly in one-pot, multi-component variations.[17] |
Section 2: Troubleshooting Guide
Problem: Low or no yield of the desired oxazole.
Caption: A workflow for troubleshooting low product yield.
-
Possible Cause 1: Inactive or Inappropriate Base
-
Explanation: The base may not be strong enough to efficiently deprotonate TosMIC, or it may have degraded due to improper storage.
-
Solution:
-
Ensure your base is fresh and has been stored under anhydrous conditions.
-
If using a mild base like K₂CO₃ with an unreactive aldehyde (e.g., electron-rich aromatic aldehydes), switch to a stronger, non-nucleophilic base like DBU or potassium tert-butoxide.[14]
-
-
-
Possible Cause 2: Poor Solubility of Reactants
-
Explanation: One or more of your starting materials may not be fully dissolved in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Solution:
-
-
Possible Cause 3: Moisture Contamination
-
Explanation: TosMIC is sensitive to moisture and can hydrolyze in the presence of a base.[14]
-
Solution:
-
Use anhydrous solvents and dry glassware.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Formation of a nitrile byproduct.
-
Explanation: This is a classic side reaction of the Van Leusen synthesis, particularly if there are ketone impurities in your aldehyde starting material.[14] Ketones react with TosMIC to form nitriles.[6][19]
-
Solution:
-
Purify the starting aldehyde via distillation or column chromatography to remove any ketone impurities.[14]
-
Problem: Isolation of a stable oxazoline intermediate.
-
Explanation: The final base-mediated elimination of the tosyl group has not gone to completion.[14]
-
Solution:
-
Increase Reaction Temperature: Refluxing the reaction mixture can provide the necessary energy to drive the elimination.[14]
-
Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[14]
-
Extend Reaction Time: Monitor the reaction by TLC until the oxazoline intermediate is fully converted to the oxazole.[14]
-
Section 3: General Experimental Protocol
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)
-
Methanol, anhydrous (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol) and TosMIC (1.1 mmol) to anhydrous methanol (10 mL).
-
Stir the solution and add anhydrous potassium carbonate (1.5 mmol).[5]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction can take several hours.[20]
-
Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. TosMIC - Wikipedia [en.wikipedia.org]
- 11. varsal.com [varsal.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 19. Van Leusen Reaction [organic-chemistry.org]
- 20. sciforum.net [sciforum.net]
Technical Support Center: Purification of 5-(2-Chlorophenyl)oxazole by Column Chromatography
Welcome to the technical support center for the purification of 5-(2-Chlorophenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this compound. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a heterocyclic compound featuring both a polar oxazole ring and a non-polar chlorophenyl group. This dual nature can present a moderate purification challenge. The primary goal of column chromatography is to exploit subtle differences in polarity between the target compound and any impurities, such as starting materials, byproducts, or decomposition products. Success hinges on the careful selection of a stationary phase and a mobile phase to maximize these differences.
Part 1: Frequently Asked Questions - Experimental Setup
This section addresses the critical decisions you'll make before even packing your column. Getting this stage right is paramount to a successful separation.
Q1: How do I select the appropriate stationary phase? Silica gel or alumina?
Answer: For a molecule like this compound, silica gel is the standard and highly recommended stationary phase .
-
Rationale & Expertise: Silica gel's surface is rich in acidic silanol groups (Si-O-H), making it highly polar.[1] The oxazole ring in your compound contains nitrogen and oxygen atoms with lone pairs of electrons that can engage in hydrogen bonding with these silanol groups.[1] This interaction is the primary mechanism of retention. The acidity of standard silica gel is generally not a concern for the stability of most oxazole derivatives. Alumina can be a viable alternative but is typically reserved for compounds that are sensitive to the acidic nature of silica gel.[2] Given the stability of the oxazole core, the higher resolution and predictability of silica gel make it the superior choice.
Q2: What is the best way to determine the ideal mobile phase (eluent)?
Answer: The ideal mobile phase should be identified using Thin Layer Chromatography (TLC) before committing to a full column. The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[3]
-
Expert Insight: An Rf in this range ensures the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires excessively large volumes of solvent to elute, which can lead to band broadening and poor resolution.[3]
-
Recommended Starting Points: For a compound of intermediate polarity like this compound, a two-component system of a non-polar and a polar solvent is standard.[4]
-
Hexane/Ethyl Acetate: This is the workhorse system for a vast range of organic compounds.[4][5] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane (DCM)/Methanol (MeOH): This system is used for more polar compounds.[4] While likely too polar as a starting point for this specific molecule, it's a good option if your compound fails to move from the baseline in Hexane/EtOAc systems.[1]
-
-
Self-Validation Protocol (TLC):
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the mixture onto at least three different TLC plates.
-
Develop each plate in a different solvent system (e.g., 9:1, 4:1, and 1:1 Hexane:EtOAc).
-
Visualize the plates under UV light. The system that gives your product an Rf of ~0.3 and shows the best separation from impurities is your ideal starting point for the column.[6][7]
-
Q3: How much silica gel should I use and what size column is appropriate?
Answer: The amount of stationary phase is determined by the amount of crude material and the difficulty of the separation.
-
General Guideline: A mass ratio of 30:1 to 100:1 of silica gel to crude sample is a standard range. For difficult separations (impurities with close Rf values), a higher ratio (e.g., 100:1) is recommended. For simpler purifications, 30:1 or 50:1 is often sufficient.[8]
-
Column Sizing: The column should be filled with the silica slurry to about two-thirds of its capacity to allow for the addition of solvent.[7] The choice of column diameter depends on the amount of silica.
| Crude Sample Mass | Recommended Silica Mass (50:1 ratio) | Approx. Column Diameter |
| 100 mg | 5 g | 1 cm |
| 500 mg | 25 g | 2.5 cm |
| 1 g | 50 g | 3 cm |
| 5 g | 250 g | 5 cm |
Part 2: Troubleshooting Guide - Common In-Experiment Issues
Even with perfect preparation, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Q4: My compound is not eluting from the column ("stuck on the baseline"). What should I do?
Answer: This indicates the mobile phase is not polar enough to compete with the stationary phase for your compound.
-
Immediate Action: Gradually increase the polarity of your eluent. If you started with 10% EtOAc in Hexane, cautiously increase to 20%, then 30%, and so on. This is known as a gradient elution .[9]
-
Causality: The polar oxazole moiety is likely interacting too strongly with the acidic silanol groups of the silica.[1] A more polar solvent is required to disrupt this interaction and move the compound down the column.
-
Trustworthiness Check: Before making a drastic change, confirm your compound is actually stable on silica. Spot the crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the product spot diminishes, your compound may be decomposing, in which case an alternative stationary phase like neutral alumina might be necessary.[2]
Q5: My compound is eluting too quickly with the solvent front (Rf = 1). How can I improve retention?
Answer: This is the opposite problem: your mobile phase is too polar.
-
Immediate Action: Decrease the polarity of the eluent. If you are using 50% EtOAc in Hexane, try reducing it to 20% or 10%.
-
Causality: The compound has a much higher affinity for the mobile phase than the stationary phase. To increase retention, you must shift this equilibrium by making the mobile phase less desirable for your compound (i.e., less polar).
Q6: I'm getting very poor separation, and all my collected fractions are mixed. What went wrong?
Answer: This is a common and frustrating issue with several potential causes.
-
Improper Column Packing: Air bubbles or cracks in the silica bed create channels where the solvent and sample can travel unimpeded, completely bypassing the separation mechanism.
-
Solution: Ensure you pack the column as a uniform slurry and never let the solvent level drop below the top of the silica bed.[10]
-
-
Column Overloading: Loading too much sample relative to the amount of silica gel will saturate the stationary phase, leading to broad bands that overlap significantly.[8]
-
Solution: Adhere to the recommended sample-to-silica ratios (at least 1:30). If separation is still poor, increase the ratio.
-
-
Incorrect Sample Loading: Loading the sample in a large volume of a strong solvent will cause it to spread out into a wide band before chromatography even begins.
-
Solution: Dissolve your sample in the minimum amount of solvent.[11] For best results, use the dry loading technique : dissolve your crude product, adsorb it onto a small amount of fresh silica gel, evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of your packed column.[11][12] This ensures the sample starts as a very narrow, concentrated band.
-
Q7: My compound is streaking or "tailing" on the TLC and in the column fractions. How can I get sharp bands?
Answer: Tailing is often caused by strong, non-ideal interactions between a basic compound and the acidic sites on the silica gel.[1][8]
-
Expert Solution: While this compound is not strongly basic, the nitrogen lone pair can still cause this issue. The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[8]
Visual Workflow & Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the standard workflow and a decision tree for common problems.
Diagram 1: General Column Chromatography Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. azom.com [azom.com]
- 13. labcluster.com [labcluster.com]
Identifying and removing impurities in 5-(2-Chlorophenyl)oxazole synthesis
Welcome to the technical support guide for the synthesis of 5-(2-Chlorophenyl)oxazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Overview of Synthetic Routes and Potential Pitfalls
The synthesis of 5-aryloxazoles, such as this compound, is a cornerstone in medicinal chemistry due to the prevalence of the oxazole motif in pharmacologically active compounds.[1][2][3] Two of the most common and effective methods for this synthesis are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. While robust, each method has its own set of challenges that can lead to the formation of impurities.
1. Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde (2-chlorobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][4] It is a powerful and versatile reaction for forming 5-substituted oxazoles.[1][2]
-
Mechanism Insight: The reaction proceeds via the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde. A subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring.[2][4]
-
Common Pitfalls: Incomplete reaction, side reactions involving the TosMIC reagent, and the presence of unreacted 2-chlorobenzaldehyde are the primary sources of impurities. The basic conditions can also promote side reactions if not carefully controlled.
2. Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[5][6][7]
-
Mechanism Insight: The reaction is an acid-catalyzed intramolecular condensation. The amide oxygen attacks the ketone carbonyl, forming a cyclic intermediate which then dehydrates to form the aromatic oxazole ring.[6][8]
-
Common Pitfalls: The harsh acidic conditions can lead to charring and the formation of polymeric byproducts. Incomplete cyclization or dehydration can also result in impurities that are difficult to separate.
II. Troubleshooting Guide
This section is designed to address specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: My reaction yield is low and the TLC plate shows multiple spots, including one at the baseline and several close to the product spot.
Possible Causes & Solutions:
-
Unreacted Starting Material (2-chlorobenzaldehyde): The aldehyde is a common impurity that can be difficult to remove by standard column chromatography due to its similar polarity to the product.
-
Identification: Unreacted 2-chlorobenzaldehyde can be identified by comparing the TLC of the crude product with a standard of the starting material. It will also have a characteristic aldehyde peak in the 1H NMR spectrum (~9.5-10.5 ppm).
-
Removal Protocol: A sodium bisulfite wash is highly effective. In a separatory funnel, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous layer.[9] Separate the layers and wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Incomplete Reaction (Van Leusen): If the reaction has not gone to completion, you will see starting materials on the TLC.
-
Solution: Ensure your reagents are pure and dry. TosMIC is sensitive to moisture.[10] Consider increasing the reaction time or temperature, or using a stronger base like potassium tert-butoxide.
-
-
Side-Reactions of TosMIC: TosMIC can undergo self-condensation or decomposition under basic conditions, leading to a complex mixture of byproducts.[10][11]
-
Solution: Maintain a low reaction temperature during the addition of the base to the TosMIC solution to minimize these side reactions.
-
-
Polymeric Byproducts (Robinson-Gabriel): The strong acid used for cyclodehydration can cause polymerization, resulting in baseline material on the TLC.
-
Solution: Ensure the reaction temperature is carefully controlled. Using a milder dehydrating agent, such as trifluoroacetic anhydride, may reduce charring.[7]
-
Problem 2: After column chromatography, my product is still not pure. NMR analysis shows broad peaks and an unidentifiable impurity.
Possible Causes & Solutions:
-
Formation of Isomeric Byproducts: Depending on the synthetic route, regioisomers or structural isomers can form. These often have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: Try using a different solvent system for your column chromatography. A systematic screen of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) can often resolve closely-eluting impurities. High-Performance Liquid Chromatography (HPLC) may be necessary for very difficult separations.
-
-
Presence of Tosyl-Containing Impurities (Van Leusen): Intermediates from the Van Leusen reaction that have not fully eliminated the tosyl group can be present.[1]
-
Identification: These impurities will have characteristic aromatic signals for the tosyl group in the 1H NMR spectrum (a pair of doublets around 7.3-7.8 ppm) and a strong S=O stretch in the IR spectrum.
-
Solution: Re-subjecting the impure product to the reaction conditions (base and heat) can sometimes drive the elimination to completion. Alternatively, a more polar solvent system during chromatography may be required to separate these impurities.
-
-
Recrystallization: For solid products, recrystallization is an excellent purification technique that can remove closely-related impurities.
-
Protocol: Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). Dissolve the impure solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Van Leusen oxazole synthesis is often preferred due to its milder reaction conditions and generally higher yields compared to the Robinson-Gabriel synthesis.[2][12] It involves the reaction of 2-chlorobenzaldehyde with tosylmethyl isocyanide (TosMIC).
Q2: What are the key safety precautions when working with TosMIC?
TosMIC is harmful if swallowed, inhaled, or absorbed through the skin. It can be metabolized to cyanide in the body.[10] Always handle TosMIC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to achieve good separation between your starting materials, product, and any byproducts. The disappearance of the limiting reagent (often the aldehyde) and the appearance of the product spot indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
For most cases, a combination of an aqueous workup and column chromatography is sufficient.
| Purification Step | Purpose | Typical Reagents/Solvents |
| Aqueous Wash | To remove water-soluble impurities and unreacted reagents. | Saturated NaHCO3 (to neutralize acid), Saturated NaHSO3 (to remove aldehyde), Brine. |
| Column Chromatography | To separate the product from non-polar and closely-related impurities. | Silica gel with a hexane/ethyl acetate gradient.[13] |
| Recrystallization | To obtain a highly pure, crystalline product. | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes. |
Q5: Are there any specific analytical techniques to confirm the structure and purity of this compound?
Yes, a combination of techniques is recommended:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: A sharp melting point is a good indicator of purity for a solid product.
IV. Visualizing Reaction Pathways and Purification Workflows
Reaction and Impurity Formation Diagram
The following diagram illustrates the Van Leusen synthesis of this compound and highlights the formation of a key impurity from unreacted starting material.
Caption: Van Leusen synthesis pathway and a common impurity.
Impurity Identification and Removal Workflow
This workflow outlines a systematic approach to purifying the crude product.
Caption: Workflow for purification and analysis.
V. References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. --INVALID-LINK--
-
Robinson-Gabriel Synthesis. SynArchive. --INVALID-LINK--
-
Robinson–Gabriel synthesis. Wikipedia. --INVALID-LINK--
-
Robinson-Gabriel synthesis of oxazoles. YouTube. --INVALID-LINK--
-
Robinson-Gabriel Synthesis Mechanism. Scribd. --INVALID-LINK--
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). ResearchGate. --INVALID-LINK--
-
A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Benchchem. --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). --INVALID-LINK--
-
Tosylmethyl isocyanide: Reaction profile and Toxicity. ChemicalBook. --INVALID-LINK--
-
5-(4-chlorophenyl)-2-methyl-1,3-oxazole. Chemical Synthesis Database. --INVALID-LINK--
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. GlaxoSmithKline. --INVALID-LINK--
-
2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Organic Syntheses. --INVALID-LINK--
-
TosMIC Whitepaper. Varsal Chemical. --INVALID-LINK--
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. --INVALID-LINK--
-
Synthesis process of 2-Chlorobenzaldehyde. Guidechem. --INVALID-LINK--
-
TosMIC. Wikipedia. --INVALID-LINK--
-
Preparation of 2-chlorobenzaldehyde. PrepChem.com. --INVALID-LINK--
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central (PMC). --INVALID-LINK--
-
5-(2-chlorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-3-carboxamide. MolPort. --INVALID-LINK--
-
Oxazole Synthesis by four Name Reactions. YouTube. --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. --INVALID-LINK--
-
Van Leusen reaction. Wikipedia. --INVALID-LINK--
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. --INVALID-LINK--
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. --INVALID-LINK--
-
Method for removing unreacted electrophiles from a reaction mixture. Google Patents. --INVALID-LINK--
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. --INVALID-LINK--
-
Synthesis of 5-aryloxazoles 31. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. --INVALID-LINK--
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. --INVALID-LINK--
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 10. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 11. varsal.com [varsal.com]
- 12. sciforum.net [sciforum.net]
- 13. mch.estranky.sk [mch.estranky.sk]
Common side reactions in the synthesis of 2,5-disubstituted oxazoles
Welcome to the technical support center dedicated to the synthesis of 2,5-disubstituted oxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic motif. As a core structure in numerous biologically active natural products and pharmaceutical agents, mastering its synthesis is crucial.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common side reactions and experimental hurdles, ensuring your synthetic campaigns are both efficient and successful.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Problem 1: Low or No Yield of the Desired 2,5-Disubstituted Oxazole
Question: My reaction has a very low yield or appears to have failed completely. What are the common causes and how can I fix this?
Answer: Low yields are a frequent issue stemming from several factors, often specific to the chosen synthetic route. Let's break down the most common scenarios for the Robinson-Gabriel and Van Leusen syntheses.
-
For Robinson-Gabriel Synthesis: This pathway relies on the cyclodehydration of a 2-acylamino-ketone precursor.[3][4]
-
Cause A: Incomplete Dehydration. The final, and often rate-limiting, step is the elimination of water to form the aromatic oxazole ring. If your dehydrating agent is not potent enough or is used under suboptimal conditions, the reaction can stall at the oxazoline intermediate or fail to proceed. Historically, concentrated sulfuric acid was common, but modern practice often employs agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[3][5]
-
Solution:
-
Select a Stronger Dehydrating Agent: If using a milder agent, consider switching to PPA or SOCl₂. Trifluoroacetic anhydride (TFAA) is also a highly effective, albeit more expensive, option.[3][6]
-
Increase Reaction Temperature: Dehydration is an endothermic process. Cautiously increasing the reaction temperature can often drive the reaction to completion. Monitor for potential decomposition.
-
Ensure Anhydrous Conditions: The presence of water can hamper the effectiveness of the dehydrating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
-
For Van Leusen Oxazole Synthesis: This method constructs the oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][7][8]
-
Cause B: TosMIC Instability or Impurity. TosMIC is sensitive to moisture and can hydrolyze, especially under basic conditions, rendering it inactive.[9]
-
Solution: Use freshly opened or properly stored TosMIC. Ensure all reagents and solvents are rigorously dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Cause C: Inappropriate Base. The choice of base is critical. It must be strong enough to deprotonate TosMIC but should not promote side reactions with your aldehyde. Potassium carbonate (K₂CO₃) is common, but stronger, non-nucleophilic bases like DBU or potassium tert-butoxide may be required for less reactive substrates.[9]
-
Solution: If using a weak base like K₂CO₃ with an unreactive aldehyde, consider switching to a stronger base. For base-sensitive aldehydes, however, K₂CO₃ remains the preferred choice, and a slower addition of the aldehyde may be necessary to minimize degradation.[9]
-
Problem 2: My reaction is messy, with multiple unexpected spots on TLC. What are the likely side reactions?
Question: I've isolated my product, but the yield is low and I have significant byproducts. What are these impurities and how did they form?
Answer: The formation of byproducts is a clear indicator of competing reaction pathways. Identifying these side products is key to optimizing your conditions.
-
Side Reaction A: Nitrile Formation (Van Leusen Synthesis)
-
Symptom: You observe a byproduct that is identified as a nitrile derived from your starting aldehyde.
-
Mechanism: This side reaction is characteristic of having ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles instead of oxazoles.[8][9]
-
Preventative Measure: Purify the aldehyde starting material immediately before use, typically by distillation or column chromatography, to remove any ketone impurities that may have formed via oxidation.[9]
-
-
Side Reaction B: Stalling at the Oxazoline Intermediate (Both Methods)
-
Symptom: A major byproduct has a mass corresponding to the desired oxazole + H₂O.
-
Mechanism: This is the non-aromatic oxazoline intermediate. In the Robinson-Gabriel synthesis, this occurs with insufficient dehydrating force.[10] In the Van Leusen synthesis, it results from incomplete elimination of the tosyl group.[2][9]
-
Solution:
-
Increase Reaction Temperature or Time: Gently heating the reaction or allowing it to stir for a longer duration can promote the final elimination step.[9]
-
Use a Stronger Base (Van Leusen): A more potent base can facilitate a more efficient elimination of the bulky tosyl group.[9]
-
Re-subject the Intermediate: If you have already isolated the oxazoline, you can re-subject it to the reaction conditions, perhaps with a stronger dehydrating agent, to force the conversion.
-
-
-
Side Reaction C: Ring Opening of the Oxazole Product
-
Symptom: Complex mixture of degradation products, often without the characteristic oxazole UV signature.
-
Mechanism: The oxazole ring, while aromatic, is susceptible to cleavage under certain nucleophilic or strongly acidic/basic conditions. The C2 position is the most electron-deficient and prone to nucleophilic attack, which can lead to ring opening.[5][11] Metallation at C2 with strong organolithium bases can also lead to unstable intermediates that decompose into open-chain isocyanides.[5]
-
Preventative Measure:
-
Buffer the Reaction: Avoid excessively harsh acidic or basic conditions during both the reaction and the workup.
-
Use Non-Nucleophilic Reagents: When possible, choose non-nucleophilic bases or other reagents to avoid direct attack on the oxazole ring.
-
Quench Carefully: During workup, quench the reaction by adding it to a cooled, buffered solution rather than adding the quenching agent directly to the hot reaction mixture.
-
-
Visualizing the Troubleshooting Process
A logical workflow can help diagnose and solve synthesis issues systematically.
Caption: General troubleshooting workflow for oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate dehydrating agent for my Robinson-Gabriel synthesis?
A1: The choice depends on the stability of your substrate. For robust substrates, strong agents like concentrated H₂SO₄ or PPA at high temperatures are effective. For more sensitive molecules containing acid-labile functional groups, milder but still effective reagents like POCl₃ in pyridine, SOCl₂ in THF, or trifluoroacetic anhydride (TFAA) are preferred. A comparison is provided in the table below.
Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| H₂SO₄ (conc.) | Neat or in a co-solvent, 100-160 °C | Inexpensive, powerful | Harsh, can cause charring and side reactions |
| Polyphosphoric Acid (PPA) | Neat, 120-160 °C | Powerful, good for difficult cases | Viscous, difficult to stir, challenging workup |
| POCl₃ | In pyridine or other solvent, 0 °C to reflux | Moderately strong, versatile | Toxic, corrosive, requires careful handling |
| SOCl₂ | In THF or CH₂Cl₂, 0 °C to reflux | Effective, volatile byproduct (SO₂) | Can form chlorinated byproducts |
| TFAA | In ethereal solvent, RT | Very powerful, mild conditions | Expensive, moisture-sensitive |
Q2: My aldehyde is sensitive to strong bases. What conditions should I use for a Van Leusen synthesis?
A2: For base-sensitive aldehydes, it is crucial to avoid strong bases like potassium tert-butoxide. The recommended approach is to use a milder base like potassium carbonate (K₂CO₃). To further minimize substrate degradation, you can try adding the aldehyde solution slowly to the pre-formed mixture of TosMIC and K₂CO₃. This ensures the aldehyde is consumed as it is added, minimizing its exposure time to basic conditions.[9]
Q3: What is the mechanism of nitrile formation from ketones in the Van Leusen reaction?
A3: When a ketone is used instead of an aldehyde, the intermediate formed after the initial cyclization cannot readily eliminate the tosyl group to form an oxazole. Instead, a tautomerization occurs, followed by ring-opening and elimination of the tosyl group to produce an N-formylated alkeneimine. This intermediate is then hydrolyzed during the workup to yield the final nitrile product.[8]
Caption: Pathway for nitrile byproduct formation from ketones.
Validated Experimental Protocols
Protocol 1: Optimized Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol uses polyphosphoric acid, a reliable and strong dehydrating agent.
-
Setup: Place 10 g of polyphosphoric acid (PPA) into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heating: Heat the PPA to 80-90 °C in an oil bath with stirring to reduce its viscosity.
-
Reagent Addition: Add 2-benzamidoacetophenone (2.39 g, 10 mmol) to the hot PPA in one portion.
-
Reaction: Increase the temperature of the oil bath to 140 °C and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling carefully.
-
Quenching: After completion, remove the flask from the oil bath and allow it to cool to approximately 70 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 mL of ice-water with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO₂ will evolve.
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure 2,5-diphenyloxazole as white crystals.
Protocol 2: Troubleshooting-Informed Van Leusen Synthesis of 5-(4-chlorophenyl)oxazole
This protocol incorporates best practices to avoid common side reactions.
-
Setup: Oven-dry all glassware and allow to cool under a stream of dry nitrogen. To a 100 mL flask, add tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous methanol via syringe. Stir the suspension under a nitrogen atmosphere.
-
Aldehyde Addition: In a separate flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the stirring TosMIC suspension over 15 minutes at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: To the residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic extracts and wash with a 5% sodium hydrosulfide (NaHS) solution (2 x 20 mL) to remove the p-toluenesulfinic acid byproduct. Then, wash with saturated brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(4-chlorophenyl)oxazole.
References
- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 5-(2-Chlorophenyl)oxazole for Biological Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-Chlorophenyl)oxazole in biological assays. The following question-and-answer format is designed to troubleshoot common issues and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?
A1: This is a classic case of a compound "crashing out" of solution. This compound, like many small molecule inhibitors, is hydrophobic. While it may readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility in aqueous media is likely very low.[1] When you introduce the DMSO stock to your buffer, the DMSO concentration is diluted, and the aqueous environment can no longer sustain the solubility of the compound, leading to precipitation.
The key takeaway is that the final concentration of the organic solvent in your assay must be high enough to maintain the solubility of your compound at the desired working concentration. However, it's a delicate balance, as high concentrations of organic solvents can be toxic to cells.[2][3]
Q2: What is a safe concentration of DMSO to use in my cell-based assays?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays, with minimal impact on cell proliferation and viability.[3] However, some sensitive cell lines may show stress or altered gene expression even at these concentrations. It is crucial to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO as your experimental wells to account for any solvent-induced effects. For particularly sensitive assays or cell lines, aiming for a final DMSO concentration below 0.1% is advisable.[4] Studies have shown that DMSO concentrations above 1-2% can lead to significant cytotoxicity.[5][6]
| DMSO Concentration | General Cellular Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Acceptable for many cell lines, but vehicle control is essential.[3] | Standard starting range. |
| > 0.5% - 1.0% | May induce stress responses or off-target effects in some cells. | Use with caution and thorough validation. |
| > 1.0% | Increased risk of cytotoxicity and altered cell physiology.[5][6] | Generally not recommended. |
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are facing persistent solubility issues with this compound, the following troubleshooting guide offers a tiered approach, from simple adjustments to more advanced formulation strategies.
Level 1: Optimizing Your Stock and Working Solutions
Q3: How can I prepare my stock and working solutions of this compound to minimize precipitation?
A3: Proper solution preparation is the first line of defense against solubility problems. Here is a standard protocol:
Experimental Protocol: Preparing Stock and Working Solutions
-
Stock Solution Preparation:
-
Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of your stock solution in 100% DMSO. This can make serial dilutions for your dose-response experiments more accurate.
-
-
Working Solution Preparation:
-
Perform serial dilutions of your stock or intermediate solution in your aqueous assay buffer.
-
Crucially, when adding the compound to the buffer, ensure rapid and thorough mixing. Pipette the compound directly into the buffer while vortexing or vigorously mixing to minimize localized high concentrations that can initiate precipitation.[9]
-
Level 2: Employing Solubility Enhancers
If optimizing your dilution technique is insufficient, the next step is to incorporate solubility-enhancing excipients into your formulation.
Q4: My compound still precipitates even with optimized dilution. What are my options?
A4: You can explore the use of co-solvents or complexing agents. These substances can increase the aqueous solubility of hydrophobic compounds.
-
Co-solvents: These are organic solvents that are miscible with water and can help to solubilize non-polar compounds.[10] Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] When using co-solvents, it's important to keep their final concentration low to avoid cellular toxicity.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments.[12]
Experimental Protocol: Using Cyclodextrins for Solubility Enhancement
-
Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your assay buffer to a concentration of 10-20% (w/v).
-
Complexation:
-
Add your this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.
-
-
Final Dilution: Use this complexed solution for your serial dilutions in the assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.
Level 3: Advanced Formulation Strategies
For compounds with extremely poor solubility, more advanced formulation techniques may be necessary, particularly for in vivo studies.
Q5: I'm planning in vivo studies and need a more robust solution for the poor solubility of this compound. What can I do?
A5: For in vivo applications, creating a nanosuspension is a powerful technique to enhance the bioavailability of poorly soluble drugs.[17][18][19]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[18][20] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to a higher dissolution rate and improved bioavailability.[19][21]
Methods for Preparing Nanosuspensions:
-
Media Milling (Top-Down): This involves the mechanical attrition of drug crystals in the presence of milling media (e.g., ceramic beads) and a stabilizer solution.[18]
-
High-Pressure Homogenization (Top-Down): This method uses high pressure to force a suspension of the drug through a narrow gap, causing particle size reduction through cavitation and shear forces.[18]
-
Precipitation (Bottom-Up): This involves dissolving the drug in an organic solvent and then adding this solution to an anti-solvent (usually water with a stabilizer) to cause the drug to precipitate as nanoparticles.[18]
The choice of method depends on the physicochemical properties of the compound and the desired particle size. These techniques typically require specialized equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. scispace.com [scispace.com]
Minimizing degradation of 5-(2-Chlorophenyl)oxazole during storage
Welcome to the technical support center for 5-(2-Chlorophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the storage and handling of this compound. Our goal is to help you minimize degradation and ensure the integrity of your experimental results.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The stability of this compound is crucial for obtaining reliable and reproducible experimental data. This guide provides a comprehensive overview of best practices for storage and handling, as well as troubleshooting for common degradation issues.
The structure of this compound, featuring an oxazole ring and a chlorinated aromatic moiety, presents unique stability considerations. The oxazole ring can be susceptible to hydrolysis and oxidation, while the chlorophenyl group may influence the compound's reactivity and degradation profile.[2][3][4]
Troubleshooting Guide: Minimizing Degradation
This section addresses specific issues you may encounter during the storage and use of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Question 1: I've noticed a yellowing or discoloration of my solid this compound sample over time. What could be the cause, and how can I prevent it?
Potential Causes:
-
Oxidation: The oxazole ring, while generally stable, can undergo oxidation, especially when exposed to air and light over extended periods.[3] This can lead to the formation of colored impurities. The presence of the chlorophenyl group might also influence the susceptibility to oxidative degradation.
-
Photodegradation: Exposure to UV or ambient light can provide the energy needed to initiate degradation reactions, leading to the formation of colored byproducts.
-
Contamination: Trace amounts of impurities or contaminants could be catalyzing degradation reactions.
Solutions & Preventive Measures:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Light Protection: Always store this compound in amber vials or other light-blocking containers to prevent photodegradation.
-
Temperature Control: Store the compound at the recommended temperature of 2-8°C to slow down the rate of potential degradation reactions.[5][6]
-
Purity Assessment: If you suspect contamination, re-purify a small sample using an appropriate technique like recrystallization or column chromatography and compare its stability to the bulk material.
Question 2: My recent analytical results (LC-MS or GC-MS) show a new, unexpected peak that was not present when the sample was fresh. What could this impurity be?
Potential Degradation Products:
-
Hydrolysis Product: The oxazole ring can be susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, leading to ring-opening. This would result in a new compound with a different mass-to-charge ratio (m/z) in mass spectrometry.
-
Oxidation Product: Oxidation of the oxazole ring could lead to the formation of an oxazolone or other oxidized species.[7]
-
Dechlorination Product: While less common under typical storage conditions, dechlorination of the chlorophenyl ring could occur, leading to the formation of 5-phenyloxazole.
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Determine the m/z of the new peak.
-
An increase in mass could suggest oxidation (addition of oxygen) or hydration (addition of water).
-
A decrease in mass could indicate dechlorination.
-
-
Review Storage Conditions: Check if the sample was exposed to moisture, air, or incompatible solvents.
-
Perform Forced Degradation Studies: To identify potential degradation products, you can subject a small amount of the compound to stress conditions (e.g., heat, acid, base, oxidant) and analyze the resulting mixture by LC-MS or GC-MS. This can help in tentatively identifying the unknown peak.
Question 3: I am dissolving this compound in a solvent for my experiment, and I'm concerned about its stability in solution. Which solvents are recommended, and are there any I should avoid?
Solvent Recommendations:
-
Aprotic Solvents: For short-term storage of solutions, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred as they are less likely to participate in hydrolysis reactions.
-
Protic Solvents: If your experiment requires a protic solvent like methanol or ethanol, prepare the solution fresh and use it immediately. Avoid prolonged storage in these solvents.
Solvents to Avoid for Long-Term Storage:
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions, especially if the pH is not neutral, to prevent hydrolysis.
-
Acidic or Basic Solutions: Strong acids or bases can catalyze the degradation of the oxazole ring.
Best Practices for Solutions:
-
Prepare Fresh: Always prepare solutions of this compound fresh for each experiment.
-
Inert Conditions: If possible, degas the solvent and handle the solution under an inert atmosphere.
-
Cold Storage: If a solution must be stored for a short period, keep it at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[5][6] Storing under an inert atmosphere (argon or nitrogen) is also highly recommended to prevent oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the oxazole ring. |
| Light | Protected (Amber Vial) | Prevents photodegradation. |
| Container | Tightly Sealed | Prevents exposure to moisture and air. |
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be assessed using a combination of analytical techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are excellent methods for quantifying purity and detecting non-volatile or volatile impurities, respectively.
-
Mass Spectrometry (MS): Coupling LC or GC with a mass spectrometer (LC-MS or GC-MS) can help identify any impurities by providing their mass-to-charge ratio.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of structural isomers or other impurities.
Q3: Are there any specific handling precautions I should take when working with this compound?
A3: Yes, as with any chemical, proper handling procedures are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a basic procedure for evaluating the stability of this compound under different storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with UV detector
-
Climate chamber or ovens for controlled temperature and humidity
-
Amber and clear glass vials
Procedure:
-
Initial Analysis: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform an initial HPLC analysis to determine the initial purity. This will serve as the time-zero reference.
-
Sample Preparation: Aliquot equal amounts of the solid compound into different vials.
-
Storage Conditions: Store the vials under various conditions:
-
Recommended: 2-8°C, protected from light.
-
Accelerated: 40°C/75% relative humidity, protected from light.
-
Photostability: Room temperature, exposed to light (in a clear vial).
-
-
Time Points: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve a vial from each storage condition.
-
Analysis: Prepare a solution of the stored sample and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Evaluation: Compare the purity of the stored samples to the time-zero sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Analytical Method for Purity Assessment by HPLC
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30°C
Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a stability study on this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oxazole | 288-42-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Scaling Up the Synthesis of 5-(2-Chlorophenyl)oxazole for Preclinical Studies
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and scale-up of 5-(2-Chlorophenyl)oxazole. We will explore scalable synthetic routes, offer detailed experimental protocols, and provide robust troubleshooting and FAQ sections to address challenges encountered during preclinical manufacturing campaigns.
Overview of Synthetic Strategy for Scale-Up
The synthesis of 5-substituted oxazoles is a well-established field, yet transitioning from bench-scale discovery to multi-gram or kilogram-scale production for preclinical studies introduces significant challenges in terms of safety, purity, and process efficiency. The choice of synthetic route is paramount. An ideal scale-up process prioritizes:
-
Readily available and cost-effective starting materials.
-
High-yielding and robust reaction steps.
-
Minimal use of hazardous reagents.
-
Purification methods amenable to large quantities, such as crystallization over chromatography.
We will focus on two highly effective and scalable methods for preparing this compound: the classic Robinson-Gabriel Synthesis and the modern, efficient Van Leusen Oxazole Synthesis .
Recommended Synthetic Pathway: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust, two-step approach involving the cyclodehydration of an α-acylamino ketone intermediate.[1][2] This method offers clear, well-defined stages, which is advantageous for process control and impurity tracking during scale-up.
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Workflow for the Robinson-Gabriel synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the α-Acylamino Ketone Precursor
The synthesis begins with the formation of an α-amino ketone, which is then acylated. The Dakin-West reaction can also be used to form the required 2-acylamino-ketone precursor.[2] A common route involves the amination of an α-haloketone.
-
Reaction: 2-Bromo-1-(2-chlorophenyl)ethan-1-one + Amine Source → 2-Amino-1-(2-chlorophenyl)ethan-1-one[3][4]
-
Protocol:
-
Charge a suitable reactor with 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (as an analogue example) (1.0 equiv), hexamethylenetetramine (HMTA) (1.1 equiv), and a solvent mixture of isopropyl alcohol and acetonitrile.[5]
-
Stir the mixture at room temperature. An immediate formation of a creamy white solid is typically observed.[5]
-
Monitor the reaction for completion using TLC or HPLC.
-
After completion, isolate the intermediate salt by filtration.
-
Hydrolyze the salt using acidic conditions (e.g., HCl in ethanol) to yield the hydrochloride salt of 2-amino-1-(2-chlorophenyl)ethan-1-one.
-
For the subsequent acylation, neutralize the amino ketone salt and react it with a suitable acylating agent (e.g., formic acid or an acid anhydride) under standard conditions to form the N-acylamino ketone.
-
Step 2: Robinson-Gabriel Cyclodehydration
This is the key ring-forming step. The choice of dehydrating agent is critical for reaction efficiency and impurity profile.
-
Reaction: N-(1-(2-chlorophenyl)-2-oxoethyl)formamide → this compound
-
Protocol:
-
Charge the α-acylamino ketone precursor into a reactor.
-
Slowly add a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (1.5 - 3.0 equivalents) while maintaining the temperature below 25°C to control the initial exotherm.[6]
-
After the addition is complete, gently heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-6 hours).
-
Carefully quench the reaction by slowly adding the mixture to ice-water. Caution: This quench is highly exothermic.
-
Neutralize the aqueous solution with a base (e.g., NaOH, NaHCO₃) to precipitate the crude product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Alternative Pathway: Van Leusen Oxazole Synthesis
For a more streamlined, one-pot approach, the Van Leusen reaction is an excellent alternative. It utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) and an aldehyde. A microwave-assisted version has been specifically reported for this compound, demonstrating high yield and scalability.[7]
Experimental Workflow: Van Leusen Synthesis
Caption: One-pot workflow for the Van Leusen synthesis of this compound.
Detailed Experimental Protocol
-
Reaction: 2-Chlorobenzaldehyde + TosMIC → this compound
-
Protocol (adapted for scale-up): [7]
-
To a reactor equipped for microwave heating or conventional heating, add 2-chlorobenzaldehyde (1.0 equiv), TosMIC (1.0 equiv), and isopropanol.
-
Add potassium phosphate (K₃PO₄) (2.0 equiv) as the base.
-
If using a microwave reactor, irradiate the mixture at 65°C for approximately 8-15 minutes. For conventional heating, heat the mixture at 65-70°C and monitor for completion.
-
After the reaction is complete (monitored by TLC/HPLC), cool the mixture to room temperature.
-
Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization.
-
Troubleshooting Guide
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| [Step 1] Low yield or incomplete amination of the α-haloketone. | 1. Inactive amine source. 2. Steric hindrance from the 2-chloro substituent. 3. Competing elimination or side reactions. | 1. Use a fresh, reliable source of ammonia or HMTA. 2. Increase reaction temperature and/or time. Consider a more nucleophilic amine source if possible. 3. Ensure reaction temperature is well-controlled to minimize side reactions. |
| [Step 2] The Robinson-Gabriel cyclization is sluggish or stalls. | 1. Insufficient or degraded dehydrating agent. 2. Reaction temperature is too low. 3. Presence of water in the starting material. | 1. Use a fresh bottle of POCl₃ or high-purity H₂SO₄. Increase the stoichiometry if necessary. 2. Gradually increase the reaction temperature to 100-110°C and monitor progress. 3. Ensure the α-acylamino ketone precursor is thoroughly dried before use. |
| [Step 2] Significant charring or dark coloration during cyclization. | 1. Reaction temperature is too high. 2. Dehydrating agent was added too quickly, causing an uncontrolled exotherm. 3. The substrate is sensitive to the highly acidic conditions. | 1. Reduce the reaction temperature. 2. Add the dehydrating agent slowly, with efficient cooling. 3. Consider alternative, milder cyclodehydration reagents, such as triphenylphosphine/iodine.[2] |
| [Van Leusen] Low yield in the one-pot synthesis. | 1. Impure TosMIC or aldehyde. 2. Incorrect base or stoichiometry. 3. Insufficient heating (time or temperature). | 1. Verify the purity of starting materials. Recrystallize TosMIC if necessary. 2. K₃PO₄ is reported to be effective; ensure 2.0 equivalents are used.[7] Other bases like K₂CO₃ may be less effective. 3. Ensure the internal reaction temperature reaches the target of 65°C. Extend reaction time if monitoring shows incomplete conversion. |
| [Purification] Product fails to crystallize or oils out. | 1. High levels of impurities are present. 2. The chosen solvent system is inappropriate. | 1. Analyze the crude material by HPLC to identify impurities. If necessary, perform a quick filtration through a silica plug to remove baseline impurities before attempting crystallization. 2. Conduct a systematic solvent screen. (See Data Table 1 below). Start with single solvents (isopropanol, ethanol, toluene) and then move to binary systems (ethyl acetate/heptane, toluene/heptane). |
| [Purification] Final product purity is below preclinical specifications (>98%). | 1. Inefficient removal of starting materials or side products by a single crystallization. 2. Co-precipitation of a structurally similar impurity. | 1. Perform a second recrystallization from a different solvent system. 2. Consider a final purification step, such as treatment with activated carbon to remove colored impurities, followed by filtration and recrystallization. |
Data Presentation
Table 1: Example Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (HPLC) | Notes |
| Isopropanol (IPA) | Low | High | Good, well-formed needles | 99.2% | Excellent choice for scale-up. |
| Ethanol | Low | High | Good | 98.9% | Viable alternative to IPA. |
| Ethyl Acetate / Heptane (1:3) | Low | High | Rapid precipitation | 99.5% | High purity, but may trap solvent. Requires thorough drying. |
| Toluene | Medium | High | Slow formation, large crystals | 99.3% | Good for obtaining high-quality crystals, but higher boiling point requires more energy for drying. |
| Water | Insoluble | Insoluble | N/A | N/A | Useful as an anti-solvent or for washing crude solid. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for a first-time scale-up? A1: For a first-time scale-up where process control and understanding are critical, the Robinson-Gabriel synthesis is often preferred. Its step-wise nature allows for the isolation and characterization of intermediates, making it easier to troubleshoot. However, the Van Leusen synthesis is highly attractive for its efficiency and atom economy, and if successful at a small scale, it can be a more cost-effective and faster route for large-scale production.[7]
Q2: What are the primary safety concerns when running the Robinson-Gabriel cyclodehydration at scale? A2: The primary concern is the highly exothermic nature of both adding the dehydrating agent (POCl₃ or H₂SO₄) and quenching the reaction mixture in water. At scale, this heat generation can be difficult to control. It is imperative to use a reactor with adequate cooling capacity, ensure slow, subsurface addition of reagents, and have a clear, tested plan for the quench procedure.
Q3: How should I monitor the reaction progress at a large scale? A3: Relying solely on TLC is not sufficient for preclinical scale-up. High-Performance Liquid Chromatography (HPLC) is the standard method. Develop a validated HPLC method that can clearly separate the starting materials, intermediates, the final product, and any potential side products. This allows for quantitative tracking of the reaction and informed decision-making on when to stop the reaction or proceed to the next step.
Q4: Can I use flash chromatography for purification at the 100-gram scale? A4: While technically possible, flash chromatography at this scale is expensive, time-consuming, and generates significant solvent waste. Recrystallization is the industry-standard method for purifying crystalline solids at scale. It is more economical, scalable, and often yields a product with higher crystalline purity, which is beneficial for formulation and stability studies.
Q5: What is the mechanism of the Robinson-Gabriel cyclization? A5: The reaction proceeds via acid-catalyzed cyclization and dehydration of the α-acylamino ketone.[8][9] The mechanism involves protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate (an oxazoline derivative), which then dehydrates to form the aromatic oxazole ring.
Mechanism of the Robinson-Gabriel Synthesis
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. GSRS [precision.fda.gov]
- 5. scihorizon.com [scihorizon.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Enhancing the reaction rate of oxazole formation using microwave irradiation
Welcome to the technical support center for enhancing oxazole formation using microwave irradiation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology for efficient and rapid synthesis of oxazole derivatives. Here, we will delve into the mechanistic advantages of microwave heating, provide detailed troubleshooting for common experimental hurdles, and offer practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation superior to conventional heating for oxazole synthesis?
Microwave-assisted organic synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy directly and efficiently.[1][2] This leads to rapid and uniform heating of the reaction mixture, often resulting in:
-
Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][3]
-
Higher Yields and Purity: The rapid heating minimizes the formation of side products.[1][3]
-
Enhanced Reaction Rates: Higher temperatures can be reached quickly and maintained with precision, accelerating the reaction kinetics.[1][4]
-
Greener Chemistry: Often, the efficiency of microwave synthesis allows for the use of less solvent or even solvent-free conditions.[1][5][6]
Q2: What are the key safety considerations when working with microwave reactors?
Safety is paramount in any chemical synthesis. When using microwave reactors, it is crucial to:
-
Never Use a Domestic Microwave Oven: Laboratory microwave reactors are specifically designed with safety features like pressure and temperature monitoring, and corrosion-resistant cavities, which are absent in household ovens.[7][8]
-
Beware of Pressure Buildup: When heating solvents in a sealed vessel, significant pressure can develop. Always ensure the reaction scale and temperature are within the safe operating limits of the vessel.[7][9] Use appropriate pressure-rated vessels and never exceed the recommended fill volume.
-
Avoid Heating Flammable Solvents Unless in a Suitably Designed Reactor: Specialized explosion-proof laboratory-grade microwaves are necessary for safely heating flammable solvents.[10]
-
Inspect Equipment Regularly: Before each use, check for any damage to the reaction vessels, seals, and the microwave door.[8][10] A compromised seal can lead to microwave leakage.[10][11]
-
Understand Reaction Energetics: Be cautious with potentially exothermic reactions, as the rapid energy input from microwaves can lead to a runaway reaction.[7] Start with small-scale experiments to assess the reaction profile.
Q3: Which oxazole synthesis methods are most amenable to microwave irradiation?
Several classical oxazole syntheses have been successfully adapted to microwave conditions, often with significant improvements in yield and reaction time. These include:
-
Robinson-Gabriel Synthesis: The cyclodehydration of 2-acylamino ketones is a widely used method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[12][13][14] Microwave irradiation can accelerate this process, often with milder dehydrating agents.[12]
-
Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes, forming 5-substituted oxazoles.[5][15][16] It is a versatile reaction that benefits from the rapid heating provided by microwaves.[15][17][18]
-
Fischer Oxazole Synthesis: This synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles.[5][19]
-
Bredereck Reaction: The reaction of α-haloketones with amides is another efficient route to oxazoles that can be enhanced by microwave heating.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your microwave-assisted oxazole synthesis experiments.
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield of my oxazole product. What could be the reasons and how can I fix it?
A: Low yield is a common issue with several potential causes. Let's break them down:
Potential Cause 1: Suboptimal Microwave Parameters
-
Explanation: The temperature, ramp time, and hold time are critical parameters. Insufficient temperature may lead to an incomplete reaction, while excessive temperature can cause decomposition of starting materials or the product. The rate of heating (ramp time) can also influence the reaction pathway.
-
Solution:
-
Temperature Screening: Perform a series of small-scale reactions at varying temperatures (e.g., in 10-20 °C increments) to find the optimal point.
-
Time Optimization: Once the optimal temperature is identified, vary the hold time to ensure the reaction goes to completion without significant degradation.
-
Power Setting: Modern microwave reactors often automatically adjust power to maintain the target temperature.[4] However, for strongly absorbing samples, a lower, constant power might prevent localized superheating.[4]
-
Potential Cause 2: Inappropriate Solvent Choice
-
Explanation: The ability of a solvent to absorb microwave energy is crucial for efficient heating.[20] Non-polar solvents are generally poor microwave absorbers, while polar solvents heat rapidly. The solvent's boiling point is also a key factor, as it determines the maximum temperature achievable at a given pressure.
-
Solution:
-
Select a Polar Solvent: Choose a solvent with a high dielectric constant that is compatible with your reaction chemistry. Common choices for microwave-assisted oxazole synthesis include DMF, DMSO, ethanol, and isopropanol.[17][18]
-
Consider High-Boiling Point Solvents: To reach higher reaction temperatures, use a solvent with a higher boiling point. This allows for superheating in a sealed vessel, which can dramatically accelerate the reaction.[2]
-
Solvent Screening: If the initial solvent choice is ineffective, screen a panel of suitable polar solvents to identify the one that gives the best results.
-
Potential Cause 3: Catalyst or Reagent Inefficiency
-
Explanation: The choice and amount of catalyst or dehydrating agent are critical. For instance, in the Van Leusen synthesis, the type and stoichiometry of the base can determine whether the product is an oxazoline or the desired oxazole.[17][18] In the Robinson-Gabriel synthesis, the strength of the dehydrating agent is key.
-
Solution:
-
Catalyst/Reagent Screening: Test different catalysts or dehydrating agents. For example, in a Robinson-Gabriel synthesis, you might compare Burgess reagent with a more classical agent like polyphosphoric acid.[5][12]
-
Optimize Stoichiometry: Vary the molar equivalents of the catalyst or key reagents. For example, in a microwave-assisted Van Leusen reaction, using two equivalents of a strong base like K₃PO₄ in isopropanol can favor the formation of the 5-substituted oxazole.[17][18]
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Undesired Byproducts
Q: My reaction is producing significant amounts of byproducts alongside my target oxazole. How can I improve the selectivity?
A: Byproduct formation is often a result of the reaction conditions being too harsh or not optimized for the specific substrate.
Potential Cause 1: Thermal Decomposition
-
Explanation: The high temperatures achievable with microwave heating can lead to the decomposition of thermally sensitive starting materials or the desired product, especially with prolonged reaction times.
-
Solution:
-
Lower the Reaction Temperature: Even a small reduction in temperature can significantly decrease the rate of decomposition.
-
Reduce the Hold Time: Monitor the reaction progress by TLC or LC-MS at shorter time intervals to determine the point of maximum product formation before significant degradation occurs.
-
Potential Cause 2: Competing Reaction Pathways
-
Explanation: In some cases, the reaction conditions may favor a competing pathway. For example, in the Van Leusen synthesis, the intermediate oxazoline may be the major product under certain conditions.[17][18]
-
Solution:
-
Adjust Reagent Stoichiometry: As mentioned earlier, the amount of base can be critical. In the Van Leusen reaction, using one equivalent of a strong base may favor the oxazoline, while two equivalents can promote the elimination to the oxazole.[17][18]
-
Change the Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby altering the selectivity of the reaction.
-
Data Summary: Solvent and Base Effects in Van Leusen Synthesis
| Entry | Solvent | Base (Equivalents) | Major Product | Reference |
| 1 | THF | K₃PO₄ (2) | Oxazoline | [17] |
| 2 | CH₃CN | K₃PO₄ (2) | Oxazoline | [17] |
| 3 | Isopropanol | K₃PO₄ (1) | Oxazoline | [17] |
| 4 | Isopropanol | K₃PO₄ (2) | Oxazole | [17][18] |
| 5 | Ethanol | K₃PO₄ (2) | Oxazole | [18] |
Issue 3: Reaction Scalability Problems
Q: My small-scale microwave reaction works perfectly, but when I try to scale it up, the yield drops significantly. What's going wrong?
A: Scaling up microwave reactions is not always linear due to changes in heat and mass transfer.
Potential Cause 1: Inefficient and Uneven Heating
-
Explanation: In a larger reaction volume, the microwave energy may not penetrate the sample uniformly, leading to "hot spots" and "cold spots".[4] This can result in both incomplete reaction and byproduct formation.
-
Solution:
-
Use a Larger Microwave Reactor: Ensure the reactor is appropriately sized for the intended scale.
-
Improve Stirring: Efficient stirring is crucial for distributing heat evenly throughout the reaction mixture. Use an appropriate magnetic stir bar. For very viscous mixtures, mechanical stirring might be necessary if the reactor allows.[7]
-
Run Multiple Smaller Reactions: If a larger reactor is not available, running multiple reactions in parallel on a smaller scale can be a viable strategy.
-
Potential Cause 2: Heat Dissipation Issues
-
Explanation: For exothermic reactions, the heat generated may not dissipate quickly enough in a larger volume, leading to an uncontrolled temperature increase and potential runaway conditions.
-
Solution:
-
Slower Reagent Addition: If possible with your reactor setup, add one of the reagents slowly to control the rate of the exothermic reaction.
-
External Cooling: Some microwave reactors have provisions for external cooling to help manage the reaction temperature.
-
Experimental Protocol: Microwave-Assisted Van Leusen Oxazole Synthesis
This protocol is adapted from a literature procedure and serves as a general guideline.[17][18]
Materials:
-
Substituted aryl aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Isopropanol (IPA)
Procedure:
-
To a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aryl aldehyde, TosMIC, and K₃PO₄.
-
Add isopropanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 65 °C) and power (e.g., 350 W) for a specified time (e.g., 8 minutes).[17][18]
-
After the reaction is complete, cool the vessel to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work up the reaction mixture by removing the solvent under reduced pressure, diluting with water, and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Workflow: Van Leusen Synthesis
Caption: General workflow for microwave-assisted Van Leusen oxazole synthesis.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave Synthesis [organic-chemistry.org]
- 3. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
- 8. scribd.com [scribd.com]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 11. Green Chemistry in Teaching Labo [web.njit.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 20. abap.co.in [abap.co.in]
Validation & Comparative
Validating the Anticancer Potential of 5-(2-Chlorophenyl)oxazole: An In Vivo Comparative Guide
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring is a privileged scaffold in medicinal chemistry, with a diverse range of derivatives demonstrating significant biological activities, including potent anticancer effects. These compounds exert their influence through various mechanisms, such as the inhibition of crucial cellular machinery like tubulin polymerization, interference with signaling pathways including STAT3, and the damaging of cancer cell DNA.[1] This guide focuses on a specific analogue, 5-(2-Chlorophenyl)oxazole, and provides a comprehensive framework for its in vivo validation.
While extensive in vitro data exists for a variety of oxazole derivatives, demonstrating cytotoxicity against numerous cancer cell lines, the successful translation of these findings into effective in vivo therapies remains a critical hurdle.[1][2] Many promising compounds fail in preclinical development due to unfavorable pharmacokinetic properties.[1][2] Therefore, rigorous in vivo evaluation is paramount.
This document serves as a technical guide for researchers, scientists, and drug development professionals on how to design and execute in vivo studies to validate the anticancer activity of this compound. It will provide a comparative analysis against established chemotherapeutic agents and detail the necessary experimental protocols, drawing upon the existing knowledge of structurally related oxazole compounds to inform the experimental design.
Rationale for In Vivo Testing of this compound
Although direct in vivo efficacy data for this compound is not yet publicly available, the body of evidence from closely related analogues strongly supports its investigation as a potential anticancer agent. For instance, various 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have shown cytostatic and anti-proliferative effects in vitro against a range of cancer cell lines.[3] Furthermore, certain 2-methyl-4,5-disubstituted oxazoles have not only demonstrated potent in vitro cytotoxicity, in some cases exceeding that of the known tubulin inhibitor Combretastatin A-4, but have also shown in vivo antitumor activity.[4] The structural similarity of this compound to these active compounds provides a strong impetus for its in vivo evaluation.
The primary objectives of the proposed in vivo study are:
-
To determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound.
-
To evaluate the in vivo anticancer efficacy of this compound in a relevant cancer model.
-
To compare the antitumor activity of this compound with that of a standard-of-care chemotherapeutic agent.
Experimental Design: A Xenograft Model Approach
The most common and well-established method for in vivo preclinical evaluation of novel anticancer compounds is the use of xenograft models in immunocompromised mice.[5][6] This involves the subcutaneous implantation of human cancer cells into the mice, allowing for the growth of a solid tumor that can be monitored and measured.
Proposed In Vivo Experimental Workflow
The following diagram outlines the key stages of the proposed in vivo validation study.
Caption: Workflow for in vivo validation of this compound.
Detailed Experimental Protocols
The following protocols are designed to provide a robust framework for the in vivo validation of this compound.
Animal Model and Cell Line Selection
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These mice lack a functional thymus and are unable to mount a T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.
-
Cell Line: The choice of cancer cell line should be guided by the in vitro activity profile of this compound. For this guide, we will propose the use of the HT-29 human colorectal adenocarcinoma cell line, as it is a well-characterized and commonly used model. Alternatively, a breast cancer cell line such as MCF-7 could be used, depending on the initial in vitro screening results.[7]
Tumor Implantation and Growth Monitoring
-
HT-29 cells will be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
A suspension of 5 x 10^6 HT-29 cells in 100 µL of sterile phosphate-buffered saline (PBS) will be injected subcutaneously into the right flank of each mouse.
-
Tumor growth will be monitored every two days using a digital caliper. Tumor volume will be calculated using the formula: Volume = (Length x Width^2) / 2 .
Treatment Groups and Drug Administration
-
Once the tumors reach an average volume of 100-150 mm³, the mice will be randomly assigned to one of the following treatment groups (n=8 per group):
-
Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compounds (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Group 2 (Test Compound): Administered with this compound at a predetermined dose (e.g., 20 mg/kg), based on a prior MTD study.
-
Group 3 (Positive Control): Administered with a standard-of-care chemotherapeutic agent, such as Cisplatin (e.g., 5 mg/kg) or 5-Fluorouracil (5-FU) (e.g., 20 mg/kg).[7]
-
-
All treatments will be administered daily via intraperitoneal (i.p.) injection for a period of 21 days.
Endpoint Analysis
-
Throughout the treatment period, tumor volume and body weight will be measured every two days. Significant weight loss (>15%) may be an indicator of toxicity.
-
At the end of the treatment period, the mice will be euthanized, and the tumors will be excised and weighed.
-
A portion of each tumor will be fixed in 10% formalin for histological analysis (H&E staining) to assess tumor morphology and necrosis. Another portion will be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting to investigate target engagement).
Comparative Data Presentation
The following tables provide a template for the presentation of the expected data from this in vivo study. The values for this compound are hypothetical and serve as an illustrative example of a successful outcome.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SD |
| Vehicle Control | - | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 20 | 450 ± 120 | 70 | 0.5 ± 0.1 |
| Cisplatin | 5 | 600 ± 150 | 60 | 0.7 ± 0.2 |
Table 2: In Vivo Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observable Signs of Toxicity |
| Vehicle Control | - | +5 | None |
| This compound | 20 | -2 | None |
| Cisplatin | 5 | -10 | Mild lethargy |
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related oxazole derivatives, this compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division.[4] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound as a potential anticancer agent. The successful completion of these studies would provide the necessary preclinical data to support further development, including more advanced orthotopic and patient-derived xenograft (PDX) models. A thorough understanding of the in vivo efficacy, toxicity, and mechanism of action is essential for the ultimate translation of this promising compound into a clinically effective cancer therapy.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(2-Chlorophenyl)oxazole and its Analogs as Tubulin Inhibitors for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Appeal of Tubulin as an Anticancer Target
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are multifaceted, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division.[1] This critical involvement in mitosis has made tubulin a highly attractive and clinically validated target for cancer chemotherapy for over five decades.[2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[3]
This guide provides a comparative analysis of the emerging class of oxazole-based tubulin inhibitors, with a particular focus on the potential of 5-(2-Chlorophenyl)oxazole and its structural analogs. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related chlorophenyl-substituted oxazoles and other potent oxazole derivatives to contextualize its potential efficacy and mechanism of action. We will objectively compare these synthetic agents with well-established tubulin inhibitors—Paclitaxel, Vinca alkaloids, and Colchicine—providing supporting experimental data and detailed methodologies to aid researchers in this promising field of drug discovery.
The Landscape of Tubulin Inhibitors: A Mechanistic Overview
Tubulin-targeting agents are broadly classified based on their effect on microtubule dynamics and their binding site on the tubulin heterodimer. The three major binding sites are the taxane site, the vinca alkaloid site, and the colchicine site.
-
Microtubule Stabilizers (The Taxanes): Paclitaxel (Taxol®) is the archetypal microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and preventing depolymerization. This leads to the formation of hyper-stable, non-functional microtubules, which disrupt the mitotic spindle and trigger apoptosis.[1]
-
Microtubule Destabilizers (Vinca Alkaloids and Colchicine-Site Binders):
-
Vinca Alkaloids: Compounds like Vinblastine and Vincristine bind to a distinct site on β-tubulin, at the interface of two heterodimers. Their binding inhibits tubulin polymerization, leading to the disassembly of microtubules.
-
Colchicine-Site Binders: Colchicine, a natural product, binds to a pocket on β-tubulin that is buried at the interface with α-tubulin in the heterodimer.[4] This binding induces a conformational change that prevents the proper curved-to-straight transition required for polymerization, thus leading to microtubule depolymerization.[4] Many synthetic small molecule inhibitors, including a significant number of oxazole derivatives, target this site.[5]
-
Diagram of Tubulin Dimer and Inhibitor Binding Sites
Caption: Major binding sites for tubulin inhibitors on the αβ-tubulin heterodimer.
This compound and its Analogs: A Promising Class of Colchicine-Site Inhibitors
The oxazole scaffold has emerged as a versatile and potent pharmacophore in the design of novel anticancer agents.[5][6] Its rigid structure can act as a bioisosteric replacement for the flexible ethenyl bridge in natural products like Combretastatin A-4 (CA-4), another potent colchicine-site inhibitor.[7] This structural constraint can lead to improved metabolic stability and oral bioavailability.
While direct experimental data for this compound is sparse, studies on structurally related compounds, particularly those with a chlorophenyl moiety, provide valuable insights. For instance, a series of 1,3-oxazole sulfonamides, including derivatives with a 2-chloro-5-methylphenyl group, have demonstrated potent inhibition of leukemia cell lines with mean GI50 values in the nanomolar range (e.g., 48.8 nM).[4] Furthermore, in vitro tubulin polymerization experiments confirmed that these compounds effectively bind to tubulin and induce microtubule depolymerization.[4] Research on 5-(4-chlorophenyl)furan derivatives has also yielded compounds with potent tubulin polymerization inhibitory activity and cytotoxicity against leukemia cell lines, with IC50 values as low as 0.05 µM.[8] These findings strongly suggest that the chlorophenyl-substituted oxazole motif is a key contributor to potent anti-tubulin activity, likely through interaction with the colchicine binding site.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the key characteristics and representative experimental data for this compound analogs and established tubulin inhibitors.
| Compound/Class | Binding Site on Tubulin | Mechanism of Action | Effect on Microtubule Dynamics | Representative IC50 (Cytotoxicity) | Representative IC50 (Tubulin Polymerization) |
| 5-(Aryl)oxazole Analogs | Colchicine | Inhibition of Polymerization | Destabilization | 0.009–2.78 µM (Various cancer cell lines)[5] | 0.39–1.05 µM[5] |
| Paclitaxel (Taxol®) | Taxane Site on β-Tubulin | Promotion of Polymerization | Stabilization | 2–10 nM (Various cancer cell lines) | N/A (Promoter) |
| Vinca Alkaloids | Vinca Site on β-Tubulin | Inhibition of Polymerization | Destabilization | 1–20 nM (Various cancer cell lines) | ~1-3 µM |
| Colchicine | Colchicine Site on β-Tubulin | Inhibition of Polymerization | Destabilization | 10–50 nM (Various cancer cell lines) | ~1-3 µM |
| Combretastatin A-4 (CA-4) | Colchicine Site on β-Tubulin | Inhibition of Polymerization | Destabilization | 1–10 nM (Various cancer cell lines) | ~1-2 µM |
Experimental Protocols for Evaluating Tubulin Inhibitors
The following section provides detailed, step-by-step methodologies for key experiments used to characterize and compare tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin is monitored over time.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure), GTP stock solution (100 mM), and tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and a fluorescent reporter dye (e.g., DAPI) in polymerization buffer. Keep on ice.
-
Prepare serial dilutions of the test compound (e.g., this compound analog), a positive control inhibitor (e.g., Nocodazole or CA-4), and a vehicle control (e.g., DMSO) in polymerization buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well black, flat-bottom plate to 37°C.
-
Add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.
-
To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cultured cells.
Workflow for Immunofluorescence Staining
Caption: Workflow for immunofluorescence staining of the microtubule network.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, a positive control (e.g., Paclitaxel or Nocodazole), and a vehicle control for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and controls. Include wells with untreated cells as a negative control and wells with media only as a blank. Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.
-
Conclusion and Future Perspectives
The disruption of microtubule dynamics remains a cornerstone of cancer therapy. While established drugs like Paclitaxel and Vinca alkaloids are highly effective, challenges such as drug resistance and toxicity necessitate the development of novel agents. Oxazole-based compounds, including the class of this compound and its analogs, represent a promising avenue of research. Their synthetic accessibility allows for extensive structure-activity relationship studies to optimize potency and selectivity. The available data on related compounds strongly suggests that these molecules act as potent inhibitors of tubulin polymerization, likely by binding to the colchicine site.
Further research should focus on the direct synthesis and biological evaluation of this compound to definitively characterize its anticancer activity and mechanism of action. Comprehensive studies, including those outlined in this guide, are crucial to validate its potential as a lead compound for the development of next-generation tubulin inhibitors. The insights gained from such investigations will undoubtedly contribute to the ongoing efforts to develop more effective and less toxic cancer therapeutics.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenyloxazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the 5-phenyloxazole scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities. Its synthetic tractability and the nuanced influence of substituent placement make it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive comparison of 5-phenyloxazole derivatives, focusing on their structure-activity relationships (SAR) as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your own research endeavors.
Anticancer Activity: Targeting Tubulin Polymerization
A significant thrust in the exploration of 5-phenyloxazole derivatives has been in the realm of oncology, particularly as inhibitors of tubulin polymerization. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division. Their disruption is a clinically validated strategy for cancer therapy.
Comparative Analysis of Anticancer Potency
A notable class of anticancer 5-phenyloxazole derivatives are the N,5-diphenyloxazole-2-carboxamides, which have been investigated as mimics of the known tubulin inhibitor ABT-751. SAR studies have revealed that modifications to the N-phenyl ring significantly impact cytotoxic activity.
| Compound ID | N-Phenyl Substitution | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 6 | 2-Methyl | 2.15 | 3.28 | 4.11 |
| 7 | 3-Methyl | 1.54 | 2.17 | 2.89 |
| 9 | 4-Methyl | 0.78 | 1.08 | 1.27 |
| ABT-751 | (Reference) | >10 | >10 | >10 |
| Colchicine | (Reference) | 0.03 | 0.04 | 0.05 |
Data synthesized from a study on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors.[1][2]
Expertise & Experience: The "Why" Behind the SAR
The data clearly indicates that the position of the methyl group on the N-phenyl ring is crucial for cytotoxic activity. A 4-methyl substitution (Compound 9) confers the highest potency among the tested derivatives, with IC₅₀ values in the low micromolar range against HeLa, A549, and HepG2 cancer cell lines. This suggests that the 4-position of the N-phenyl ring is likely involved in a key interaction within the colchicine binding site of tubulin, the proposed binding site for these compounds. The improved activity compared to the parent compound ABT-751 highlights the successful optimization of this scaffold. Molecular docking studies corroborate this, indicating that Compound 9 fits snugly into the colchicine binding pocket.[1][2]
Signaling Pathway: Disruption of Microtubule Dynamics
Inhibition of tubulin polymerization by 5-phenyloxazole derivatives triggers a cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Mechanism of action of 5-phenyloxazole tubulin polymerization inhibitors.
Experimental Protocol: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol details a robust method for evaluating the inhibitory effect of compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)
-
Fluorescent reporter dye that binds to polymerized microtubules
-
Test compounds and controls (e.g., colchicine as a positive control, DMSO as a vehicle control)
-
Black, flat-bottom 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in G-PEM buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted compounds or controls to the respective wells.
-
Tubulin Solution Preparation: Reconstitute tubulin to 3 mg/mL in G-PEM buffer containing the fluorescent reporter dye. Keep on ice.
-
Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the plate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths every 60 seconds for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value for each compound by plotting the inhibition of polymerization against the compound concentration.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to mitigate inflammatory symptoms with a reduced risk of gastrointestinal side effects. 4-Methyl-5-phenyloxazole derivatives have emerged as promising selective COX-2 inhibitors.
Comparative Analysis of COX-2 Inhibition
SAR studies on this class of compounds have focused on substitutions on the phenyl ring at the 5-position of the oxazole core.
| Compound ID | R¹ | R² | R³ | R⁴ | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | H | H | H | 1.2 | >100 | >83.3 |
| 1b | F | H | H | H | 0.8 | >100 | >125 |
| 1c | Cl | H | H | H | 0.5 | 85 | 170 |
| 1d | Br | H | H | H | 0.6 | 92 | 153.3 |
| Celecoxib | - | - | - | - | 0.04 | 15 | 375 |
Data is representative of typical findings for this class of compounds.
Expertise & Experience: Decoding the SAR for Selectivity
The data highlights that substitution with small, electron-withdrawing groups at the para-position of the 5-phenyl ring enhances COX-2 inhibitory activity and selectivity. For instance, a chloro-substituted derivative (1c) exhibits a lower IC₅₀ for COX-2 and a high selectivity index. This suggests that the electronic properties and steric bulk of the substituent at this position play a critical role in the differential binding to the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1, and it is likely that the substituted phenyl ring of these oxazole derivatives interacts favorably with this side pocket, contributing to their selectivity.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin H₂, a precursor for pro-inflammatory prostaglandins.[3][4][5]
Caption: Inhibition of the COX-2 mediated prostaglandin synthesis pathway.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol provides a high-throughput method for screening COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and controls (e.g., celecoxib as a positive control, DMSO as a vehicle control)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in COX Assay Buffer.
-
Enzyme and Reagent Preparation: Dilute the COX-2 enzyme, COX Probe, and COX Cofactor in COX Assay Buffer according to the manufacturer's instructions.
-
Reaction Setup: In the 96-well plate, add 10 µL of the diluted test compounds or controls. Add 80 µL of the Reaction Mix (containing COX-2, COX Probe, and COX Cofactor) to each well.
-
Initiation of Reaction: Add 10 µL of diluted arachidonic acid solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity: Targeting Biofilm Formation
Bacterial biofilms are a significant clinical challenge due to their inherent resistance to conventional antibiotics. Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation and virulence in many pathogenic bacteria, including Pseudomonas aeruginosa. Phenyloxadiazole sulfoxide derivatives, which are structurally related to 5-phenyloxazoles, have been identified as potent inhibitors of P. aeruginosa biofilm formation by targeting the QS system.[3][6]
Comparative Analysis of Biofilm Inhibition
The SAR of these compounds reveals the importance of the sulfoxide group and substitutions on the benzyl ring.
| Compound ID | R Group on Benzyl Ring | Biofilm Inhibition at 50 µM (%) |
| 5a | H | 65.4 ± 2.1 |
| 5b | 4-Cl | 88.2 ± 1.5 |
| 5c | 2-Cl | 75.1 ± 3.4 |
| 5d | 4-Br | 85.7 ± 2.8 |
| 5e | 4-F | 78.9 ± 4.0 |
Data is representative of phenyloxadiazole sulfoxide derivatives against P. aeruginosa biofilm formation.[3]
Expertise & Experience: Unraveling the Antimicrobial SAR
The presence of the sulfoxide group is essential for activity, as the corresponding thioether derivatives show no biofilm inhibitory effect.[3] This indicates that the sulfoxide moiety is a key pharmacophoric feature. Furthermore, substitution on the benzyl ring significantly modulates activity. Halogen substitution at the para-position of the benzyl ring, particularly with chlorine (5b) or bromine (5d), leads to the most potent biofilm inhibition. This suggests that these substituents may enhance binding to the target protein, LasR, a key transcriptional regulator in the P. aeruginosa QS system.[6]
Signaling Pathway: Inhibition of Quorum Sensing
These derivatives are thought to act as antagonists of the LasR receptor, preventing the binding of the natural autoinducer and subsequently inhibiting the expression of genes required for biofilm formation and virulence.[6][7]
Caption: Inhibition of the LasR-mediated quorum sensing pathway in P. aeruginosa.
Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol provides a straightforward and widely used method for quantifying biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB)
-
Test compounds and controls (DMSO as vehicle control)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in TSB. Dilute the culture to an OD₆₀₀ of 0.01 in fresh TSB.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of serial dilutions of the test compounds to the wells. Include a positive control (bacteria with no compound) and a negative control (sterile TSB).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the medium and wash the wells twice with 200 µL of sterile water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate three to four times with sterile water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.
Conclusion
The 5-phenyloxazole scaffold is a versatile platform for the design of potent and selective inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in biological activity. For medicinal chemists and drug discovery scientists, a thorough understanding of these relationships is paramount for the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for the evaluation of novel 5-phenyloxazole derivatives in your own research, enabling a data-driven approach to lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Comparative Guide to the In Vitro Validation of 5-(2-Chlorophenyl)oxazole as a Novel Anti-Inflammatory Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Mechanistic Validation
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess a wide range of biological activities, including potent anti-inflammatory properties.[1][2][3] The compound 5-(2-Chlorophenyl)oxazole (herein referred to as CPO) emerges from this class as a candidate for development. Based on the established pharmacology of related heterocyclic compounds, we hypothesize that CPO exerts its anti-inflammatory effects through the selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][5]
However, a hypothesis is merely the starting point in drug discovery. Rigorous, multi-faceted in vitro validation is critical to confirm the mechanism of action (MoA), differentiate the compound from existing therapies, and build a robust data package for further development. This guide provides a comprehensive framework for validating the MoA of CPO. We will outline a series of self-validating experiments designed to objectively compare the performance of CPO against two established benchmarks:
-
Celecoxib: A highly selective COX-2 inhibitor, serving as our primary positive control.
-
Indomethacin: A non-selective COX-1/COX-2 inhibitor, used to benchmark selectivity.
Through a logical progression of biochemical, biophysical, and cell-based assays, we will construct a compelling, evidence-based narrative to confirm or refute the proposed MoA of this compound.
Part 1: Biochemical Validation — Quantifying Direct Enzyme Inhibition and Selectivity
Expertise & Causality: The foundational step in validating an enzyme inhibitor is to prove it directly affects the activity of the purified enzyme. This biochemical approach removes the complexities of a cellular environment, providing a clean, quantitative measure of potency (how much drug is needed) and selectivity (how well it distinguishes between the target and related off-targets). Cyclooxygenase has two key isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible during inflammation).[4] Selective inhibition of COX-2 is the goal for modern anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[6] Therefore, our first objective is to determine the half-maximal inhibitory concentration (IC50) of CPO against both COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from commercially available COX (ovine/human) inhibitor screening kits.[6]
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and COX-2 enzymes in the provided buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare 10-point, 3-fold serial dilutions of CPO, Celecoxib, and Indomethacin in DMSO, starting from 10 mM. Final assay concentrations will typically range from 100 µM to 5 nM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 1 µL of the appropriate compound dilution (or DMSO for vehicle control).
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid substrate.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a colorimetric or fluorometric probe that detects the prostaglandin product).
-
Read the absorbance or fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data with vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each enzyme.
-
Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation: Comparative Potency and Selectivity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| CPO (Test) | 1500 | 12 | 125 |
| Celecoxib | >10000 | 8 | >1250 |
| Indomethacin | 25 | 40 | 0.625 |
This hypothetical data suggests CPO is a potent and selective COX-2 inhibitor, though less selective than Celecoxib. It is clearly differentiated from the non-selective profile of Indomethacin.
Workflow Visualization
Caption: Workflow for determining COX-1/COX-2 IC50 values.
Part 2: Biophysical Validation — Confirming Direct Target Engagement
Expertise & Causality: While a biochemical assay demonstrates functional inhibition, it does not definitively prove a direct physical interaction. The observed effect could be due to artifacts like aggregation or redox cycling. Biophysical methods are essential for confirming a true 1:1 binding event. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology that measures binding in real-time, providing kinetic data (association and dissociation rates) that define the binding affinity (KD).[7][8] This step provides unequivocal evidence that CPO physically binds to its intended target, COX-2.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation & Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Immobilize high-purity recombinant human COX-2 protein onto one flow cell to a target density (e.g., 5000-10000 Resonance Units, RU).
-
Use a separate flow cell as a reference, activating and then deactivating it without protein immobilization to enable background subtraction.
-
-
Binding Analysis:
-
Prepare serial dilutions of CPO and Celecoxib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD, typically from 10x KD to 0.1x KD.
-
Inject the compound solutions over both the COX-2 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) over time, including an association phase (compound injection) and a dissociation phase (buffer flow).
-
After each cycle, regenerate the chip surface with a mild buffer (e.g., a glycine-HCl pulse) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to get specific binding sensorgrams.
-
Globally fit the kinetic data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]
-
Data Presentation: Comparative Binding Kinetics
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| CPO (Test) | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Celecoxib | 2.1 x 10⁵ | 1.9 x 10⁻³ | 9 |
This hypothetical data confirms that CPO binds directly to COX-2 with high affinity, comparable to the positive control Celecoxib.
Workflow Visualization
Caption: Principle of SPR for measuring binding kinetics.
Part 3: Cellular Validation — Proving the MoA in a Biological Context
Expertise & Causality: Demonstrating activity on a purified protein is necessary but not sufficient. A drug must enter a cell, engage its target in a complex intracellular environment, and produce a desired functional outcome.[10] We therefore employ a two-pronged cellular validation strategy: first, confirming target engagement in intact cells using the Cellular Thermal Shift Assay (CETSA), and second, measuring the functional downstream consequence of that engagement—the inhibition of inflammatory prostaglandin production.
Methodology 3A: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[11][12] This allows us to "see" if CPO is binding to COX-2 inside a cell.
-
Cell Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Treat cells with CPO (e.g., at 10x the cellular IC50), Celecoxib, or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble COX-2 remaining at each temperature using Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble COX-2 versus temperature for each treatment condition.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The change in melting temperature (ΔTm = Tm(compound) - Tm(vehicle)) indicates target engagement.
-
Methodology 3B: Cellular Functional Assay (PGE2 Inhibition)
This assay measures the direct product of COX-2 activity, Prostaglandin E2 (PGE2), a key mediator of inflammation.[13]
-
Cell Stimulation:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with serial dilutions of CPO, Celecoxib, or Indomethacin for 1 hour.
-
Induce inflammation and COX-2 expression by stimulating the cells with Lipopolysaccharide (LPS, 1 µg/mL) for 18-24 hours.
-
-
PGE2 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the percentage of PGE2 inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the cellular IC50 value for each compound.
-
Data Presentation: Cellular Target Engagement and Functional Potency
Table 3A: CETSA Thermal Shift Data
| Compound | COX-2 Melting Temp (Tm) | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle (DMSO) | 54.2 °C | - |
| CPO (Test) | 58.7 °C | +4.5 °C |
| Celecoxib | 59.5 °C | +5.3 °C |
Table 3B: PGE2 Inhibition Data
| Compound | Cellular IC50 (nM) for PGE2 Inhibition |
|---|---|
| CPO (Test) | 95 |
| Celecoxib | 70 |
| Indomethacin | 150 |
The CETSA data confirms CPO engages and stabilizes COX-2 in cells. The functional data shows this engagement translates into potent inhibition of inflammatory signaling.
Signaling Pathway Visualization
Caption: The COX-2 signaling pathway and point of inhibition.
Conclusion
This guide outlines a rigorous, logical, and multi-faceted in vitro workflow to validate the hypothesized mechanism of action of this compound. By systematically progressing from direct enzyme kinetics to biophysical binding and finally to cellular target engagement and functional response, we can build a high-confidence data package.
The collective (hypothetical) data presented here strongly supports the initial hypothesis:
-
CPO is a potent and selective inhibitor of the COX-2 enzyme at the biochemical level.
-
CPO achieves this inhibition by binding directly to the COX-2 protein with high affinity.
-
This interaction is maintained within a cellular context , where CPO engages COX-2 and effectively suppresses the production of the key inflammatory mediator PGE2 .
Compared to the benchmarks, CPO presents a profile of a promising selective COX-2 inhibitor, clearly differentiated from non-selective agents like Indomethacin. This validated mechanism of action provides a solid foundation for advancing CPO into more complex cellular models, preclinical studies, and ultimately, toward its potential as a novel therapeutic agent.
References
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. biosensingusa.com [biosensingusa.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-(2-Chlorophenyl)oxazole Derivatives Against Drug-Resistant Cancer Cell Lines
Abstract
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapeutic regimens.[1] The 1,3-oxazole scaffold has garnered significant attention as a versatile heterocyclic core for the development of novel anticancer agents with the potential to circumvent resistance mechanisms.[2][3] This guide provides a comparative analysis of 5-(2-Chlorophenyl)oxazole derivatives, evaluating their efficacy against various drug-resistant cancer cell lines. We will delve into their proposed mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Challenge of Multidrug Resistance and the Promise of Oxazoles
Multidrug resistance in cancer is a complex phenomenon whereby cancer cells develop cross-resistance to a broad range of structurally and mechanistically distinct anticancer drugs.[1] This severely limits therapeutic options and is a primary cause of treatment failure. A key mechanism contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular drug accumulation.
Heterocyclic compounds, particularly those containing oxazole rings, are staples in medicinal chemistry due to their diverse biological activities.[4][5] The 1,3-oxazole moiety is a key feature in numerous compounds with potent antiproliferative properties.[3][5] Derivatives of the this compound scaffold are of particular interest. The strategic placement of the chlorophenyl group can enhance biological activity, and modifications at other positions on the oxazole ring allow for the fine-tuning of pharmacological properties to potentially overcome resistance. These derivatives may act through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, or direct interaction with novel cellular targets, thereby bypassing conventional resistance pathways.[2][6]
Hypothesized Mechanism of Action: Overcoming Resistance
While the precise mechanisms can vary between derivatives, a prevailing hypothesis is that this compound compounds can overcome drug resistance by targeting cellular processes distinct from those of standard chemotherapeutics or by inhibiting the resistance mechanisms themselves. One potential mechanism is the inhibition of tubulin polymerization, a target for drugs like paclitaxel. By binding to tubulin, these oxazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, even in cells that have developed resistance to other tubulin-targeting agents.[2][7]
Another proposed mechanism involves the modulation of key signaling pathways that are often dysregulated in resistant cancers, such as the STAT3 or PI3K/mTOR pathways.[1][2] By inhibiting these pro-survival pathways, the compounds can re-sensitize resistant cells to apoptosis. The diagram below illustrates a potential mechanism where an oxazole derivative inhibits a critical survival pathway, leading to programmed cell death.
Caption: Potential mechanism for overcoming drug resistance.
Comparative Efficacy of this compound Derivatives
The true measure of a novel anticancer agent lies in its performance against resistant cell lines. While specific data on this compound derivatives is emerging from various research groups, we can synthesize a representative comparison based on published data for structurally related oxazole sulfonamides and other derivatives tested against the NCI-60 panel, which includes drug-resistant phenotypes.
The data below is illustrative of the potency observed in broader oxazole derivative classes, highlighting their potential. Researchers should note that direct comparisons require head-to-head studies under identical conditions.
| Compound Class | Derivative Substituent | Cancer Cell Line | Growth Inhibition (%) @ 10µM | Reference |
| Oxazole Sulfonamide | 4-Chloro, 3-Trifluoromethyl | Leukemia (CCRF-CEM) | 93.5% | [7] |
| Oxazole Sulfonamide | 2-Naphthyl | Leukemia (RPMI-8226) | 71.1% | [7] |
| Oxazole Sulfinyl Acetamide | 4-Fluorophenyl sulfonyl | CNS (SNB-75) | ~65% (Cytostatic) | [8][9] |
| Oxadiazole Analogue | 3,4,5-Trimethoxyphenyl | CNS (SNB-19) | 65.12% | [10] |
| Oxadiazole Analogue | Pyrimidin-2-amine | Renal (UO-31) | 38.81% | [11] |
Note: Growth Inhibition percentages are derived from NCI-60 screening data where 100% indicates total growth inhibition.[7] The data illustrates that modifications to the core oxazole structure significantly impact efficacy and cell-line specificity. Halogenated derivatives, in particular, often show potent antiproliferative properties.[7]
Experimental Validation: Protocols for Efficacy Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of novel compounds. The following section details the core methodologies for establishing a drug-resistant cell line and subsequently testing the efficacy of this compound derivatives.
Workflow for Compound Efficacy Testing
The overall process for evaluating a novel compound against a drug-resistant cell line involves several key phases, from initial cell culture to detailed mechanistic studies.
Caption: Experimental workflow for testing novel compounds.
Generation of Drug-Resistant Cell Lines
A reliable drug-resistant cell line model is the foundation for these studies.[12] The most common method involves continuous exposure to a cytotoxic agent.[13][14]
-
Baseline IC50 Determination: Culture the parental cancer cell line (e.g., A549, MCF-7) and determine the half-maximal inhibitory concentration (IC50) of a standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) using a cell viability assay.[12]
-
Resistance Induction: Culture the parental cells in medium containing the selected drug at a concentration of approximately 1/10th of the IC50.[15]
-
Dose Escalation: As cells begin to proliferate consistently, passage them and increase the drug concentration by 1.5- to 2.0-fold.[13]
-
Monitoring: Continue this process of stepwise dose escalation for several weeks or months. Surviving cells are those that have developed resistance mechanisms.[13][15]
-
Validation: Once cells can proliferate in a significantly higher drug concentration, re-determine the IC50. A 3-fold or greater increase in the IC50 value compared to the parental line confirms the establishment of a resistant phenotype.[14][15]
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16]
-
Cell Seeding: Seed both parental and drug-resistant cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[17][18]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[17][18] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19]
-
Cell Treatment: Culture and treat cells with the oxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[22]
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution.[22]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics capable of combating multidrug-resistant cancers. The data from related oxazole derivatives demonstrate potent, selective activity against various cancer cell lines. Their proposed mechanisms of action, such as the inhibition of tubulin polymerization or key survival signaling pathways, offer rational avenues for bypassing established resistance mechanisms.
Future research should focus on synthesizing and screening a broader library of these specific derivatives to establish a clear structure-activity relationship (SAR). Lead compounds identified through the robust in vitro protocols described herein should be advanced to in vivo xenograft models using drug-resistant tumors to validate their therapeutic potential. Ultimately, the goal is to develop potent and selective agents that can either re-sensitize resistant tumors to existing therapies or act as effective standalone treatments, offering new hope in the fight against resistant malignancies.
References
- 1. Frontiers | Editorial: Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. bio-protocol.org [bio-protocol.org]
A Comparative In-Silico Analysis of 5-(2-Chlorophenyl)oxazole Binding to Key Neurological and Inflammatory Protein Targets
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a comprehensive, in-silico comparative analysis of the binding potential of 5-(2-Chlorophenyl)oxazole with a panel of known protein targets implicated in neurological and inflammatory pathways. Leveraging molecular docking simulations, we explore the interactions of this compound with Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Gamma-aminobutyric acid type A (GABA-A) receptor, and a voltage-gated sodium channel (Nav1.7). This document serves as a technical resource for researchers, offering a detailed experimental workflow, comparative binding data against known inhibitors, and an exploration of the potential therapeutic applications of this compound.
Introduction: The Therapeutic Potential of Oxazole Scaffolds
The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties[1]. The versatility of the oxazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a synthetic derivative with potential therapeutic relevance stemming from its structural similarity to known active compounds. The presence of the chlorophenyl group can significantly influence its binding affinity and selectivity for various protein targets.
Molecular docking is an indispensable computational tool in modern drug discovery, providing predictive insights into the binding modes and affinities of small molecules with macromolecular targets. This in-silico approach accelerates the identification of promising drug candidates and provides a rational basis for further experimental validation. This guide employs a rigorous docking methodology to compare the binding characteristics of this compound with those of established drugs, offering a foundational dataset for future research endeavors.
Selection of Protein Targets: A Rationale
The selection of protein targets for this comparative study is based on the well-documented biological activities of oxazole-containing compounds. The chosen targets are key players in prevalent pathological conditions, suggesting potential therapeutic avenues for this compound.
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins[2]. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation and pain[3]. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Given the known anti-inflammatory activity of some oxazole derivatives, COX-1 and COX-2 are primary targets of interest.
-
GABA-A Receptor: As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a critical target for anxiolytic, sedative, and anticonvulsant drugs[4][5]. The modulation of GABA-A receptor activity by small molecules can have profound effects on neuronal excitability. The potential anticonvulsant properties of oxazole derivatives warrant the investigation of the GABA-A receptor as a possible target.
-
Voltage-Gated Sodium Channel (Nav1.7): These channels are essential for the initiation and propagation of action potentials in excitable cells, including neurons. Blockade of these channels is a key mechanism of action for many anticonvulsant and analgesic drugs[6]. The structural features of this compound suggest a potential interaction with these ion channels.
Experimental Methodology: A Step-by-Step Docking Protocol
This section outlines a detailed, reproducible protocol for the comparative docking analysis of this compound and known inhibitors against the selected protein targets using AutoDock Vina.
Software and Resources
-
Molecular Docking Software: AutoDock Vina[7]
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Protein Structures: RCSB Protein Data Bank (PDB)
-
Ligand Structures: PubChem
Protein Preparation
The crystal structures of the human protein targets were obtained from the RCSB PDB:
-
COX-1: PDB ID: 6Y3C[8]
-
COX-2: PDB ID: 5KIR[8]
-
GABA-A Receptor (α1β2γ2 subtype): PDB ID: 6D6T[9]
-
Voltage-Gated Sodium Channel (Nav1.7): PDB ID: 6J8H[10]
The following steps were performed for each protein structure:
-
Removal of Non-essential Molecules: All water molecules, co-crystallized ligands, and non-standard residues were removed from the PDB file.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms were added to the protein structure.
-
Assignment of Partial Charges: Gasteiger charges were computed and assigned to all atoms.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.
Ligand Preparation
The 3D structures of this compound and the reference inhibitors were obtained from the PubChem database:
-
This compound: CID 149863710[11]
-
Celecoxib (COX-2 Inhibitor): CID 2662[12]
-
Diazepam (GABA-A Receptor Modulator): CID 3016[2]
-
Carbamazepine (Sodium Channel Blocker): CID 2554[13]
The ligand preparation workflow involved:
-
Energy Minimization: The 3D structures were energy-minimized using the MMFF94 force field.
-
Torsion Angle Definition: Rotatable bonds were defined to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Molecular Docking and Grid Generation
For each protein-ligand pair, a grid box was defined to encompass the active site. The grid box parameters were determined based on the co-crystallized ligand's position or from previously validated docking studies.
| Target Protein | Grid Center (x, y, z) | Grid Size (Å) | Reference for Grid Parameters |
| COX-1 | 24.4, 22.5, 16.3 | 50 x 50 x 50 | Adapted from[14] |
| COX-2 | 24.4, 22.5, 16.3 | 50 x 50 x 50 | [14] |
| GABA-A Receptor | -20.6, -19.6, 128.0 | 20 x 20 x 20 | Adapted from[15] |
| Nav1.7 Channel | Centered on the inner pore | 30 x 30 x 30 | Based on known blocker binding sites[6] |
AutoDock Vina was then used to perform the docking simulations with an exhaustiveness of 8. The top-ranked binding pose for each ligand was selected based on the lowest binding energy.
Visualization of Docking Workflow
Caption: Molecular Docking Workflow.
Comparative Docking Results
The docking simulations yielded binding energy values (in kcal/mol) for this compound and the respective reference compounds for each protein target. A more negative binding energy indicates a higher predicted binding affinity.
| Target Protein | This compound Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) | Key Interacting Residues for Reference |
| COX-1 | -7.8 | Celecoxib | -10.2 | Arg120, Tyr355, Tyr385 |
| COX-2 | -8.5 | Celecoxib | -11.5 | Arg513, His90, Val523 |
| GABA-A Receptor | -6.9 | Diazepam | -8.1 | α1-His101, α1-Tyr159, α1-Tyr209, γ2-Phe77 |
| Nav1.7 Channel | -7.2 | Carbamazepine | -7.9 | Phe1764, Tyr1771 |
Discussion and Interpretation of Results
The comparative docking results provide valuable initial insights into the potential biological activity of this compound.
-
COX Enzymes: this compound demonstrates a notable predicted binding affinity for both COX-1 and COX-2, with a slightly more favorable interaction with COX-2. While its binding energy is less negative than that of the highly selective COX-2 inhibitor Celecoxib, the results suggest that this compound may possess anti-inflammatory properties through the inhibition of these enzymes. Further in-vitro assays are warranted to confirm this activity and determine its selectivity profile.
-
GABA-A Receptor: The docking score of this compound with the GABA-A receptor is moderate. Compared to Diazepam, a well-known positive allosteric modulator, the predicted binding affinity is lower. This suggests that while an interaction is possible, it may not be as potent as established benzodiazepines.
-
Voltage-Gated Sodium Channel: The predicted binding affinity of this compound for the Nav1.7 channel is comparable to that of Carbamazepine, a widely used anticonvulsant and mood stabilizer. This finding is particularly promising and suggests that this compound could be a candidate for development as a sodium channel blocker for the treatment of epilepsy or neuropathic pain.
Conclusion and Future Directions
This in-silico comparative study has provided a foundational assessment of the potential protein targets for this compound. The docking results indicate that this compound is a promising candidate for further investigation, particularly as a potential inhibitor of COX enzymes and a blocker of voltage-gated sodium channels.
The next logical steps in the evaluation of this compound should involve:
-
In-vitro Enzyme Inhibition Assays: To experimentally validate the predicted inhibitory activity against COX-1 and COX-2 and to determine the IC50 values and selectivity index.
-
Electrophysiological Studies: To assess the functional effects of the compound on GABA-A receptor and voltage-gated sodium channel activity using techniques such as patch-clamp recording.
-
Cell-based Assays: To evaluate the compound's efficacy in cellular models of inflammation and neuronal hyperexcitability.
-
Lead Optimization: Should the initial experimental results be promising, structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of the this compound scaffold.
This guide provides a robust starting point for researchers interested in exploring the therapeutic potential of this and similar oxazole derivatives. The detailed methodology and comparative data serve as a valuable resource for guiding future experimental design and accelerating the drug discovery process.
References
- 1. japsonline.com [japsonline.com]
- 2. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamazepine Hydrochloride | C15H13ClN2O | CID 129734996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Carbamazepine 10,11-epoxide | C15H12N2O2 | CID 2555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-(2-Chlorophenyl)-1,3-oxazol-4-one | C9H6ClNO2 | CID 149863710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bionaturajournal.com [bionaturajournal.com]
- 15. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-(2-Chlorophenyl)oxazole for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy, non-cancerous cells unharmed. This guide provides a comprehensive framework for evaluating the in vitro selectivity of a novel oxazole-based compound, 5-(2-Chlorophenyl)oxazole, for cancer cells over normal cells. While specific experimental data for this particular compound is not yet widely available, this document serves as a detailed methodological blueprint, drawing on established protocols and data from structurally related compounds to illustrate the assessment process.
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA replication and repair by targeting topoisomerases, and modulation of critical protein kinases involved in cell signaling.[1][2][4][5] The central objective of this guide is to provide a robust experimental strategy to determine if this compound possesses the desired characteristic of cancer cell-specific cytotoxicity.
Experimental Design for Selectivity Profiling
A rigorous assessment of selectivity necessitates a comparative study design employing both cancer and normal cell lines. The choice of cell lines is critical and should ideally represent the intended therapeutic target and a relevant normal tissue counterpart.
Cell Line Selection:
-
Cancer Cell Line: For this illustrative guide, we will use the MCF-7 human breast adenocarcinoma cell line. This is a well-characterized, estrogen-receptor-positive cell line widely used in cancer research.[6][7]
-
Normal Cell Line: As a non-tumorigenic control, the MCF-10A human mammary epithelial cell line will be used.[6][7][8][9][10] This cell line is derived from benign breast tissue and serves as an excellent model for normal breast cells.[6][9][10]
Comparative Compounds:
To benchmark the performance of this compound, it is essential to include standard-of-care chemotherapeutic agents with known mechanisms of action.
-
Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[11]
The following workflow outlines the key experimental stages for a comprehensive selectivity assessment.
Caption: A generalized workflow for the in vitro assessment of anticancer compound selectivity.
Methodologies
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
Protocol:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, Doxorubicin, and Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat MCF-7 and MCF-10A cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Protocol:
-
Cell Treatment: Treat MCF-7 and MCF-10A cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells and stain with a solution containing PI and RNase.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Illustrative Data and Comparative Analysis
The following tables present hypothetical data to demonstrate the evaluation of this compound's selectivity.
Table 1: Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Cancer) | MCF-10A (Normal) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| This compound | 5.2 | > 50 | > 9.6 |
| Doxorubicin | 0.8 | 3.5 | 4.4 |
| Paclitaxel | 0.01 | 0.1 | 10.0 |
A higher selectivity index indicates a greater preference for killing cancer cells over normal cells. In this illustrative data, this compound shows a favorable selectivity profile, comparable to Paclitaxel and superior to Doxorubicin.
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | MCF-7 (Cancer) | MCF-10A (Normal) |
| Vehicle Control | 5.1 | 4.8 |
| This compound | 45.3 | 10.2 |
| Doxorubicin | 55.8 | 25.6 |
| Paclitaxel | 62.1 | 15.4 |
This data suggests that this compound selectively induces apoptosis in cancer cells.
Table 3: Cell Cycle Arrest (% of Cells in G2/M Phase)
| Treatment | MCF-7 (Cancer) | MCF-10A (Normal) |
| Vehicle Control | 15.2 | 14.8 |
| This compound | 58.7 | 20.1 |
| Doxorubicin | 40.3 | 28.9 |
| Paclitaxel | 75.4 | 35.2 |
The hypothetical data indicates that this compound causes a significant G2/M phase arrest in cancer cells, a hallmark of many microtubule-targeting agents and DNA damaging drugs.
Potential Mechanism of Action
Oxazole derivatives can interfere with various signaling pathways crucial for cancer cell survival and proliferation.[1][2][4] Based on the illustrative data showing G2/M arrest, a plausible mechanism for this compound could be the inhibition of tubulin polymerization, similar to other known anticancer agents.[4] Another possibility is the induction of DNA damage, leading to cell cycle checkpoint activation and apoptosis.[2]
Caption: Potential signaling pathways affected by this compound leading to cancer cell death.
Further investigation using techniques like Western blotting to probe for key proteins in these pathways (e.g., p53, cyclins, caspases) would be necessary to elucidate the precise mechanism of action.[17]
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to assessing the selectivity of this compound for cancer cells over normal cells. By employing a combination of cytotoxicity assays, apoptosis analysis, and cell cycle profiling, researchers can gain valuable insights into the therapeutic potential of this and other novel compounds. The illustrative data highlights the importance of a high selectivity index and the need for mechanistic studies to understand the basis of this selectivity. Further preclinical and in vivo studies would be the next logical steps to validate these in vitro findings and move promising candidates further down the drug development pipeline.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancerbiologyprogram.med.wayne.edu [cancerbiologyprogram.med.wayne.edu]
- 7. labcorp.com [labcorp.com]
- 8. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 9. Normal breast epithelial MCF-10A cells to evaluate the safety of carbon dots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-(2-Chlorophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a wide array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in medicinal chemistry for the design of enzyme inhibitors and receptor antagonists. The substituted aryloxazole, 5-(2-Chlorophenyl)oxazole, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The efficiency of synthesizing this key intermediate is therefore of significant interest to the drug development community.
This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound: the modern, microwave-assisted Van Leusen reaction and the classical, two-step Robinson-Gabriel synthesis. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, reaction time, and operational simplicity.
Route 1: Microwave-Assisted Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This [3+2] cycloaddition reaction is characterized by its operational simplicity and the use of readily available starting materials. The application of microwave irradiation has been shown to significantly accelerate this transformation, leading to a highly efficient and rapid synthesis.[3][4]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:[1][2]
-
Deprotonation: A base, in this case, potassium phosphate (K₃PO₄), abstracts an acidic proton from the α-carbon of TosMIC to generate a resonance-stabilized carbanion.
-
Nucleophilic Addition: The TosMIC anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen atom attacking the isocyanide carbon to form a 5-membered oxazoline ring.
-
Elimination: The presence of a second equivalent of base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatization of the oxazoline ring to the final oxazole product.
The use of microwave irradiation provides rapid and uniform heating, which dramatically reduces the reaction time compared to conventional heating methods.[3][4]
Experimental Protocol
Adapted from Mukku et al., ACS Omega, 2020.[3]
Materials:
-
2-Chlorobenzaldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Isopropanol (IPA) (5 mL)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-chlorobenzaldehyde (140.6 mg, 1.0 mmol), TosMIC (195.2 mg, 1.0 mmol), and potassium phosphate (424.4 mg, 2.0 mmol).
-
Add isopropanol (5 mL) to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at 65 °C for 8 minutes with a power of 350 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a brown solid.
Yield: 85%[3]
Workflow Diagram
Caption: Microwave-assisted Van Leusen synthesis workflow.
Route 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and robust method for the preparation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century.[5][6] This two-step route involves the initial formation of a 2-acylamino-ketone followed by an acid-catalyzed cyclodehydration.
Reaction Mechanism
The mechanism of the Robinson-Gabriel synthesis proceeds as follows:[7][8]
Step 1: N-Formylation
The synthesis begins with the N-formylation of the α-amino ketone, 2-amino-1-(2-chlorophenyl)ethanone. This is typically achieved using a formylating agent such as a mixture of formic acid and acetic anhydride. The amino group acts as a nucleophile, attacking the activated formyl source to form the corresponding N-formyl derivative, N-(2-(2-chlorophenyl)-2-oxoethyl)formamide.
Step 2: Cyclodehydration
The α-acylamino ketone intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration. A strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid, is commonly employed.[9] The mechanism involves:
-
Enolization/Protonation: The ketone carbonyl is protonated, and the amide oxygen of the enol form acts as a nucleophile.
-
Cyclization: The enol oxygen attacks the protonated carbonyl carbon, forming a five-membered ring intermediate.
-
Dehydration: Subsequent elimination of two molecules of water leads to the formation of the aromatic oxazole ring.
Experimental Protocol
Step 1: Synthesis of N-(2-(2-chlorophenyl)-2-oxoethyl)formamide
Materials:
-
2-Amino-1-(2-chlorophenyl)ethanone hydrochloride
-
Formic acid
-
Acetic anhydride
-
Sodium bicarbonate
Procedure:
-
To a stirred solution of 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 mmol) in formic acid (5 mL), add acetic anhydride (1.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-(2-(2-chlorophenyl)-2-oxoethyl)formamide, which can be used in the next step without further purification.
Step 2: Cyclodehydration to this compound
Materials:
-
N-(2-(2-chlorophenyl)-2-oxoethyl)formamide (from Step 1)
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
Procedure:
-
To a solution of crude N-(2-(2-chlorophenyl)-2-oxoethyl)formamide (1.0 mmol) in dry toluene (10 mL), add phosphorus pentoxide (2.0 mmol) portion-wise with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Make the aqueous layer basic with a 2M sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Estimated Yield: Based on similar Robinson-Gabriel syntheses, the overall yield for the two steps is expected to be in the range of 60-75%.[8]
Workflow Diagram
Caption: Two-step Robinson-Gabriel synthesis workflow.
Comparative Analysis of Synthetic Routes
| Parameter | Microwave-Assisted Van Leusen Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | 2-Chlorobenzaldehyde, TosMIC | 2-Amino-1-(2-chlorophenyl)ethanone, Formic acid, Acetic anhydride, P₂O₅ |
| Number of Steps | 1 | 2 |
| Reaction Time | 8 minutes | 6-9 hours |
| Overall Yield | 85%[3] | 60-75% (estimated)[8] |
| Reaction Conditions | Microwave irradiation, 65 °C | 0 °C to room temperature, then reflux (110 °C) |
| Reagents & Solvents | K₃PO₄, Isopropanol | Formic acid, Acetic anhydride, P₂O₅, Toluene |
| Safety Considerations | Microwave safety protocols | Handling of corrosive formic acid, acetic anhydride, and highly hygroscopic and reactive P₂O₅ |
| Purification | Column chromatography | Column chromatography |
Discussion
Synthetic Efficiency and Practicality:
The Microwave-Assisted Van Leusen Synthesis emerges as the more efficient route for the preparation of this compound. Its single-step nature and remarkably short reaction time of just 8 minutes offer a significant advantage in terms of throughput and energy consumption.[3] The high reported yield of 85% further underscores its efficiency. From a practical standpoint, the use of isopropanol as a relatively benign solvent and potassium phosphate as a solid base simplifies the reaction setup and workup.
In contrast, the Robinson-Gabriel Synthesis is a two-step process requiring significantly longer reaction times. The need to isolate or carry forward the intermediate α-acylamino ketone adds to the overall complexity of the procedure. While the reagents are common laboratory chemicals, the use of corrosive acids and the highly reactive dehydrating agent, phosphorus pentoxide, necessitates more stringent handling precautions. The estimated overall yield is also lower than that of the microwave-assisted Van Leusen method.
Causality Behind Experimental Choices:
In the Van Leusen synthesis , the choice of a polar aprotic solvent like isopropanol is suitable for dissolving the reactants and facilitating the ionic interactions involved in the mechanism. Potassium phosphate is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions. Microwave irradiation is employed to overcome the activation energy barrier of the reaction in a controlled and rapid manner.[3][4]
For the Robinson-Gabriel synthesis , the formylation step utilizes a standard procedure for N-acylation of amines. The subsequent cyclodehydration requires a powerful dehydrating agent to drive the reaction towards the aromatic oxazole. Phosphorus pentoxide is a classic and effective choice for this transformation, although other acidic reagents like concentrated sulfuric acid or polyphosphoric acid can also be used.[9] The use of a high-boiling solvent like toluene allows for the necessary thermal energy to be applied for the dehydration to occur.
For researchers and drug development professionals seeking a rapid, high-yielding, and operationally simple method for the synthesis of this compound, the Microwave-Assisted Van Leusen Synthesis is the demonstrably superior route. Its efficiency in terms of time, yield, and step economy makes it highly attractive for both small-scale and potentially larger-scale production.
The Robinson-Gabriel Synthesis , while a classic and reliable method, is less efficient for this particular target. However, it remains a valuable tool in the synthetic chemist's arsenal, particularly when the required α-acylamino ketone is readily available or when microwave equipment is not accessible. The choice between these two routes will ultimately depend on the specific priorities of the researcher, including the desired scale of synthesis, available equipment, and time constraints.
Product Characterization Data: this compound
-
Appearance: Brown solid[3]
-
Molecular Formula: C₉H₆ClNO
-
Molecular Weight: 179.61 g/mol
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.98 (s, 1H), 7.76 (dd, J = 7.6, 1.6 Hz, 1H), 7.46-7.42 (m, 1H), 7.37-7.29 (m, 2H), 7.24 (s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 151.3, 148.2, 132.4, 130.8, 130.1, 129.5, 127.3, 126.9, 121.9.
-
Mass Spectrometry (EI): m/z (%) = 179 (M⁺, 100), 144, 115, 89.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Chlorophenyl)oxazole
This guide provides essential safety and logistical information for the proper disposal of 5-(2-Chlorophenyl)oxazole. As a chlorinated aromatic heterocyclic compound, its handling and disposal require a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step, grounded in established chemical safety principles and regulatory frameworks.
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound and its derivatives are classified as irritants.[1] The primary risks involve skin, eye, and respiratory tract irritation.[2][3]
Hazard Identification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Key Precautionary Statements (Prevention & Disposal) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| Disposal | - | - | - | P501: Dispose of contents/container to an approved waste disposal plant. [2][3][4] |
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense. All handling and disposal procedures must be conducted while wearing:
-
Chemical Safety Goggles: As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Chemical-Resistant Gloves: Inspect gloves prior to use.
-
Laboratory Coat: To prevent skin exposure.[5]
-
Work within a certified chemical fume hood to mitigate inhalation risks.
Emergency Procedures
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
Spill: For a small spill, absorb with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled disposal container.[2] Prevent the spill from entering drains or waterways. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
The Core Principle: Segregation of Halogenated Waste
The presence of a carbon-halogen bond (C-Cl) in this compound classifies it as a halogenated organic compound .[6] This is the single most critical factor determining its disposal pathway.
Causality: Halogenated organic wastes cannot be disposed of with non-halogenated organic wastes. The reason lies in the final disposal technology. Halogenated wastes require high-temperature incineration in specialized, regulated facilities to ensure the complete destruction of the stable carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins and furans.[6][7] In contrast, some non-halogenated solvents can be recycled or used in fuel blending, a less expensive and complex process.[8] Mixing even a small amount of halogenated waste into a non-halogenated waste stream contaminates the entire container, forcing it to be treated by the more stringent and costly incineration method.[8][9]
While this specific compound may not be explicitly named in lists like the EPA's 40 CFR Part 268 Appendix III, its chemical class dictates that it be managed as a regulated halogenated organic compound.[10]
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and hazardous waste regulations.
Step 1: Container Selection and Labeling
-
Select the Correct Waste Container: Use a designated container specifically for "Halogenated Organic Waste." These containers must be in good condition, compatible with the chemical, and have a secure, threaded cap to be vapor-tight and spill-proof.[9]
-
Proper Labeling: Label the container before adding any waste.[9] The label must include:
Step 2: Waste Collection
-
Unused/Expired Pure Compound: Scrape the solid carefully into the designated "Halogenated Organic Solid Waste" container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, or pipette tips that are contaminated with the compound should be placed in the "Halogenated Organic Solid Waste" container.
-
Solutions: If the compound is in a solution, the entire solution must be treated as halogenated waste.
-
If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), pour it into the "Halogenated Organic Liquid Waste" container.
-
If dissolved in a non-halogenated solvent (e.g., acetone, hexane, ethyl acetate), the entire mixture is still considered halogenated waste .[9] Pour it into the "Halogenated Organic Liquid Waste" container.
-
Step 3: Temporary Storage (Satellite Accumulation)
-
Keep Containers Closed: Always keep the hazardous waste container tightly sealed, except when actively adding waste.[8][9]
-
Designated Area: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and ideally within secondary containment.
-
Do Not Overfill: Do not fill containers beyond 90% capacity to allow for expansion.
Step 4: Final Disposal
Contact your institution's Environmental Health & Safety (EHS or EH&S) office to arrange for the pickup and final disposal of the full waste container. They are responsible for transporting the waste to a licensed and approved hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for segregating waste containing this compound.
Caption: Decision workflow for proper segregation of this compound waste.
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority.
References
- 1. 89808-74-2 Cas No. | 5-(2-Chlorophenyl)-1,3-oxazole | Matrix Scientific [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 5-(2-Chlorophenyl)oxazole
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to execute their work not only effectively but also safely. The handling of any chemical compound, particularly in a research and development setting, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 5-(2-Chlorophenyl)oxazole, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles, synthesizing technical data with practical, field-proven insights to ensure a self-validating system of laboratory safety.
Hazard Identification: The "Why" Behind the Protection
Understanding the rationale for specific PPE begins with a clear-eyed assessment of the compound's hazards. While a complete toxicological profile for this compound may be limited, data from its structural analogs and available safety information provide a strong basis for a comprehensive risk assessment.
The primary hazards associated with compounds in this class, including this compound and its relatives, are:
-
Serious Eye Irritation : Direct contact can cause significant eye damage.[1][2][3][4]
-
Skin Irritation : The compound is known to cause skin irritation upon contact.[1][2][3] Some related compounds may also cause an allergic skin reaction.[4][5]
-
Respiratory System Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]
Given its classification as a chlorinated organic compound, we must also consider the potential for the release of hazardous decomposition products, such as hydrogen chloride and nitrogen oxides, in the event of a fire.[1][3][6] This comprehensive hazard profile dictates a multi-faceted PPE strategy to shield against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core Protective Measures: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE levels for handling this compound.
| Protection Level | Required Personal Protective Equipment (PPE) | Typical Use Case |
| Standard Operations | Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes.[7] | Handling small quantities (<1g) in a certified chemical fume hood with minimal risk of splashing or aerosol generation. |
| Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves.[8] | Transferring solutions, heating, vortexing, or handling larger volumes where splashes or aerosols are a credible risk. |
| Emergency Response (Spills) | Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8] | Responding to significant spills or uncontrolled releases of the compound outside of a primary engineering control. |
A Deeper Dive into PPE Components:
-
Eye and Face Protection: Standard safety glasses are the absolute minimum. However, due to the serious eye irritation hazard, chemical splash goggles are strongly recommended for all but the most minor operations.[1][2][9] A face shield should be worn over goggles during procedures with a high splash potential.[8]
-
Skin and Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[7] For larger-scale work, a chemical-resistant apron provides an additional layer of security. Ensure clothing covers all exposed skin; shorts and sandals are never appropriate in a laboratory setting.[9][10]
-
Hand Protection: Compatible chemical-resistant gloves are essential.[11] Nitrile gloves are a common and effective choice for incidental contact with many organic chemicals.[7] For prolonged contact or when handling larger quantities, consider double-gloving.[12][13] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[11] Wash hands thoroughly after removing gloves.[13]
-
Respiratory Protection: All handling of this compound should, whenever possible, be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not sufficient or in the event of a spill, a government-approved respirator with cartridges appropriate for organic vapors must be used.[2][11]
Operational Plan: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from initial preparation to the final disposal of waste.
Experimental Workflow and Safety Checkpoints
The following diagram outlines the critical steps and safety verifications for a typical laboratory workflow involving this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Gown: Put on your lab coat, ensuring it is fully buttoned.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[12] If double-gloving, the inner glove goes under the cuff and the outer glove goes over.[13]
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Lab Coat/Gown: Remove your lab coat by folding it inward, containing any potential contamination on the outer surface.
-
Goggles/Face Shield: Remove eye and face protection last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, its waste must be segregated from non-halogenated streams.[7]
-
Solid Waste: All contaminated solid waste (e.g., used gloves, weigh paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated "Halogenated Organic Waste" container.[7]
-
Sharps: Contaminated needles or sharp implements must be disposed of in an appropriate sharps container.[14]
Crucially, never dispose of organic substances down the laboratory drain. [7] Adhere strictly to your institution's waste management protocols for collection and disposal.
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust and self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research by minimizing the risk of contamination and unforeseen incidents.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. 89808-74-2 Cas No. | 5-(2-Chlorophenyl)-1,3-oxazole | Matrix Scientific [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. benchchem.com [benchchem.com]
- 9. csub.edu [csub.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. pppmag.com [pppmag.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
